Product packaging for 4-Bromocinnamaldehyde(Cat. No.:CAS No. 49678-04-8)

4-Bromocinnamaldehyde

Cat. No.: B3021665
CAS No.: 49678-04-8
M. Wt: 211.05 g/mol
InChI Key: XYRAWLRFGKLUMW-OWOJBTEDSA-N
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Description

4-Bromocinnamaldehyde is a useful research compound. Its molecular formula is C9H7BrO and its molecular weight is 211.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrO B3021665 4-Bromocinnamaldehyde CAS No. 49678-04-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-bromophenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRAWLRFGKLUMW-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49678-04-8
Record name Trans-4-bromocinnamaldehyde
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Foundational & Exploratory

4-Bromocinnamaldehyde CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromocinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a halogenated aromatic aldehyde that serves as a pivotal building block in synthetic organic chemistry. Characterized by a bromine atom at the para-position of the phenyl ring and an α,β-unsaturated aldehyde functional group, this compound exhibits versatile reactivity, making it an intermediate of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis methodologies, chemical reactivity, and key applications, with a particular focus on its role in drug discovery and development. Detailed experimental considerations and safety protocols are also presented to equip researchers with the necessary knowledge for its effective and safe utilization.

Introduction: The Strategic Importance of this compound

Cinnamaldehyde derivatives are a well-established class of compounds with diverse biological activities. The introduction of a bromine atom onto the phenyl ring, specifically at the para-position, significantly modulates the electronic properties and steric profile of the molecule. This substitution enhances its utility as a synthetic intermediate, providing a reactive handle for cross-coupling reactions while influencing the reactivity of the conjugated system. This compound, consequently, has emerged as a valuable precursor in the synthesis of novel therapeutic agents, including potential anticancer and antimicrobial compounds, as well as in the development of advanced polymers and fluorescent probes.[1][2] Its α,β-unsaturated aldehyde moiety is particularly notable, acting as a Michael acceptor, which is a key mechanism for its interaction with biological nucleophiles like cysteine residues in enzymes.[2]

Physicochemical & Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and properties of trans-4-Bromocinnamaldehyde are summarized below.

PropertyValueSource(s)
CAS Number 49678-04-8[3][4][5]
IUPAC Name (2E)-3-(4-bromophenyl)prop-2-enal[5]
Synonyms trans-4-Bromocinnamaldehyde, E-3-(4-Bromophenyl)-2-propenal[3][5]
Molecular Formula C₉H₇BrO[3][4][6]
Molecular Weight 211.06 g/mol [3]
Appearance Light yellow solid, powder, or crystal[1][4]
Melting Point 70-85 °C[3][4]
Solubility Soluble in methanol and chloroform[4]
SMILES BrC1=CC=C(/C=C/C=O)C=C1[3][5]
InChI Key XYRAWLRFGKLUMW-OWOJBTEDSA-N[3][5]

Synthesis and Mechanistic Considerations

The most direct and common industrial synthesis of this compound involves the electrophilic aromatic substitution of cinnamaldehyde.

Electrophilic Bromination of Cinnamaldehyde

This method leverages the regioselective bromination of the cinnamaldehyde benzene ring. The aldehyde group is a deactivating but ortho, para-directing group. However, steric hindrance at the ortho position makes the para position the favored site of substitution.

  • Reaction: Cinnamaldehyde is treated with a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine (Br₂), in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).[2]

  • Mechanism: The Lewis acid polarizes the Br-Br bond, generating a potent electrophile ("Br⁺") which is then attacked by the electron-rich phenyl ring. The para product is formed in high yield (typically 85-90%) due to electronic and steric factors.[2]

  • Causality: The choice of a Lewis acid catalyst is critical for activating the brominating agent. The use of continuous-flow reactors in industrial settings is an experiential optimization that enhances safety, improves heat transfer, and maximizes yield by minimizing the formation of isomeric byproducts.[2]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Cinnamaldehyde Cinnamaldehyde Arrow Cinnamaldehyde->Arrow NBS N-Bromosuccinimide (NBS) or Bromine (Br₂) NBS->Arrow Catalyst FeBr₃ (Lewis Acid) Catalyst->Arrow Catalyst Product This compound Byproduct HBr or Succinimide Arrow->Product Arrow->Byproduct

Caption: Synthesis of this compound via Electrophilic Bromination.

Applications in Drug Discovery and Materials Science

The dual reactivity of the aldehyde and the aryl bromide functionalities makes this compound a versatile scaffold for building molecular complexity.

Precursor for Anticancer and Antimicrobial Agents
  • Anticancer Research: The α,β-unsaturated aldehyde acts as a potent Michael acceptor, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine thiols) in proteins.[2] This mechanism is exploited in the design of inhibitors for enzymes implicated in cancer, such as thioredoxin reductase.[2] The bromo-substituent can be further modified via cross-coupling reactions (e.g., Suzuki, Sonogashira) to explore a wider chemical space and optimize drug-target interactions.

  • Antimicrobial Development: Condensation of the aldehyde group with primary amines yields Schiff bases (imines). Schiff bases derived from this compound have demonstrated significant broad-spectrum antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli.[2]

G cluster_modification Chemical Modification Pathways cluster_application Therapeutic Applications A This compound (Starting Scaffold) B Michael Addition (Targeting Cys residues) A->B C Schiff Base Formation (Reaction with amines) A->C D Cross-Coupling Rxns (e.g., Suzuki, Sonogashira) A->D E Anticancer Agents (Enzyme Inhibition) B->E F Antimicrobial Compounds C->F G Complex Molecule Synthesis D->G

Caption: Drug discovery workflow starting from this compound.

Advanced Materials

The rigid, conjugated structure of this compound makes it a candidate for incorporation into polymers. Its integration can enhance properties such as thermal stability and introduce specific optoelectronic characteristics.[2] It is also used in the synthesis of fluorescent probes for biological imaging applications.[1]

Experimental Protocol: Synthesis via Arylcyclopropane Ring-Opening

This protocol provides an alternative synthesis route described in the literature, demonstrating the compound's accessibility through different chemical transformations. This self-validating system relies on standard laboratory techniques and characterization.

Objective: To synthesize this compound from an arylcyclopropane precursor.

Reference: This protocol is adapted from a general procedure found in publicly available chemical databases.[4]

Materials:

  • Arylcyclopropane precursor (e.g., 1-(4-bromophenyl)cyclopropane) (0.01 mol)

  • Sodium nitrite (NaNO₂) (0.69 g, 0.01 mol)

  • Trifluoroacetic acid (TFA) (5.2 g)

  • Chloroform (CHCl₃) (15 mL + 20 mL for extraction)

  • Deionized water

  • Magnesium sulfate (MgSO₄)

  • Ice bath, round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine the arylcyclopropane (0.01 mol), trifluoroacetic acid (5.2 g), and chloroform (15 mL).

  • Cooling: Cool the mixture to 0–5 °C using an ice-water bath with continuous stirring. Causality: The reaction is exothermic, and low temperature is required to control the reaction rate and prevent side product formation.

  • Reagent Addition: Add sodium nitrite (0.69 g) in small portions over a period of 10–15 minutes. Causality: Portion-wise addition prevents a rapid, uncontrolled reaction and helps maintain the low temperature.

  • Reaction Progression: Once the addition is complete, allow the mixture to slowly warm to room temperature (approx. 20 °C) and stir for 1 hour.

  • Quenching: Pour the reaction mixture into 100 mL of cold water to quench the reaction and dissolve inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic (chloroform) phase. Extract the aqueous phase twice more with 10 mL of chloroform each time.[4]

  • Washing and Drying: Combine all organic extracts and wash them twice with 30 mL of water to remove residual acid. Dry the organic phase over anhydrous magnesium sulfate.[4]

  • Solvent Removal: Filter off the magnesium sulfate and remove the chloroform using a rotary evaporator.

  • Purification & Analysis: The resulting crude residue can be purified by crystallization. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.[4]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on aggregated Safety Data Sheet (SDS) information.

Hazard CategoryGHS Classification & StatementPrecautionary Measures & PPE
Acute Toxicity H302: Harmful if swallowed.[7][8]P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[8]
Skin Irritation H315: Causes skin irritation.[8]P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation H319: Causes serious eye irritation.[4][5][8]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]
Handling May cause respiratory irritation.[7]P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[7]
Storage Air sensitive.Keep container tightly closed in a dry, cool, and well-ventilated place.[7][8] Store under an inert gas atmosphere.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically functionalized molecule that provides a gateway to diverse and complex chemical entities. Its defined physicochemical properties, well-established synthesis routes, and versatile reactivity make it an invaluable tool for professionals in drug discovery, medicinal chemistry, and materials science. By understanding its chemical behavior and adhering to strict safety protocols, researchers can fully exploit its potential to drive innovation in their respective fields.

References

physical properties of 4-Bromocinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromocinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, specifically the trans-isomer (CAS No: 49678-04-8), is an α,β-unsaturated aromatic aldehyde.[1][2] Structurally, it is a derivative of cinnamaldehyde featuring a bromine atom at the para-position of the phenyl ring. This substitution significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry and materials science. The presence of the aldehyde, the alkene, and the aryl bromide functionalities provides multiple sites for chemical modification, allowing for its use in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. This guide provides a comprehensive overview of its core physical and chemical properties, spectral characteristics, and safe handling protocols, grounded in authoritative data to support research and development applications.

Core Physicochemical Properties

The physical state and solubility of this compound are dictated by its molecular structure: a planar aromatic ring coupled with a polar aldehyde group. The bromine atom adds significant mass and influences intermolecular forces. These properties are critical for selecting appropriate solvents for reactions, purification, and formulation.

The compound typically appears as a light yellow solid, powder, or crystal.[1][3] Its color can range from light orange to yellow to green depending on purity and crystalline form.

Data Summary Table

For ease of reference, the key quantitative physical properties of trans-4-Bromocinnamaldehyde are summarized below. These values represent a consensus from multiple sources and should be considered typical.

PropertyValueSource(s)
CAS Number 49678-04-8[1][2][4]
Molecular Formula C₉H₇BrO[1][2][5]
Molecular Weight 211.06 g/mol [1][2][4]
Appearance Light Yellow Solid / Crystalline Powder[1][3][4]
Melting Point 70-85 °C[1][3]
Boiling Point 310.5 °C at 760 mmHg[1][3]
Density ~1.5 g/cm³[1][3]
Flash Point ~114.5 °C[1][3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Hexane, Methanol[6]
Maximum Absorption (λmax) 298 nm (in CHCl₃)[6]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The key spectral features are predictable based on its functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is characteristic. The aldehydic proton (CHO) will appear as a doublet at a significantly downfield chemical shift (typically δ 9.5-10.0 ppm). The vinyl protons on the propenal chain will appear as doublets or doublets of doublets in the δ 6.5-7.8 ppm region, with a large coupling constant (~16 Hz) confirming the trans stereochemistry. The aromatic protons will appear as two distinct doublets in the aromatic region (δ 7.4-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • ¹³C NMR : The carbon spectrum will show a signal for the carbonyl carbon around δ 190-195 ppm. The carbons of the aromatic ring and the double bond will appear in the δ 120-155 ppm range.[7]

  • Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A strong, sharp peak will be observed around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the conjugated aldehyde. Another characteristic peak will be present around 1600 cm⁻¹ for the C=C stretching of the alkene and aromatic ring.

  • Mass Spectrometry (MS) : The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks of nearly equal intensity, which is the definitive signature of a molecule containing one bromine atom. The nominal molecular weight is 211 g/mol , so peaks around m/z 210 and 212 would be expected.

Chemical Reactivity and Stability

This compound's reactivity is governed by its three primary functional groups:

  • Aldehyde Group : Susceptible to nucleophilic attack, it can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones.

  • α,β-Unsaturated System : The double bond can undergo conjugate addition (Michael addition) with various nucleophiles. It can also participate in cycloaddition reactions.

  • Aryl Bromide : The C-Br bond is a key site for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the para-position.

The compound should be stored in a cool, dark place under an inert atmosphere, as it can be sensitive to air and light, potentially leading to oxidation or polymerization.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as an irritant.

  • GHS Hazard Identification :

    • Pictogram : Exclamation mark (GHS07)[7]

    • Signal Word : Warning[7]

    • Hazard Statements : H319 - Causes serious eye irritation.[1][7] Some sources also list H302 (Harmful if swallowed), H315 (Causes skin irritation), and H335 (May cause respiratory irritation) for similar brominated cinnamaldehydes.

    • Precautionary Statements : P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][7]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Safety glasses or goggles are mandatory.

    • Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn.

    • Respiratory Protection : If handling fine powder, a dust mask (e.g., N95) should be used to avoid inhalation.[8]

    • Skin Protection : A lab coat should be worn to prevent skin contact.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] For long-term stability, storage in a freezer under an inert atmosphere is recommended.[6]

Experimental Protocol: Synthesis Example

A general method for synthesizing this compound involves the reaction of an arylcyclopropane with sodium nitrite in the presence of trifluoroacetic acid.[1][6] This protocol illustrates a common synthetic route.

Disclaimer: This is an illustrative protocol and must be adapted and optimized with appropriate risk assessments for any specific laboratory setting.

Step-by-Step Methodology
  • Reaction Setup : In a suitable reaction vessel, combine 1-Bromo-4-cyclopropylbenzene (1 equivalent), trifluoroacetic acid, and chloroform. Cool the mixture to 0–5 °C using an ice bath.

  • Reagent Addition : Add sodium nitrite (1 equivalent) portion-wise over a period of 10–15 minutes, maintaining the temperature at 0–5 °C.

  • Reaction Progression : Allow the mixture to warm to room temperature (~20 °C) and stir for 1 hour.

  • Workup : Pour the reaction mixture into cold water. Separate the organic phase.

  • Extraction : Extract the aqueous phase with chloroform (2x).

  • Washing & Drying : Combine all organic phases, wash with water (2x), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Isolation : Remove the solvent under reduced pressure.

  • Purification : Purify the resulting crude product by crystallization to yield this compound.[6]

Synthesis Workflow Diagram

SynthesisWorkflow Workflow for this compound Synthesis cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Product Workup & Isolation cluster_purification Final Purification start Combine Reactants: 1-Bromo-4-cyclopropylbenzene, TFA, Chloroform cool Cool to 0-5 °C start->cool add_nitrite Add Sodium Nitrite (Portion-wise) cool->add_nitrite warm_stir Warm to 20 °C Stir for 1 hour add_nitrite->warm_stir quench Quench with Cold Water warm_stir->quench separate Separate Organic Layer quench->separate extract Extract Aqueous Layer (2x Chloroform) separate->extract wash_dry Combine, Wash, & Dry (MgSO₄) extract->wash_dry concentrate Remove Solvent wash_dry->concentrate crystallize Crystallize Crude Product concentrate->crystallize final_product Pure this compound crystallize->final_product

Caption: A flowchart illustrating the key stages of this compound synthesis.

References

A-Senior Application Scientist's Guide to 4-Bromocinnamaldehyde: Properties, Synthesis, and Core Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-Bromocinnamaldehyde (also known as trans-4-Bromocinnamaldehyde), a pivotal reagent and building block in synthetic organic chemistry and medicinal research. We will move beyond its basic identifiers to explore its physicochemical properties, reactivity, applications, and provide a validated experimental protocol for its use.

Core Chemical & Physical Properties

This compound is an aromatic aldehyde that features a bromine substituent on the phenyl ring, conjugated with an α,β-unsaturated aldehyde. This specific arrangement of functional groups dictates its reactivity and utility in chemical synthesis. The trans (or E) configuration of the double bond is the most common and stable isomer.

The fundamental molecular characteristics are a prerequisite for any experimental design, influencing everything from reaction stoichiometry to purification strategies. The molecular formula of this compound is C₉H₇BrO.[1][2] Its molecular weight is approximately 211.06 g/mol .[2]

A comprehensive summary of its key properties is presented below for rapid reference.

PropertyValueSource(s)
Chemical Formula C₉H₇BrO[1][2]
Molecular Weight 211.06 g/mol [2]
IUPAC Name (E)-3-(4-bromophenyl)prop-2-enal[1]
CAS Number 49678-04-8[1]
Appearance Light yellow solid[3]
Melting Point 78-82 °C
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate[4]

Synthesis and Reactivity Insights

Understanding the synthesis of this compound provides context for its potential impurities and handling. A common laboratory-scale synthesis involves a Claisen-Schmidt condensation between 4-bromobenzaldehyde and acetaldehyde.

Causality: This base-catalyzed reaction is a classic C-C bond-forming reaction. The base (e.g., NaOH) deprotonates the α-carbon of acetaldehyde to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. The subsequent aldol adduct readily dehydrates under the reaction conditions to yield the thermodynamically stable conjugated system of the cinnamaldehyde product. The bromine atom is inert to these conditions, making this a highly effective and regioselective method.

The diagram below illustrates this synthetic pathway.

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_products Products R1 4-Bromobenzaldehyde reagents NaOH (aq) Heat R1->reagents R2 Acetaldehyde R2->reagents P1 This compound P2 Water reagents->P1 reagents->P2 Reduction_Workflow A 1. Dissolve this compound in Methanol B 2. Cool to 0 °C in Ice Bath A->B C 3. Add NaBH4 (Portion-wise) B->C D 4. Monitor by TLC C->D E 5. Quench with H2O & Acidify with HCl D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash with H2O & Brine F->G H 8. Dry (MgSO4) & Concentrate G->H I Purified 4-Bromocinnamyl Alcohol H->I

References

spectroscopic data for 4-Bromocinnamaldehyde (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

A-Z of Spectroscopic Data for 4-Bromocinnamaldehyde

An In-depth Technical Guide for Researchers

In the landscape of synthetic chemistry and drug development, the precise structural elucidation of molecules is paramount. This compound, a halogenated aromatic aldehyde, serves as a valuable building block in the synthesis of various pharmaceutical and chemical entities. This guide provides a comprehensive analysis of its spectroscopic data, offering insights into the principles of data acquisition and interpretation for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Context

This compound (C₉H₇BrO) possesses a trans-alkene bridge connecting a para-substituted bromophenyl ring to an aldehyde functional group. This conjugated system dictates its unique spectroscopic features, which are critical for its unambiguous identification and characterization.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard protocol for acquiring the ¹H and ¹³C NMR spectra of this compound is as follows:

  • Sample Preparation: Accurately weigh 5-25 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.

  • Filtration: Filter the solution through a small cotton plug into a 5 mm NMR tube to remove any particulate matter.

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically sufficient.

  • Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), phase the spectrum, and correct the baseline to obtain a clear and interpretable spectrum.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals. CDCl₃ is a common choice due to its excellent dissolving power for a wide range of organic compounds and its relatively simple residual signal.

¹H NMR Spectral Data

The ¹H NMR spectrum provides a map of the proton environments in the molecule.

Table 1: ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
9.72d7.61HAldehydic H
7.61d8.52HAromatic H (ortho to Br)
7.45d8.52HAromatic H (ortho to C=C)
7.43d16.01HVinylic H (β to C=O)
6.72dd16.0, 7.61HVinylic H (α to C=O)
  • Interpretation:

    • The downfield signal at 9.72 ppm is characteristic of an aldehydic proton, deshielded by the electronegative oxygen atom.

    • The two doublets in the aromatic region (7.61 and 7.45 ppm) with a coupling constant of 8.5 Hz are indicative of a para-substituted benzene ring.

    • The vinylic protons appear as a doublet at 7.43 ppm and a doublet of doublets at 6.72 ppm. The large coupling constant of 16.0 Hz confirms the trans stereochemistry of the double bond.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments.

Table 2: ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
193.5Aldehyde C=O
151.7Vinylic CH (β to C=O)
133.2Aromatic C (quaternary, attached to C=C)
132.4Aromatic CH (ortho to Br)
129.9Aromatic CH (ortho to C=C)
128.8Vinylic CH (α to C=O)
127.3Aromatic C (quaternary, attached to Br)
  • Interpretation:

    • The signal at 193.5 ppm is characteristic of an aldehyde carbonyl carbon.

    • The signals in the 127-152 ppm range correspond to the aromatic and vinylic carbons.

    • Quaternary carbons (those without attached protons) often show weaker signals.

Visualization of Spectroscopic Analysis Workflow

G General Workflow for Spectroscopic Characterization cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolve NMR NMR Spectrometer Dissolve->NMR IR FT-IR Spectrometer Dissolve->IR MS Mass Spectrometer Dissolve->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Characterization.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[1] It works by measuring the absorption of infrared radiation, which excites molecular vibrations.[1]

Experimental Protocol: Acquiring an IR Spectrum

A common method for solid samples is Attenuated Total Reflectance (ATR)-FTIR:

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Sample Scan: Acquire the sample spectrum. The instrument software automatically subtracts the background to produce the final spectrum.

This method requires minimal sample preparation and is non-destructive.

IR Spectral Data

The IR spectrum of this compound shows several characteristic absorption bands.

Table 3: Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050C-H stretchAromatic & Vinylic
~2820, ~2720C-H stretchAldehyde
~1685C=O stretchConjugated Aldehyde
~1600, ~1485C=C stretchAromatic Ring
~975C-H bendtrans-Alkene
~825C-H bendp-disubstituted Aromatic
~1010C-Br stretchAryl Bromide
  • Interpretation:

    • The strong absorption at ~1685 cm⁻¹ is a hallmark of a conjugated carbonyl group.[2] Conjugation lowers the stretching frequency compared to a saturated aldehyde.

    • The two weak bands around 2820 and 2720 cm⁻¹ (Fermi doublets) are highly characteristic of the C-H stretch of an aldehyde.

    • The strong band at ~975 cm⁻¹ is diagnostic for the out-of-plane C-H bending of a trans-disubstituted alkene.

    • The pattern of C-H and C=C stretching in the aromatic region confirms the presence of the benzene ring.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Acquiring a Mass Spectrum

Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like this compound.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

  • Ionization: Bombard the gaseous molecules with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

Mass Spectral Data

The mass spectrum of this compound exhibits a characteristic isotopic pattern due to the presence of bromine.

Table 4: Key Mass Spectral Peaks for this compound

m/zRelative IntensityAssignment
210, 212HighMolecular Ion [M]⁺ and [M+2]⁺
181, 183Moderate[M-CHO]⁺
102High[C₈H₆]⁺ (loss of Br and CHO)
76Moderate[C₆H₄]⁺
  • Interpretation:

    • The molecular ion peaks at m/z 210 and 212 in an approximate 1:1 ratio are the most definitive feature, confirming the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

    • The loss of the formyl radical (CHO, 29 Da) gives rise to the fragment ions at m/z 181 and 183.

    • Further fragmentation, such as the loss of bromine, leads to other characteristic peaks.

Visualization of this compound Structure

Caption: Molecular Structure of this compound.

Conclusion

The combined application of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR establish the carbon-hydrogen framework and stereochemistry. IR spectroscopy confirms the presence of key functional groups, particularly the conjugated aldehyde and the trans-alkene. Mass spectrometry verifies the molecular weight and the presence of bromine through its distinct isotopic signature. This comprehensive spectroscopic dataset serves as a reliable reference for researchers in quality control, reaction monitoring, and the development of novel chemical entities.

References

An In-depth Technical Guide to the Solubility of 4-Bromocinnamaldehyde in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-Bromocinnamaldehyde, a pivotal intermediate in pharmaceutical and chemical synthesis. As the precise quantitative solubility data for this compound is not extensively available in published literature, this document outlines the foundational principles governing its solubility, provides detailed, field-proven experimental protocols for its determination, and presents a predictive solubility profile in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection, optimize reaction conditions, and streamline formulation development.

Introduction: The Significance of this compound and Its Solubility

This compound is an α,β-unsaturated aromatic aldehyde. Its structure, featuring a brominated phenyl ring conjugated with a propenal moiety, makes it a versatile building block in organic synthesis. It serves as a precursor for the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and materials with novel optical properties.

The solubility of this compound is a critical parameter that dictates its utility in various applications. In drug discovery and development, solubility directly impacts bioavailability, formulation strategies, and the design of purification processes.[1] In chemical synthesis, understanding the solubility of reactants in different solvents is paramount for achieving optimal reaction kinetics, yield, and purity. This guide aims to provide a thorough understanding of the factors governing the solubility of this compound and to equip the reader with the necessary tools to determine its solubility in solvents of interest.

Theoretical Framework: Principles Governing Solubility

The solubility of a solid compound in a liquid solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a foundational qualitative understanding of this phenomenon.[2][3] This principle states that substances with similar polarities are more likely to be soluble in one another.

2.1. Molecular Structure and Polarity of this compound

This compound is a molecule of moderate polarity. The key structural features influencing its polarity include:

  • Aromatic Phenyl Ring: The benzene ring is largely nonpolar.

  • Bromo Substituent: The bromine atom is electronegative, introducing a dipole moment.

  • α,β-Unsaturated Aldehyde Group: The carbonyl group (C=O) is polar, with the oxygen atom being partially negative and the carbon atom being partially positive. This group can act as a hydrogen bond acceptor.

The overall polarity of the molecule is a vector sum of these individual bond dipoles. The calculated octanol-water partition coefficient (XLogP3) for this compound is 2.5.[4][5] This positive value indicates a greater preference for a nonpolar environment (octanol) over a polar one (water), classifying it as a hydrophobic or lipophilic compound.[6]

2.2. Solvent Polarity and Intermolecular Interactions

Organic solvents can be broadly classified based on their polarity into polar protic, polar aprotic, and nonpolar solvents.

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding and have high dielectric constants.

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide): These solvents have significant dipole moments but do not have O-H or N-H bonds, so they cannot act as hydrogen bond donors.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and primarily interact through weaker London dispersion forces.

The solubility of this compound in a given solvent will depend on the ability of the solvent molecules to overcome the solute-solute interactions within the crystal lattice and form stable solute-solvent interactions.

Predictive Solubility Profile of this compound

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides a predictive qualitative and estimated quantitative solubility profile. This profile is derived from the known solubility of the parent compound, trans-cinnamaldehyde, and the physicochemical properties of this compound, particularly its higher hydrophobicity as indicated by its XLogP3 value.[6][7][8][9] It is strongly recommended that experimental verification be performed for any critical application.

SolventTypePolarity IndexPredicted Qualitative SolubilityEstimated Solubility Range (at 25°C)Rationale
Methanol Polar Protic5.1Soluble50 - 150 g/LThe aldehyde group can interact with the hydroxyl group of methanol.
Ethanol Polar Protic4.3Soluble100 - 200 g/LSimilar to methanol, with a slightly less polar character.
Acetone Polar Aprotic5.1Very Soluble> 200 g/LStrong dipole-dipole interactions with the carbonyl group of this compound.
Ethyl Acetate Polar Aprotic4.4Very Soluble> 200 g/LGood balance of polarity to interact with both the polar and nonpolar parts of the molecule.
Dichloromethane Polar Aprotic3.1Very Soluble> 250 g/LEffective at dissolving moderately polar organic compounds.
Chloroform Polar Aprotic4.1Very Soluble> 250 g/LSimilar to dichloromethane, a good solvent for many organic solids.
Toluene Nonpolar2.4Moderately Soluble20 - 80 g/LThe aromatic ring of toluene can interact favorably with the phenyl group of the solute.
Hexane Nonpolar0.1Sparingly Soluble< 10 g/LThe overall polarity of this compound is likely too high for significant solubility in a highly nonpolar solvent.
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2Very Soluble> 200 g/LA powerful aprotic solvent capable of dissolving a wide range of organic compounds.
Water Polar Protic10.2Insoluble< 1 g/LThe hydrophobic nature of the molecule dominates, leading to poor aqueous solubility.

Experimental Determination of Solubility: Protocols and Methodologies

To obtain precise quantitative solubility data, rigorous experimental determination is essential. The following sections detail two robust and widely accepted methods for determining the solubility of this compound.

4.1. Gravimetric Method

The gravimetric method is a classic and highly accurate technique for determining solubility.[4][10] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

4.1.1. Experimental Protocol

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume (e.g., 10 mL) of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or a glass-stoppered flask). The presence of undissolved solid is crucial to ensure saturation.

    • Agitate the mixture at a constant temperature (e.g., 25°C) using a magnetic stirrer or a shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Saturated Solution:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pre-warmed or pre-cooled (to the equilibration temperature) pipette to avoid precipitation or dissolution during transfer. To ensure no solid particles are transferred, a syringe filter (e.g., 0.45 µm PTFE) can be used.

  • Solvent Evaporation and Mass Determination:

    • Transfer the aliquot of the saturated solution to a pre-weighed, clean, and dry evaporating dish.

    • Carefully evaporate the solvent in a fume hood or using a rotary evaporator. For higher boiling point solvents, a vacuum oven at a controlled temperature may be necessary.

    • Once the solvent is fully evaporated, dry the remaining solid residue to a constant weight in a vacuum oven at a temperature below the melting point of this compound (78-82°C).[11]

    • Cool the evaporating dish containing the solid residue in a desiccator to room temperature before weighing it on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final weight.

    • Express the solubility in the desired units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

4.1.2. Self-Validating System and Causality

  • Equilibrium Confirmation: To ensure that equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 36, and 48 hours). If the calculated solubility is consistent across the later time points, it indicates that equilibrium has been achieved.

  • Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent. A temperature-controlled water bath or incubator should be used.

  • Complete Solvent Removal: The accuracy of this method relies on the complete removal of the solvent without loss of the solute. Drying to a constant weight ensures all solvent has evaporated.

4.2. UV-Visible Spectrophotometry Method

For compounds that possess a chromophore, such as this compound with its conjugated system, UV-Visible spectrophotometry offers a rapid and sensitive method for solubility determination. This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

4.2.1. Experimental Protocol

  • Determination of Molar Absorptivity (ε):

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). For this compound, the λmax is approximately 298 nm in chloroform.[12]

    • Plot a calibration curve of absorbance versus concentration. The slope of the line, according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length, and c is the concentration), will be the molar absorptivity (assuming a path length of 1 cm).

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method (Section 4.1.1, step 1).

    • After reaching equilibrium, withdraw a sample of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

4.2.2. Self-Validating System and Causality

  • Linearity of Calibration Curve: A linear calibration curve with a high correlation coefficient (R² > 0.99) validates the adherence to the Beer-Lambert law within the tested concentration range.

  • Appropriate Dilution: Diluting the saturated solution is often necessary to avoid exceeding the linear dynamic range of the spectrophotometer. The dilution factor must be accurately known.

  • Solvent Blank: A solvent blank should be used to zero the spectrophotometer to correct for any absorbance from the solvent itself.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Gravimetric_Method_Workflow A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature (24-48h) A->B C Withdraw a known volume of clear supernatant B->C D Transfer to a pre-weighed evaporating dish C->D E Evaporate solvent D->E F Dry residue to a constant weight E->F G Weigh the dish and residue F->G H Calculate solubility (mass of residue / volume of supernatant) G->H

Caption: Gravimetric Method Workflow Diagram.

UV_Vis_Method_Workflow cluster_cal Calibration Curve Preparation cluster_sample Saturated Solution Analysis A1 Prepare standard solutions of known concentrations A2 Measure absorbance of each standard at λmax A1->A2 A3 Plot Absorbance vs. Concentration to get the calibration curve A2->A3 C Calculate concentration of diluted solution using the calibration curve A3->C B1 Prepare saturated solution and equilibrate B2 Withdraw supernatant and dilute with a known factor B1->B2 B3 Measure absorbance of the diluted solution at λmax B2->B3 B3->C D Calculate solubility of the original saturated solution C->D

Caption: UV-Vis Spectrophotometry Workflow Diagram.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[13] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. The organic solvents used in these protocols are flammable and may have their own specific hazards. Refer to the Safety Data Sheet (SDS) for each solvent for detailed handling and disposal instructions.[12]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in common organic solvents. While specific quantitative data is scarce in the literature, a predictive solubility profile has been presented based on the principles of "like dissolves like" and the physicochemical properties of the molecule. Detailed, self-validating experimental protocols for the gravimetric and UV-Visible spectrophotometry methods have been provided to enable researchers to accurately determine the solubility in their solvents of choice. This information is crucial for the effective utilization of this compound in research, drug development, and chemical synthesis, allowing for informed solvent selection and process optimization.

References

A Technical Guide to the Stability and Storage of 4-Bromocinnamaldehyde for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Section 1: Core Chemical Profile of 4-Bromocinnamaldehyde

Introduction

This compound, specifically the trans isomer (CAS 49678-04-8), is an aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry.[1] Its structure, featuring an α,β-unsaturated aldehyde conjugated with a bromo-substituted phenyl ring, provides a versatile scaffold for creating complex molecules. The electrophilic nature of the aldehyde and the potential for reactions at the double bond make it a valuable building block. However, these same reactive sites render the molecule susceptible to degradation if not handled and stored with meticulous care.

This guide provides an in-depth analysis of the stability profile of this compound and establishes evidence-based protocols for its storage and handling. Adherence to these guidelines is critical for ensuring the compound's integrity, which is paramount for reproducible experimental outcomes in research and drug development.

Physicochemical Properties

A comprehensive understanding of the compound's physical properties is the foundation for its proper handling. The data below has been aggregated from leading chemical suppliers and databases.

PropertyValueSource(s)
Chemical Name (2E)-3-(4-bromophenyl)prop-2-enal[1]
Synonyms trans-4-Bromocinnamaldehyde, E-3-(4-Bromophenyl)-2-propenal[2]
CAS Number 49678-04-8
Molecular Formula C₉H₇BrO
Molecular Weight 211.06 g/mol
Appearance Light yellow to light orange or green solid/powder/crystal[3]
Melting Point 78-82 °C[2]
Purity (Typical) ≥97% (GC)

Section 2: Chemical Stability and Degradation Profile

The stability of this compound is dictated by the reactivity of its α,β-unsaturated aldehyde system. Several environmental factors can initiate degradation, compromising sample purity and reactivity.

Key Degradation Pathways

The primary mechanisms of degradation are oxidation, light-induced reactions, and reactions under non-neutral pH.

  • Oxidation: The aldehyde functional group is highly susceptible to oxidation. Atmospheric oxygen can convert the aldehyde (-CHO) to the corresponding 4-bromocinnamic acid (-COOH). This process is a significant concern for long-term storage and is accelerated by exposure to air.[4] This aligns with supplier recommendations to handle the compound as "Air Sensitive".

  • Light-Induced Reactions: The conjugated π-system in the molecule can absorb UV light. This energy absorption can lead to trans-cis isomerization of the double bond, altering the compound's geometry and reactivity. Photons can also potentially initiate polymerization reactions, leading to insoluble impurities. This necessitates storing the compound in the dark.[4]

  • pH Sensitivity and Hydrolytic Instability: Aldehydes can undergo various reactions in solution depending on the pH. In alkaline conditions, aldehydes are prone to aldol condensation reactions.[5] While the compound lacks α-hydrogens on the aldehyde carbon, other base-catalyzed reactions can occur. It is also crucial to avoid buffers containing primary amines (e.g., Tris), as they can react with the aldehyde to form Schiff bases, consuming the material.[5]

  • Thermal Stress: While moderately stable at room temperature, excessive heat can increase the rate of oxidation and other decomposition reactions.[4][6]

Visualization of Degradation Pathways

The following diagram illustrates the primary chemical transformations that compromise the integrity of this compound.

Figure 1: Primary Degradation Pathways for this compound cluster_main cluster_products A This compound (trans isomer) B 4-Bromocinnamic Acid A->B Oxidation (O₂, Air) C cis-4-Bromocinnamaldehyde A->C Light (UV) (Isomerization) D Polymerized Products A->D Light / Heat (Polymerization)

Caption: Figure 1: Primary Degradation Pathways for this compound.

Section 3: Recommended Storage and Handling Protocols

To preserve the chemical integrity of this compound, a multi-faceted approach to storage and handling is required, focusing on controlling the atmosphere, temperature, and light exposure.

Long-Term Storage Protocol

For storage exceeding one month, the following conditions are mandatory:

  • Atmosphere: The compound must be stored under a dry, inert atmosphere (e.g., Argon or Nitrogen). This is the most critical step to prevent oxidation.

  • Temperature: Store in a cool environment. A recommended temperature is less than 15°C, with refrigeration at 2-8°C being a superior practice, as advised for the related compound α-bromocinnamaldehyde.[7]

  • Light: Use an amber or opaque vial to protect the compound from light.[4] Place the vial inside a secondary container or in a dark cabinet.

  • Container: The container must be sealed tightly with a high-quality, airtight cap to prevent moisture and air ingress.[6]

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the aldehyde group.
Temperature <15°C (2-8°C preferred)Slows the rate of all degradation reactions.[7]
Light Amber/Opaque Vial, Store in DarkPrevents photo-isomerization and polymerization.[4]
Container Tightly SealedPrevents exposure to air and moisture.[6]
Daily Handling and Use

When working with this compound, researchers should minimize its exposure to detrimental conditions.

  • Preparation: Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the solid.

  • Inert Environment: If possible, handle the solid inside a glovebox or use a positive flow of inert gas to blanket the material after the container is opened.

  • Exposure Time: Weigh out the required amount swiftly and immediately reseal the main container, purging the headspace with inert gas before tightening the cap.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses/goggles, and a lab coat.[3] The compound is classified as a serious eye irritant.[1][3]

Chemical Incompatibilities

To prevent unintended reactions and degradation, avoid contact with the following:

  • Strong oxidizing agents

  • Strong bases and strong acids[4][6]

  • Strong reducing agents

  • Primary amine-containing substances, including Tris buffer in solutions[5]

Section 4: Assessment of Compound Integrity

Regularly verifying the purity of this compound is essential for reliable research. Both visual and analytical methods should be employed.

Visual Inspection

Periodically inspect the material. The compound should be a light yellow to orange crystalline solid. Significant darkening, clumping, or the development of a different odor may indicate degradation.

Analytical Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the purity of this compound and detecting degradation products.

Objective: To determine the purity of a this compound sample and identify the presence of potential impurities like 4-bromocinnamic acid.

Methodology:

  • Standard Preparation: Accurately prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent (e.g., Acetonitrile). Prepare a series of dilutions for calibration.

  • Sample Preparation: Prepare a sample solution at the same concentration as the highest standard.

  • HPLC Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure sharp peaks). A typical starting point is 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 298 nm.[8]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standards to generate a calibration curve.

    • Inject the sample.

    • The primary degradation product, 4-bromocinnamic acid, will be more polar and thus have a shorter retention time than the parent aldehyde.

    • Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

Workflow for Stability Assessment

Figure 2: Workflow for Analytical Stability Assessment A Obtain Sample (Note Visual Appearance) B Prepare Standard & Sample Solutions (~1 mg/mL in ACN) A->B C Perform HPLC Analysis (C18 Column, UV @ 298 nm) B->C D Process Data: Integrate Peaks C->D E Analyze Chromatogram D->E F Purity > 97%? No new major peaks? E->F G Result: PASS Compound Suitable for Use F->G Yes H Result: FAIL Purify or Discard F->H No

References

electrophilic substitution reactions of 4-Bromocinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Bromocinnamaldehyde

Abstract

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) reactions of this compound. The document elucidates the underlying electronic principles governing the reactivity and regioselectivity of the substituted aromatic ring. We analyze the competing and synergistic directing effects of the bromo and cinnamaldehyde substituents, concluding with predicted outcomes for key EAS reactions. Detailed, field-tested protocols for reactions such as nitration are provided, alongside a discussion of potential challenges, including the limitations of Friedel-Crafts reactions on deactivated systems. This guide is intended for researchers, chemists, and drug development professionals seeking to utilize this compound as a synthetic intermediate.

Introduction to this compound

This compound, with the IUPAC name (E)-3-(4-bromophenyl)prop-2-enal, is an aromatic aldehyde featuring a bromine atom at the para position of the phenyl ring.[1] The molecule's structure combines an electrophilic aromatic ring with a conjugated α,β-unsaturated aldehyde system, making it a versatile precursor in organic synthesis. Understanding its behavior in electrophilic aromatic substitution is critical for predicting reaction outcomes and designing synthetic pathways.

Table 1: Physicochemical Properties of trans-4-Bromocinnamaldehyde

Property Value Source(s)
Molecular Formula C₉H₇BrO [1][2]
Molecular Weight 211.06 g/mol [2][3]
Appearance Light orange to yellow solid/powder
Melting Point 78-82 °C [2][3]
SMILES String Brc1ccc(\C=C\C=O)cc1 [2][3]

| InChI Key | XYRAWLRFGKLUMW-OWOJBTEDSA-N |[1][2] |

The Principles of Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental reaction class in which an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile.[4] The reaction preserves the highly stable aromatic system. The general mechanism proceeds in two principal steps:

  • Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking a potent electrophile (E⁺). This rate-determining step disrupts the aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[4][5][6]

  • Deprotonation: A weak base removes a proton from the carbon atom bearing the new electrophile, restoring the aromatic π-system and yielding the substituted product.[5][7]

EAS_Mechanism Aromatic Aromatic Ring (Nucleophile) SigmaComplex Sigma Complex (Arenium Ion) Aromatic->SigmaComplex Attack (Slow) Electrophile Electrophile (E+) Electrophile->SigmaComplex Product Substituted Product SigmaComplex->Product Deprotonation (Fast) ProtonatedBase Protonated Base (H-Base+) SigmaComplex->ProtonatedBase H+ Transfer Base Base (e.g., H₂O) Base->SigmaComplex

Caption: General mechanism of electrophilic aromatic substitution.

Reactivity and Regioselectivity of the this compound Ring

The position of electrophilic attack on a substituted benzene ring is dictated by the electronic properties of the existing substituents.[8][9] In this compound, two groups influence the ring's reactivity: the bromo group at C4 and the cinnamaldehyde group (-CH=CH-CHO) at C1.

  • The Bromo Group (C4): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which pulls electron density from the ring and slows the rate of reaction compared to benzene.[5][10] However, they possess lone pairs of electrons that can be donated into the ring via resonance (+M effect). This resonance donation preferentially stabilizes the sigma complex for attack at the ortho and para positions.[10][11] Since the para position is already occupied by the cinnamaldehyde group, the bromo group directs incoming electrophiles to its ortho positions, C3 and C5 .

  • The Cinnamaldehyde Group (C1): The cinnamaldehyde moiety is a strongly deactivating, electron-withdrawing group (EWG).[5] The carbonyl group pulls electron density out of the conjugated system and, by extension, the aromatic ring. This deactivation is due to both inductive and resonance effects, which place partial positive charges on the ortho and para positions of the ring.[5][11] Consequently, the ring is less nucleophilic, and electrophilic attack is directed to the meta positions, C3 and C5 , which are least destabilized.

Synergistic Directing Effects: Crucially, both the ortho,para-directing bromo group and the meta-directing cinnamaldehyde group steer the incoming electrophile to the same positions: C3 and C5 . This synergistic effect provides a high degree of regiochemical control. The overall system is significantly deactivated, meaning that forcing conditions (e.g., higher temperatures or stronger acid catalysts) may be required to achieve substitution.

Caption: Synergistic directing effects on the this compound ring.

Key Electrophilic Substitution Reactions and Predicted Products

Based on the analysis above, we can predict the outcomes for several common EAS reactions.

Table 2: Summary of Predicted Electrophilic Aromatic Substitution Reactions

Reaction Reagents Electrophile Predicted Major Product
Nitration Conc. HNO₃ / Conc. H₂SO₄ NO₂⁺ (Nitronium ion) 4-Bromo-3-nitrocinnamaldehyde
Bromination Br₂ / FeBr₃ Br⁺ (Bromonium ion) 3,4-Dibromocinnamaldehyde
Sulfonation Fuming H₂SO₄ (SO₃) SO₃ 5-Bromo-2-formylvinylbenzenesulfonic acid

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ (Acylium ion) | Reaction likely fails or requires harsh conditions |

Nitration

Nitration is achieved by introducing a nitro group (-NO₂) onto the aromatic ring using a mixture of concentrated nitric and sulfuric acids, which generates the highly electrophilic nitronium ion (NO₂⁺).[7][12] The reaction is expected to yield 4-Bromo-3-nitrocinnamaldehyde as the primary product.

Halogenation

Further halogenation, for instance with Br₂ and a Lewis acid catalyst like FeBr₃, introduces another halogen atom.[7] The predicted product is 3,4-Dibromocinnamaldehyde .

Sulfonation

Sulfonation with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H). The electrophile is sulfur trioxide (SO₃).[7][12] The expected product is 5-Bromo-2-formylvinylbenzenesulfonic acid .

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are powerful methods for forming new carbon-carbon bonds.[13][14] However, these reactions are notoriously sensitive to the electronic nature of the aromatic ring. They generally fail with strongly deactivated substrates, such as those containing nitro groups or, in this case, the potent combination of a halogen and a cinnamaldehyde group.[15][16] The Lewis acid catalyst (e.g., AlCl₃) can complex with the carbonyl oxygen, further deactivating the ring and inhibiting the reaction.[13] Therefore, standard Friedel-Crafts conditions are unlikely to be successful with this compound.

Experimental Protocol: Nitration of this compound

The following protocol is adapted from a validated procedure for the nitration of cinnamaldehyde and is presented as a self-validating system for implementation by qualified personnel.[17]

Safety Precaution: This procedure involves highly corrosive and reactive acids. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Materials:

  • This compound (1.0 eq)

  • Acetic Anhydride

  • Concentrated Nitric Acid (sp. gr. 1.42)

  • Glacial Acetic Acid

  • Ice-salt bath

  • Three-necked round-bottomed flask with mechanical stirrer and dropping funnel

Procedure:

  • Setup: Equip a 500 mL three-necked round-bottomed flask with a mechanical stirrer and a dropping funnel. Place the flask in an ice-salt bath to maintain a low temperature.

  • Initial Solution: To the flask, add this compound (e.g., 10.55 g, 0.05 mol) and 115 mL of acetic anhydride.

  • Cooling: Stir the mixture until the temperature of the solution reaches 0–5 °C.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating solution by slowly adding 2.2 mL of concentrated nitric acid to 6.5 mL of glacial acetic acid. Cool this mixture before use.

  • Addition: Add the cold nitrating solution slowly to the flask via the dropping funnel over a period of 1.5-2 hours. Causality: A slow addition rate is critical to control the exothermic reaction and prevent side reactions or runaway temperatures. The temperature of the reaction mixture must be maintained below 5 °C throughout the addition.

  • Reaction: Once the addition is complete, allow the mixture to warm slowly to room temperature. Stopper the flask and let the reaction stand for 48 hours to ensure completion.

  • Workup: Carefully pour the reaction mixture into a beaker containing 500 mL of ice-cold water. A precipitate of the crude product should form.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude 4-Bromo-3-nitrocinnamaldehyde can be purified by recrystallization from 95% ethanol to yield the final product.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis).

Nitration_Workflow Start This compound in Acetic Anhydride Reaction Addition at 0-5°C (1.5-2 hrs) Start->Reaction Reagents HNO₃ / Acetic Acid (Nitrating Mixture) Reagents->Reaction Stir Stir at RT (48 hrs) Reaction->Stir Workup Quench in Ice Water Stir->Workup Filter Vacuum Filtration Workup->Filter Purify Recrystallize (Ethanol) Filter->Purify Product Pure 4-Bromo-3-nitrocinnamaldehyde Purify->Product

Caption: Experimental workflow for the nitration of this compound.

Conclusion

This compound presents a well-defined system for electrophilic aromatic substitution. The deactivating but ortho,para-directing bromo group and the deactivating, meta-directing cinnamaldehyde group work in concert to direct incoming electrophiles to the C3 and C5 positions. While the ring's overall deactivation necessitates robust reaction conditions and may preclude sensitive reactions like Friedel-Crafts, it offers excellent regioselectivity for reactions such as nitration and halogenation. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists leveraging this versatile compound in complex molecular synthesis.

References

reactivity of the aldehyde group in 4-Bromocinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 4-Bromocinnamaldehyde

Abstract

This compound is a versatile bifunctional organic compound featuring an α,β-unsaturated aldehyde, a phenyl ring, and a bromo substituent. This guide provides a comprehensive technical exploration of the aldehyde group's reactivity within this molecular framework. We will dissect the electronic and steric factors governing its chemical behavior and delve into key reaction classes, including nucleophilic additions, condensation reactions, and oxidations. This document is intended for researchers, scientists, and professionals in drug development, offering both mechanistic insights and practical, field-proven experimental protocols.

Molecular Architecture and Electronic Profile

The reactivity of this compound is not merely that of a simple aldehyde; it is a nuanced interplay of its constituent parts: the conjugated system and the halogenated aromatic ring.

  • The Carbonyl Group (C=O): The inherent polarity of the carbon-oxygen double bond renders the carbonyl carbon electrophilic, making it a prime target for nucleophiles.[1][2]

  • α,β-Unsaturation: The C=C double bond is in conjugation with the C=O group. This delocalization of π-electrons extends to the phenyl ring, creating a conjugated system that influences the reactivity of both the aldehyde and the alkene. This conjugation slightly reduces the partial positive charge on the carbonyl carbon compared to a saturated aldehyde, but it also allows for 1,4-conjugate addition reactions, although 1,2-additions to the carbonyl are often kinetically favored.

  • The 4-Bromo Substituent: The bromine atom on the phenyl ring exerts two opposing electronic effects:

    • Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the aromatic ring through the sigma bond framework. This effect is distance-dependent and deactivates the ring.

    • Mesomeric Effect (+M): The lone pairs on the bromine atom can be delocalized into the aromatic π-system, donating electron density.

The net effect of these factors makes the aldehyde carbon in this compound a potent electrophilic center, susceptible to a wide array of chemical transformations.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₉H₇BrO[3][4]
Molecular Weight211.06 g/mol [4][5]
AppearanceLight Yellow Solid[6]
Melting Point78-82 °C[4]
InChI KeyXYRAWLRFGKLUMW-OWOJBTEDSA-N[4]

Key Transformations of the Aldehyde Group

The aldehyde functionality is the primary locus of reactivity in this compound. We will explore the most significant reaction classes below.

Nucleophilic Addition Reactions

The quintessential reaction of aldehydes is the nucleophilic addition to the carbonyl carbon.[7][8] This reaction transforms the sp²-hybridized carbonyl carbon into a tetrahedral sp³-hybridized center.[8]

Caption: General mechanism of nucleophilic addition to an aldehyde.

Grignard reagents (R-MgX) are potent nucleophiles that readily attack the carbonyl carbon of aldehydes to form carbon-carbon bonds.[9][10][11] The reaction with this compound yields a secondary alcohol after acidic workup.[12][13]

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)-1-penten-3-ol

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 eq) to the flask.

  • Reagent Preparation: In the dropping funnel, add ethyl bromide (1.1 eq) dissolved in anhydrous diethyl ether.

  • Grignard Formation: Add a small portion of the ethyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask. Once initiated, add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional 30 minutes.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent solution at 0 °C.

  • Reaction: Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates the consumption of the starting aldehyde.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the secondary alcohol.

start Flame-dried flask with Mg turnings under N2 add_etbr Dropwise addition of Ethyl Bromide in Ether start->add_etbr reflux1 Reflux for 30 min to form EtMgBr add_etbr->reflux1 add_aldehyde Cool to 0°C Add this compound solution reflux1->add_aldehyde react Stir at room temperature (1-2h) add_aldehyde->react quench Quench with sat. aq. NH4Cl at 0°C react->quench extract Extract with Diethyl Ether quench->extract purify Dry, Concentrate & Purify via Chromatography extract->purify end Final Product: Secondary Alcohol purify->end

Caption: Workflow for a Grignard reaction with this compound.

The aldehyde group can be selectively reduced to a primary alcohol. The choice of reducing agent is critical to avoid the simultaneous reduction of the C=C double bond.

  • Selective C=O Reduction: Sodium borohydride (NaBH₄) is a mild reducing agent typically used for the chemoselective reduction of aldehydes and ketones in the presence of less reactive functional groups like alkenes.

  • Catalytic Hydrogenation: This method can be tuned for selectivity. While many catalysts (e.g., Pt, Pd) will reduce both the C=O and C=C bonds[14], specialized catalysts, such as certain iridium-based systems, can show high selectivity for the C=O group.[15][16] The thermodynamic product is often the fully saturated alcohol, making selective hydrogenation a significant challenge.

Start This compound C_O_Reduction Selective C=O Reduction (e.g., NaBH4) Start->C_O_Reduction C_C_Reduction Selective C=C Reduction (e.g., specific catalysts) Start->C_C_Reduction Full_Reduction Full Reduction (e.g., H2/Pd-C) Start->Full_Reduction Product_Unsat_Alcohol 4-Bromocinnamyl Alcohol C_O_Reduction->Product_Unsat_Alcohol Product_Sat_Aldehyde 4-Bromo-hydrocinnamaldehyde C_C_Reduction->Product_Sat_Aldehyde Product_Sat_Alcohol 4-Bromo-3-phenylpropanol Full_Reduction->Product_Sat_Alcohol Product_Sat_Aldehyde->Full_Reduction

Caption: Competing pathways in the reduction of this compound.

Condensation Reactions

Condensation reactions involve an initial nucleophilic addition followed by a dehydration step, ultimately forming a new C=C double bond. These are powerful methods for extending the conjugated system of this compound.

This reaction involves the condensation of an aldehyde with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base like piperidine.[17][18][19]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (approx. 10-15 mL per mmol of aldehyde).

  • Reagent Addition: Add malononitrile (1.05 eq) to the stirred solution.

  • Catalyst: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80 °C) with continuous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Isolation: Cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration and wash with cold ethanol to remove residual reactants and catalyst.

  • Drying: Dry the product in a vacuum oven or air-dry to a constant weight. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification if necessary.[17]

The Wittig reaction is a highly reliable method for converting aldehydes into alkenes by reacting them with a phosphorus ylide (Wittig reagent).[20][21] This reaction is driven by the formation of the very stable triphenylphosphine oxide byproduct.[22]

Experimental Protocol: Wittig Olefination with Methyltriphenylphosphonium Bromide

  • Ylide Preparation: In a flame-dried, nitrogen-flushed flask, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C.

  • Deprotonation: Add a strong base, such as n-butyllithium (n-BuLi) (1.05 eq), dropwise. The formation of the ylide is indicated by a color change (typically to orange or deep red). Stir for 30 minutes at 0 °C.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC shows complete consumption of the aldehyde.

  • Workup: Quench the reaction by adding water.

  • Extraction: Extract the mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent. The crude product contains the desired alkene and triphenylphosphine oxide. Purify by column chromatography to isolate the alkene product.

Chalcones (1,3-diaryl-2-propen-1-ones) are synthesized via a base-catalyzed aldol condensation between an aromatic aldehyde and a ketone.[23][24][25] While this compound is itself an α,β-unsaturated aldehyde, it can react with the enolate of a ketone, such as 4'-bromoacetophenone, to generate more complex, extended chalcone-like structures.[26][27]

Oxidation to Carboxylic Acid

The aldehyde group is readily oxidized to a carboxylic acid. This transformation converts this compound into 4-Bromocinnamic acid, a valuable synthetic intermediate. Mild oxidizing agents are preferred to avoid reactions at the C=C double bond.

Common Oxidizing Agents:

  • Tollens' Reagent ([Ag(NH₃)₂]⁺): A classic test for aldehydes, it provides a gentle oxidation to the carboxylate, which is then protonated during workup.

  • Potassium Permanganate (KMnO₄): A strong oxidizing agent that must be used under carefully controlled, cold, and dilute basic conditions to minimize cleavage of the C=C bond.

  • Sodium Chlorite (NaClO₂): Often used with a chlorine scavenger like 2-methyl-2-butene, this is an efficient method for oxidizing α,β-unsaturated aldehydes to their corresponding carboxylic acids.

Conclusion

The aldehyde group in this compound is a versatile and reactive functional handle. Its electrophilicity, modulated by the extended conjugation and the bromo-substituent, allows for a rich variety of chemical transformations. Mastery of its reactivity—from nucleophilic additions and reductions to condensation and oxidation reactions—provides chemists with a powerful tool for the synthesis of complex molecules. The protocols and mechanistic insights provided in this guide serve as a foundation for the rational design of synthetic routes in pharmaceutical and materials science research.

References

Methodological & Application

Application Note & Protocol: Synthesis of Conjugated Alkenes via the Wittig Reaction with 4-Bromocinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Wittig reaction stands as a cornerstone of synthetic organic chemistry, providing a reliable and stereoselective method for the synthesis of alkenes from carbonyl compounds.[1][2] This application note provides a detailed protocol for the Wittig olefination of 4-bromocinnamaldehyde, an α,β-unsaturated aldehyde. The guide delves into the underlying mechanism, offers a step-by-step experimental procedure, outlines purification strategies for the challenging removal of triphenylphosphine oxide byproduct, and includes a troubleshooting guide for common issues. This document is intended for researchers and professionals in organic synthesis and drug development who require a robust methodology for creating extended π-conjugated systems.

Introduction and Scientific Context

The Wittig reaction, first reported by Georg Wittig in 1954, is a powerful C=C bond-forming reaction between a phosphorus ylide (the Wittig reagent) and a carbonyl compound, typically an aldehyde or ketone.[2][3] The reaction's significance, recognized with the 1979 Nobel Prize in Chemistry, lies in its predictability and the fixed position of the newly formed double bond, which circumvents the isomeric mixtures often produced in elimination reactions.[1][3]

Reacting this compound allows for the extension of a conjugated system, a structural motif of paramount importance in materials science (e.g., organic electronics) and medicinal chemistry. The protocol detailed herein utilizes a stabilized ylide, which favors the formation of the thermodynamically more stable (E)-alkene, a critical consideration for controlling product stereochemistry.[4][5]

The Wittig Reaction Mechanism

The reaction proceeds via two principal stages: the formation of the phosphorus ylide and its subsequent reaction with the carbonyl compound.

Stage 1: Ylide Formation The process begins with the synthesis of a phosphonium salt, typically through an SN2 reaction between triphenylphosphine (PPh₃) and an alkyl halide.[1][6][7] Due to the positive charge on the phosphorus atom, the adjacent C-H bonds become acidic. Deprotonation with a strong base yields the phosphorus ylide, a species characterized by adjacent positive and negative charges.[7][8]

Stage 2: Olefination The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of this compound. The modern understanding of the mechanism, particularly under lithium-salt-free conditions, favors a direct [2+2] cycloaddition to form a four-membered ring intermediate known as an oxaphosphetane.[4][9][10] This intermediate is unstable and spontaneously decomposes in a retro-[2+2] cycloreversion. The thermodynamic driving force for this step is the formation of the exceptionally stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct, leading to the desired alkene.[10][11]

Wittig_Mechanism cluster_ylide Stage 1: Ylide Formation cluster_olefination Stage 2: Olefination PPh3 Ph₃P Salt [Ph₃P⁺-CH₂-R]X⁻ Phosphonium Salt PPh3->Salt + AlkylHalide R-CH₂-X AlkylHalide->Salt SN2 Ylide Ph₃P=CH-R Phosphorus Ylide Salt->Ylide + Base Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Aldehyde This compound (Ar-CH=CH-CHO) Aldehyde->Oxaphosphetane Alkene Alkene Product (Ar-CH=CH-CH=CH-R) Oxaphosphetane->Alkene TPPO Ph₃P=O (Byproduct) Oxaphosphetane->TPPO +

Caption: The Wittig reaction mechanism.

Experimental Protocol: Synthesis of Ethyl 5-(4-bromophenyl)penta-2,4-dienoate

This protocol details the reaction of this compound with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, generated in situ. This ylide is known to produce the (E)-isomer with high selectivity.[4][12]

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
This compound213.061.00 g4.691.0
(Carbethoxymethylene)-triphenylphosphonium bromide433.282.24 g5.161.1
Anhydrous Potassium Carbonate (K₂CO₃)138.210.97 g7.041.5
Dichloromethane (DCM), anhydrous-40 mL--
Round-bottom flask (100 mL)-1--
Magnetic stirrer and stir bar-1--
Condenser-1--
Inert atmosphere setup (Nitrogen or Argon)-1--
TLC plates (silica gel)-As needed--
Standard workup and purification glassware----
Step-by-Step Procedure
  • Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen. This precaution is crucial as Wittig reagents can be sensitive to air and moisture.[3][8]

  • Reagent Addition: To the flask, add this compound (1.00 g, 4.69 mmol), (carbethoxymethylene)triphenylphosphonium bromide (2.24 g, 5.16 mmol), and anhydrous potassium carbonate (0.97 g, 7.04 mmol).

  • Solvent Addition: Add 40 mL of anhydrous dichloromethane via syringe. Using an anhydrous solvent is key to preventing the protonation and decomposition of the ylide.[7]

  • Reaction Execution: Stir the suspension vigorously at room temperature. The potassium carbonate is a mild base sufficient for deprotonating the phosphonium salt to form the stabilized ylide in situ.[8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) mobile phase. Spot the starting aldehyde and the reaction mixture. The reaction is complete when the aldehyde spot is consumed (typically 4-6 hours).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the potassium salts. Wash the filter cake with a small amount of DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine. This removes any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product will be a mixture of the desired alkene and triphenylphosphine oxide (TPPO).

Purification Strategy

The removal of the TPPO byproduct is often the most challenging step in a Wittig reaction due to its polarity, which can be similar to that of the desired product.[13][14]

  • Primary Method (Column Chromatography):

    • Prepare a silica gel column using a hexane and ethyl acetate solvent system.

    • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Load the sample onto the column and elute with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing the ethyl acetate concentration).

    • The less polar alkene product should elute before the more polar TPPO. Collect fractions and analyze by TLC to isolate the pure product.

  • Alternative Method (Selective Precipitation/Extraction):

    • Dissolve the crude mixture in a minimal amount of a solvent where the alkene is soluble but TPPO is not (e.g., cold diethyl ether or hexanes).

    • The TPPO may precipitate and can be removed by filtration.[13]

    • Alternatively, some protocols convert TPPO into a highly polar salt by adding reagents like hydrogen peroxide, making it easily separable via extraction.[13]

Experimental Workflow

Workflow A 1. Assemble Apparatus (Inert Atmosphere) B 2. Add Reagents (Aldehyde, Salt, Base) A->B C 3. Add Anhydrous DCM B->C D 4. Stir at Room Temp C->D E 5. Monitor by TLC D->E F 6. Filter Mixture E->F Reaction Complete G 7. Aqueous Workup (Wash with H₂O, Brine) F->G H 8. Dry & Concentrate G->H I 9. Purify via Column Chromatography H->I J 10. Characterize Product (NMR, MS) I->J

Caption: Experimental workflow for the Wittig reaction.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive base (e.g., K₂CO₃ absorbed moisture).2. Wet solvent or glassware.3. Aldehyde is impure or has degraded.1. Use freshly opened or properly stored anhydrous base.2. Ensure all glassware is oven-dried and solvent is anhydrous.3. Check the purity of the aldehyde by NMR or TLC before starting.
Difficult Separation from TPPO 1. Product and TPPO have very similar polarity.2. Overloading the chromatography column.1. Try recrystallization from a suitable solvent system.2. Consider converting TPPO to a more polar derivative.[13]3. Use a larger column or a different stationary phase.
Formation of Multiple Products 1. Isomerization of the double bond.2. Side reactions due to impurities.1. For stabilized ylides, the (E)-isomer is strongly favored. Check reaction conditions; prolonged heating can sometimes cause isomerization.2. Purify starting materials.
Ylide is Unstable 1. For some ylides, especially non-stabilized ones, the ylide can decompose if not used promptly.2. Presence of acidic protons in the reaction mixture.1. Generate the ylide in the presence of the aldehyde.[15]2. Ensure no acidic functional groups are unprotected unless excess base is used.[15]

Safety and Handling

  • This compound: Irritant. Avoid contact with skin and eyes.

  • Phosphonium Salts: Can be irritating. Handle with gloves.

  • Potassium Carbonate: Irritant. Avoid inhalation of dust.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations must be performed in a well-ventilated chemical fume hood.

  • General Precautions: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, at all times.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 4-Bromocinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Cinnamaldehyde Scaffolds

The cinnamaldehyde framework is a privileged scaffold in medicinal chemistry and materials science, forming the structural core of a diverse array of biologically active compounds and functional materials. The ability to functionalize this moiety at specific positions is crucial for the development of novel therapeutics and advanced materials. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a paramount tool for the formation of carbon-carbon bonds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.[1][2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura coupling reaction to a particularly valuable, yet potentially challenging substrate: 4-Bromocinnamaldehyde. The presence of an electron-withdrawing aldehyde group and a conjugated π-system introduces specific considerations for reaction optimization to achieve high yields and purity. This guide will elucidate the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization strategies.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide, in this case, this compound, to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[3]

  • Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][5] The choice of base is therefore crucial for the efficiency of this step.

  • Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the palladium(II) complex, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle

Key Reaction Parameters for this compound Coupling

The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection and optimization of several key parameters. The electron-withdrawing nature of the cinnamaldehyde moiety can influence the reactivity of the C-Br bond and potentially lead to side reactions if conditions are not judiciously chosen.

Catalyst and Ligand Selection

The choice of the palladium source and the supporting ligand is paramount. While numerous palladium catalysts are available, for substrates like this compound, catalyst systems that are robust and promote efficient oxidative addition are preferred.

  • Palladium Precatalysts: Common choices include Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and pre-formed palladium complexes with phosphine ligands such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).

  • Ligands: The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands are often beneficial. The "Buchwald ligands," such as SPhos and XPhos, have demonstrated broad utility and high activity in Suzuki-Miyaura couplings.[6] N-heterocyclic carbenes (NHCs) are another class of ligands that can offer high stability and catalytic activity.

The Critical Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling, primarily by facilitating the transmetalation step through the formation of a boronate intermediate.[4] The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly employed. Cesium carbonate is often a good choice for challenging couplings due to its high solubility in organic solvents.

  • Organic Bases: In some cases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, although they are generally less common for this application.

For this compound, a moderately strong inorganic base is typically a good starting point to avoid potential side reactions involving the aldehyde functionality, such as aldol condensation.

Solvent Systems

The solvent must be capable of dissolving the reactants, catalyst, and base to a sufficient extent. Often, a mixture of an organic solvent and water is used to accommodate both the organic-soluble aryl halide and the water-soluble inorganic base.

  • Common Solvents: Toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used organic solvents.

  • Aqueous Mixtures: A common practice is to use a mixture such as toluene/water, dioxane/water, or THF/water. The presence of water can also play a role in the hydrolysis of the boronic acid and the formation of the active boronate species.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization may be required for specific substrates.

Experimental_Workflow Start Start Setup Reaction Setup: - this compound - Arylboronic Acid - Palladium Catalyst & Ligand - Base Start->Setup Inert Establish Inert Atmosphere (Nitrogen or Argon) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (Monitor by TLC/LC-MS) Solvent->Heat Workup Aqueous Workup: - Quench Reaction - Extract with Organic Solvent - Wash and Dry Heat->Workup Purify Purification: - Column Chromatography Workup->Purify End Characterized Product Purify->End

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for a variety of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene

  • Ethanol

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).

  • Add Pd(PPh₃)₄ (3 mol%).

  • Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Add a degassed 3:1:1 mixture of toluene:ethanol:water via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Activity Coupling using a Buchwald Ligand

This protocol is recommended for more challenging couplings or when higher efficiency is desired.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a positive flow of inert gas, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), K₃PO₄ (2.5 eq.), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%) to a dry Schlenk flask.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Follow the workup and purification procedure as described in Protocol 1.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure proper inert atmosphere technique; use a fresh batch of catalyst and ligands.
Insufficiently active catalyst systemSwitch to a more active ligand (e.g., a Buchwald ligand like SPhos or XPhos). Increase catalyst loading.
Poorly soluble baseUse a more soluble base like Cs₂CO₃ or K₃PO₄. Ensure vigorous stirring.
Deactivated boronic acidUse fresh, high-purity boronic acid. Consider using the corresponding boronic ester.
Formation of Side Products Homocoupling of boronic acidEnsure rigorous exclusion of oxygen. Lower the reaction temperature.
ProtodeboronationUse anhydrous conditions if possible. Minimize reaction time.
Aldol condensationUse a milder base (e.g., K₂CO₃ instead of stronger bases). Lower the reaction temperature.
Dehalogenation of starting materialThis can be a competing pathway. A change in ligand and solvent system may be necessary.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of a wide range of functionalized cinnamaldehyde derivatives. By carefully selecting the catalyst system, base, and solvent, and by employing rigorous experimental technique, researchers can achieve high yields and purity of the desired products. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

Application Notes & Protocols: Strategic Functionalization of 4-Bromocinnamaldehyde via the Mizoroki-Heck Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Mizoroki-Heck reaction, focusing on its application for the arylation or vinylation of 4-bromocinnamaldehyde. It moves beyond a simple recitation of steps to explain the underlying principles and strategic considerations necessary for successful experimental design and execution.

Foundational Principles: The Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides (or triflates) with alkenes.[1][2] First reported independently by Tsutomu Mizoroki and Richard F. Heck in the early 1970s, this transformation forms a new carbon-carbon bond on one of the sp² carbons of the alkene, offering a powerful method for creating substituted olefins.[1][3] Its significance is underscored by its broad functional group tolerance and its role in the synthesis of complex organic molecules, from pharmaceuticals to advanced materials.[3][4]

The reaction is particularly valuable for modifying molecules like this compound, which possesses a reactive aryl bromide handle. This allows for the strategic introduction of diverse chemical moieties, expanding the molecular complexity and enabling the synthesis of novel derivatives for screening and development.

The Catalytic Engine: A Mechanistic Overview

The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. Understanding these fundamental steps is critical for troubleshooting and optimizing reaction conditions.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step of the reaction, and its efficiency follows the halide trend I > Br > Cl.[5][7] This step forms a square planar Aryl-Pd(II)-Halide complex.

  • Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the electron-deficient palladium center. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons in a syn addition, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[4][5]

  • Syn-β-Hydride Elimination: For the reaction to proceed productively, a hydrogen atom on the carbon adjacent (beta) to the palladium must be accessible. This hydrogen is eliminated, also in a syn fashion, to form the final substituted alkene product and a hydrido-palladium(II) species.[5][6] This step is typically rapid and irreversible.

  • Catalyst Regeneration: A stoichiometric amount of base is crucial to neutralize the generated hydrohalic acid (HBr) and facilitate the reductive elimination of HX from the hydrido-palladium(II) complex. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7]

Diagram 1: The Mizoroki-Heck Catalytic Cycle

Heck_Reaction_Cycle cluster_main Mizoroki-Heck Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add + Ar-Br pd_complex Ar-Pd(II)Br(L)₂ oxidative_add->pd_complex insertion Alkene Coordination & Migratory Insertion pd_complex->insertion + Alkene alkyl_pd R-CH₂-CH(Ar)-Pd(II)Br(L)₂ insertion->alkyl_pd elimination syn-β-Hydride Elimination alkyl_pd->elimination hydrido_pd H-Pd(II)Br(L)₂ elimination->hydrido_pd + Product regeneration Base-mediated Reductive Elimination hydrido_pd->regeneration + Base regeneration->pd0 - Base-H⁺Br⁻

Caption: A simplified representation of the Pd(0)/Pd(II) catalytic cycle.

Strategic Experimental Design for this compound

The success of a Heck reaction hinges on the judicious selection of several key parameters. For a substrate like this compound, the presence of the electron-withdrawing cinnamaldehyde group can influence the reactivity of the aryl bromide.

Palladium Source: The Catalyst Precursor

The reaction requires a source of palladium, typically as a pre-catalyst that generates the active Pd(0) species in situ.

  • Pd(II) Pre-catalysts: Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are common, cost-effective, and air-stable choices.[1] They are reduced to Pd(0) in the reaction mixture by ligands (like phosphines), amines, or even the solvent.[8][9] Pd(OAc)₂ is often preferred for its higher solubility in common organic solvents.

  • Pd(0) Pre-catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a direct source of the active catalyst. However, it is more expensive and sensitive to air and must be handled under an inert atmosphere.[9]

Ligands: Modulators of Reactivity and Stability

Ligands are essential for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and tuning its electronic and steric properties.[5]

  • Phosphine Ligands: This is the most common class of ligands for the Heck reaction.[10]

    • Monodentate Phosphines: Triphenylphosphine (PPh₃) is a workhorse ligand. For less reactive aryl bromides, more electron-rich and sterically bulky phosphines like tri(o-tolyl)phosphine (P(o-tol)₃) or tricyclohexylphosphine (PCy₃) can accelerate the rate-limiting oxidative addition step.[9]

    • Bidentate Phosphines: Ligands like BINAP are particularly useful in asymmetric Heck reactions but can also be effective in standard protocols.[6][11]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form highly stable and thermally robust palladium complexes. They are excellent for activating less reactive aryl halides, including some aryl chlorides.[12]

Base: The Catalyst Regenerator

The choice of base is critical for regenerating the Pd(0) catalyst. Both organic and inorganic bases are widely used.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and cesium carbonate (Cs₂CO₃) are effective and commonly used.[1] Their limited solubility can sometimes be advantageous in controlling reaction rates.

  • Organic Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often used. They can also serve as the solvent in some cases, although this is less common now.[1][8]

Solvent: The Reaction Medium

The solvent must dissolve the reactants and facilitate the polar intermediates of the catalytic cycle.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAc) are the most common and effective solvents for the Heck reaction due to their high polarity and high boiling points, which allow for elevated reaction temperatures.[8][13]

Comparative Reaction Conditions

The optimal conditions for a Heck reaction can vary significantly. The table below summarizes typical parameters for the coupling of aryl bromides, providing a starting point for optimization.

ParameterCommon Reagents/ConditionsRationale & Key Insights
Palladium Source Pd(OAc)₂ (1-5 mol%), Pd₂(dba)₃ (1-2.5 mol%)Pd(OAc)₂ is a robust, air-stable Pd(II) pre-catalyst. Often preferred for its reliability and cost-effectiveness.[1]
Ligand PPh₃ (2-10 mol%), P(o-tol)₃ (2-10 mol%)PPh₃ is a standard choice. For more challenging couplings, bulkier, electron-rich phosphines like P(o-tol)₃ can enhance the rate of oxidative addition.[9]
Base K₂CO₃ (2-3 equiv.), Et₃N (2-3 equiv.), NaOAc (2-3 equiv.)Inorganic bases like K₂CO₃ are effective and easy to remove during workup. Organic amines can also act as ligands.[1][14]
Solvent DMF, DMAc, NMPHigh-boiling polar aprotic solvents are ideal for solubilizing reagents and stabilizing charged intermediates in the catalytic cycle.[8]
Temperature 80 - 140 °CElevated temperatures are typically required to overcome the activation barrier for oxidative addition of aryl bromides.[15]
Additives Tetrabutylammonium bromide/chloride (TBAB/TBAC)Phase-transfer catalysts like TBAB can be essential, especially in aqueous or heterogeneous systems, to improve reaction rates.[16]

Detailed Experimental Protocol: Heck Coupling of this compound with Styrene

This protocol describes a representative procedure. Note: All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Solvents should be degassed, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation.

Materials and Reagents
  • This compound

  • Styrene (freshly distilled or passed through basic alumina to remove inhibitors)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, ACS grade

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Reaction Setup and Procedure

Diagram 2: Experimental Workflow

Caption: A flowchart outlining the key stages of the Heck reaction protocol.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), tri(o-tolyl)phosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed DMF (5 mL) via syringe. Follow with the addition of styrene (1.2 mmol, 1.2 equiv).

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by periodically taking aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or GC-MS. The disappearance of the this compound spot indicates reaction completion.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and deionized water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic extracts and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

References

Application Note & Protocols: 4-Bromocinnamaldehyde as a Strategic Precursor for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 4-Bromocinnamaldehyde as a versatile and strategic starting material for the synthesis of diverse, novel heterocyclic compounds. We delve into the chemical rationale, provide detailed, field-tested protocols for the synthesis of pyrazoles, pyrimidines, and pyridines, and discuss the immense potential for downstream functionalization. The protocols are designed to be robust and reproducible, with an emphasis on explaining the causality behind experimental choices to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of this compound

Heterocyclic compounds form the backbone of modern medicinal chemistry, with over 90% of new drugs containing a heterocyclic core.[1] Their prevalence stems from their ability to present functional groups in precise three-dimensional arrangements, enabling specific interactions with biological targets.[2][3][4] The challenge and opportunity lie in the efficient construction of novel, diverse heterocyclic libraries for screening and development.

This compound emerges as a particularly powerful building block for this purpose. Its structure is rich with synthetic handles:

  • α,β-Unsaturated Aldehyde: This system contains two key electrophilic sites—the carbonyl carbon and the β-carbon—making it an ideal substrate for cyclocondensation reactions with various binucleophiles.

  • Reactive Aldehyde: The formyl group is a prime site for imine formation and subsequent cyclization reactions.

  • Alkene Bridge: Provides the necessary carbon backbone for the formation of six-membered rings and serves as a reactive site.

  • 4-Bromo Phenyl Group: This is not merely a substituent but a strategic functional group. The bromine atom is a gateway to a vast array of post-synthesis modifications via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid generation of analog libraries from a common heterocyclic intermediate.[5]

This guide will provide detailed protocols for leveraging these features to construct medicinally relevant heterocyclic cores.

G cluster_precursor This compound cluster_features Reactive Sites cluster_products Target Heterocycles precursor Key Features f1 Aldehyde (C=O) precursor->f1 f2 β-Carbon (Michael Acceptor) precursor->f2 f3 Bromo Group (Ar-Br) precursor->f3 p1 Pyrazoles f1->p1 p2 Pyrimidines f1->p2 p3 Pyridines f1->p3 f2->p1 f2->p2 f2->p3 p4 Further Diversification (Cross-Coupling) f3->p4 p1->p4 Suzuki, Heck, etc. p2->p4 Suzuki, Heck, etc. p3->p4 Suzuki, Heck, etc. G This compound This compound Michael Addition\n(Phenylhydrazine) Michael Addition (Phenylhydrazine) This compound->Michael Addition\n(Phenylhydrazine) Step 1 Intramolecular Cyclization Intramolecular Cyclization Michael Addition\n(Phenylhydrazine)->Intramolecular Cyclization Step 2 Dehydration\n(H+ catalyst) Dehydration (H+ catalyst) Intramolecular Cyclization->Dehydration\n(H+ catalyst) Step 3 Aromatic Pyrazole Product Aromatic Pyrazole Product Dehydration\n(H+ catalyst)->Aromatic Pyrazole Product G core Synthesized Heterocycle (Ar-Br) suzuki Suzuki Coupling (Boronic Acids) core->suzuki Pd catalyst, Base heck Heck Coupling (Alkenes) core->heck Pd catalyst, Base sonogashira Sonogashira Coupling (Alkynes) core->sonogashira Pd/Cu catalyst, Base product1 Bi-aryl Heterocycles suzuki->product1 product2 Styrenyl-Substituted Heterocycles heck->product2 product3 Alkynyl-Substituted Heterocycles sonogashira->product3

References

Application Notes & Protocols: Leveraging 4-Bromocinnamaldehyde in the Synthesis of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of drug-resistant fungal infections necessitates the urgent development of novel antifungal agents. Cinnamaldehyde and its derivatives have emerged as a promising class of natural compounds with broad-spectrum antimicrobial properties. This guide provides a comprehensive overview and detailed protocols for utilizing 4-bromocinnamaldehyde, a key synthetic precursor, in the development of potent antifungal compounds. We delve into the synthesis of three major classes of derivatives—chalcones, pyrazolines, and Schiff bases—elucidating the chemical rationale behind the synthetic strategies. Furthermore, we explore the structure-activity relationships (SAR) and mechanisms of action that underpin their fungicidal or fungistatic effects. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation antifungal therapeutics.

Introduction: The Rationale for this compound in Antifungal Synthesis

Fungal pathogens, particularly species like Candida albicans and Aspergillus fumigatus, pose a significant global health threat, causing infections that range from superficial to life-threatening systemic diseases. The efficacy of existing antifungal drugs, such as azoles and polyenes, is increasingly compromised by the rise of resistant strains, creating a critical need for new therapeutic options.

Cinnamaldehyde, the primary constituent of cinnamon oil, is a natural aldehyde recognized for its potent antifungal activity. Its mechanism of action is multifaceted, involving the inhibition of essential enzymes like ATPases, disruption of cell wall biosynthesis, and alteration of fungal membrane structure and integrity. However, to enhance potency, stability, and target specificity, medicinal chemists often turn to synthetic derivatives.

This compound serves as an ideal starting scaffold for several reasons:

  • The α,β-Unsaturated Aldehyde Core: This reactive system is crucial for many biological activities and serves as a versatile handle for various chemical transformations.

  • The Bromo-Substituent: The presence of a halogen, specifically bromine, at the para-position of the phenyl ring often enhances biological activity due to its electronic and steric properties. It can increase lipophilicity, improving membrane permeability, and participate in halogen bonding with biological targets.

  • Synthetic Versatility: The aldehyde group readily undergoes condensation and addition reactions, making it a cornerstone for building diverse molecular architectures, including chalcones, Schiff bases, and heterocyclic systems like pyrazolines.

This guide will focus on the practical application of this compound in synthesizing these key classes of antifungal agents.

Key Synthetic Pathways Originating from this compound

The chemical reactivity of this compound allows for its conversion into several classes of compounds with demonstrated antifungal potential. The three primary pathways explored here are the synthesis of chalcones, pyrazolines (derived from chalcones), and Schiff bases.

Pathway I: Synthesis of 4-Bromochalcones via Claisen-Schmidt Condensation

Chalcones are 1,3-diaryl-2-propen-1-ones that form the central core of many biologically active compounds. They are typically synthesized via a base-catalyzed aldol condensation known as the Claisen-Schmidt reaction, where an aromatic aldehyde (this compound) reacts with an acetophenone. The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore responsible for their antimicrobial effects.

Causality: The use of a strong base (e

Application Notes and Protocols for the Study of 4-Bromocinnamaldehyde Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Cinnamaldehyde Scaffolds in Oncology

Cinnamaldehyde, the primary bioactive compound in cinnamon, has long been investigated for its diverse pharmacological properties, including notable anticancer effects.[1][2][3] Its derivatives have emerged as a promising class of therapeutic candidates due to their ability to modulate multiple dysregulated signaling pathways in cancer cells.[4] These compounds are known to induce apoptosis, trigger cell cycle arrest, and inhibit tumor angiogenesis and metastasis.[1][2][3] The core chemical structure, featuring an α,β-unsaturated aldehyde, is crucial for its biological activity, often acting as a Michael acceptor that can covalently interact with nucleophilic residues on target proteins.[5]

This guide focuses on a specific subclass: 4-bromocinnamaldehyde derivatives. The introduction of a bromine atom at the para-position of the phenyl ring is a strategic modification intended to enhance the potency and selectivity of the parent compound. Halogenation can alter the electronic properties, lipophilicity, and metabolic stability of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles. This document provides a comprehensive overview of the synthesis, in vitro evaluation, and mechanistic analysis of this compound derivatives, offering detailed protocols for researchers in oncology and drug discovery.

Part 1: Synthesis of this compound Derivatives

The synthesis of this compound-based chalcones and related derivatives is most commonly achieved through the Claisen-Schmidt condensation . This robust and versatile base-catalyzed reaction involves the cross-aldol condensation between a substituted acetophenone and an aromatic aldehyde, in this case, this compound or a derivative thereof.

Protocol 1: Synthesis via Claisen-Schmidt Condensation

This protocol details the synthesis of a representative this compound chalcone derivative.

Materials:

  • 4-Bromoacetophenone

  • Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Mortar and Pestle (for solvent-free approach) or Round-bottom flask with magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • Deionized water

  • Thin Layer Chromatography (TLC) supplies

Step-by-Step Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 4-bromoacetophenone (10 mmol) in a minimal amount of ethanol.[6]

  • Addition of Aldehyde: To this solution, add an equimolar amount of the desired substituted benzaldehyde (10 mmol).[6]

  • Base Catalysis: While stirring vigorously at room temperature, slowly add an aqueous solution of NaOH (10%) or solid KOH pellets (20 mmol).[6][7] The reaction is often exothermic.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 3-4 hours.[7] Monitor the progress of the reaction by TLC. The consumption of starting materials and the formation of a new, less polar product spot indicates reaction progression.

  • Precipitation and Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and water. Acidify with dilute HCl if necessary to neutralize the excess base.[8] A solid precipitate of the chalcone derivative should form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with cold deionized water until the filtrate is neutral.[7]

  • Drying and Purification: Dry the crude product in a desiccator. For higher purity, the product can be recrystallized from a suitable solvent, such as ethanol.[7]

Part 2: In Vitro Evaluation of Anticancer Activity

A critical step in the evaluation of novel anticancer compounds is the determination of their cytotoxic effects on cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of this compound derivatives.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[10] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of DMSO should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[10] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.[10] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Comparative Anticancer Activity

The following table summarizes the IC50 values for representative 4'-bromochalcone derivatives, which share the core structure of interest, against various human cancer cell lines.

Compound IDSubstitution on B-ringMCF-7 (Breast) IC50 (µM)PC-3 (Prostate) IC50 (µM)DU145 (Prostate) IC50 (µM)SKBR-3 (Breast) IC50 (µM)
1 4-Bromo benzyl--16.91 ± 2.315.71 ± 2.8
2 4-OCH₃3.446.55--
3 3,4-(OCH₃)₂2.804.20--
4 3,4,5-(OCH₃)₃1.502.10--
5 4-N(CH₃)₂0.851.20--

Data synthesized from multiple sources.[11][12]

Structure-Activity Relationship (SAR) Insights:

  • The α,β-unsaturated ketone moiety is essential for cytotoxic activity.

  • The presence of a bromine atom at the 4'-position of the A-ring is a common feature in these potent analogs.

  • Electron-donating groups (e.g., methoxy, dimethylamino) on the B-ring generally enhance anticancer potency.[12]

Part 3: Mechanistic Studies

Understanding the mechanism by which this compound derivatives exert their anticancer effects is crucial for their development as therapeutic agents. Key mechanisms include the induction of apoptosis and cell cycle arrest.

Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the a plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[13]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cancer cells treated with the IC50 concentration of a this compound derivative

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Step-by-Step Procedure:

  • Cell Treatment: Treat cells with the IC50 concentration of the this compound derivative for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[9] Live cells will be Annexin V-FITC and PI negative; early apoptotic cells will be Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells will be both Annexin V-FITC and PI positive.[9]

Experimental Workflow for In Vitro Anticancer Evaluation

G cluster_0 Synthesis & Preparation cluster_1 Cellular Assays cluster_2 Data Analysis cluster_3 Mechanistic Insights synth Synthesis of this compound Derivatives stock Prepare Stock Solutions (DMSO) synth->stock treatment Compound Treatment (Dose-Response) stock->treatment culture Cell Culture & Seeding culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Flow Cytometry Assays treatment->flow western Western Blot Analysis (Protein Expression) treatment->western ic50 IC50 Calculation mtt->ic50 apoptosis_analysis Apoptosis Analysis (Annexin V/PI) flow->apoptosis_analysis cell_cycle_analysis Cell Cycle Analysis (PI) flow->cell_cycle_analysis ic50->treatment Inform future experiments pathway Signaling Pathway (e.g., PI3K/Akt, NF-κB) western->pathway

Caption: Workflow for evaluating this compound derivatives.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with the this compound derivative

  • PBS

  • Ice-cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Step-by-Step Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest approximately 1 x 10^6 cells.

  • Washing: Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[10] Incubate on ice for at least 30 minutes or store at -20°C for several weeks.

  • Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.[10] Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.

Protocol 5: Western Blot Analysis of Apoptosis Markers

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and PARP.

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Step-by-Step Procedure:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. After washing with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to cleaved caspase-3 and cleaved PARP is expected to increase in apoptotic cells.

Signaling Pathways Implicated in Cinnamaldehyde Derivative Activity

Research indicates that cinnamaldehyde and its derivatives often exert their anticancer effects by modulating critical cell survival and proliferation pathways.[1] Two of the most significant are the PI3K/Akt and NF-κB pathways, which are constitutively active in many cancers.

  • PI3K/Akt Pathway: This pathway is a central regulator of cell survival, growth, and proliferation. Cinnamaldehyde derivatives have been shown to inhibit the phosphorylation and activation of Akt, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the promotion of apoptosis.[12]

  • NF-κB Pathway: The transcription factor NF-κB controls the expression of genes involved in inflammation, cell survival, and proliferation.[7] Inhibition of the NF-κB pathway by cinnamaldehyde derivatives can suppress the expression of anti-apoptotic proteins and sensitize cancer cells to apoptosis.

Apoptosis Signaling Induced by this compound Derivatives

G cluster_0 Cell Survival Pathways cluster_1 Apoptotic Cascade PI3K PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 NFkB->Bcl2 Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Mito Mitochondrion Bax->Mito CytC Cytochrome c Mito->CytC release Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis cPARP Cleaved PARP PARP->cPARP cleavage cPARP->Apoptosis Compound This compound Derivative Compound->PI3K inhibits Compound->NFkB inhibits

References

Application Notes and Protocols for Developing Antimicrobial Assays for 4-Bromocinnamaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Cinnamaldehyde, a natural compound, has demonstrated broad-spectrum antimicrobial properties, and its synthetic analogs offer a promising avenue for enhancing this activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing robust antimicrobial assays for 4-Bromocinnamaldehyde and its analogs. We delve into the scientific rationale, provide detailed, field-proven protocols for core antimicrobial assays, and offer insights into data interpretation and troubleshooting common challenges, such as compound solubility.

Introduction: The Rationale for Investigating this compound Analogs

trans-Cinnamaldehyde, the primary component of cinnamon oil, exerts its antimicrobial effects primarily by damaging the bacterial cell membrane, leading to leakage of intracellular contents and disruption of metabolic processes.[1][2] While effective, its clinical utility can be limited by factors such as volatility and modest potency against certain resistant strains.[2] Chemical modification of the cinnamaldehyde scaffold presents a strategic approach to overcoming these limitations.

The focus on this compound and its analogs is driven by structure-activity relationship (SAR) studies, which have shown that halogen substitutions on the phenyl ring can significantly enhance antibacterial potency.[2][3] The bromine atom at the para-position, for instance, is thought to influence the electronic properties of the molecule, potentially increasing its reactivity or ability to interact with bacterial targets.[3] Research has demonstrated that analogs such as α-Bromocinnamaldehyde (BCA) and 4-bromophenyl-substituted derivatives exhibit potent activity against critical ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), a group of multidrug-resistant bacteria that pose a significant threat to public health.[1][4]

The core structure essential for the antimicrobial activity of these analogs appears to be the α,β-unsaturated carbonyl group, which can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles within the bacterial cell.[5] Some halogenated analogs have also been shown to inhibit bacterial cell division by targeting the FtsZ protein, a homolog of tubulin.[1] This dual-mechanism potential—membrane disruption and cell division inhibition—makes these compounds particularly compelling candidates for further development.[4]

This guide will equip researchers with the necessary protocols to systematically evaluate the antimicrobial properties of a library of this compound analogs, starting with foundational susceptibility testing and progressing to kinetic assays that reveal the dynamics of their bactericidal or bacteriostatic action.

Foundational Antimicrobial Susceptibility Testing

The initial screening of this compound analogs typically involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7]

Critical Consideration: Compound Solubility

A significant challenge in testing cinnamaldehyde analogs is their hydrophobic nature and poor solubility in aqueous culture media.[2][8] This can lead to compound precipitation and inaccurate results.[9]

Recommended Solubilization Strategy:

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[8][10]

  • Stock Concentration: Prepare a stock solution at a concentration that allows for subsequent dilutions into the assay medium, ensuring the final DMSO concentration does not exceed a level that affects bacterial growth (typically ≤1-2% v/v).[8] It is crucial to run a solvent toxicity control to confirm the inertness of the final DMSO concentration.

  • Working Solutions: Prepare intermediate dilutions from the stock in pure DMSO before the final dilution into the aqueous assay medium.[10]

  • Dispersion Aids: For broth-based assays, incorporating a small amount of a non-inhibitory dispersing agent, such as 0.15% agarose, into the Mueller-Hinton Broth (MHB) can help maintain a stable dispersion of the hydrophobic compound.[11]

Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative and widely adopted technique for determining the MIC of antimicrobial agents, recommended by the Clinical and Laboratory Standards Institute (CLSI).[6][12]

Objective: To determine the lowest concentration of a this compound analog that inhibits the visible growth of a target bacterium.

Materials:

  • This compound analogs

  • DMSO (sterile, molecular biology grade)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), potentially supplemented with 0.15% agarose

  • Sterile 96-well microtiter plates (U- or V-bottom)

  • Target bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • 0.5 McFarland turbidity standard

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

Workflow Diagram:

BrothMicrodilution cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_analysis Incubation & Analysis A Prepare Compound Stock (e.g., 10 mg/mL in DMSO) D Prepare Serial Dilutions of Compound in Broth A->D B Prepare Bacterial Inoculum (0.5 McFarland standard) C Dilute Inoculum (to ~1x10^6 CFU/mL) B->C E Inoculate Wells (Final conc. ~5x10^5 CFU/mL) C->E D->E G Incubate (35°C ± 2°C, 16-20h) E->G F Include Controls: - Growth (no compound) - Sterility (no bacteria) - Solvent (DMSO only) F->G H Read Results Visually or with Plate Reader G->H I Determine MIC: Lowest concentration with no visible growth H->I

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Protocol:

  • Compound Preparation: a. Prepare a stock solution of the this compound analog in 100% DMSO (e.g., at 10 mg/mL). b. In the 96-well plate, perform a two-fold serial dilution of the compound in CAMHB. For example, add 100 µL of CAMHB to wells 2-10. Add 200 µL of the highest compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10.[13] c. Well 11 will serve as the growth control (broth + bacteria, no compound). d. Well 12 will serve as the sterility control (broth only). e. A separate well should be prepared as a solvent control (broth + bacteria + highest concentration of DMSO used).

  • Inoculum Preparation: a. From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13] d. Dilute this standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation.[13]

  • Inoculation and Incubation: a. Inoculate each well (columns 1-11) with the appropriate volume of the prepared bacterial suspension. b. Seal the plate (e.g., with an adhesive film) to prevent evaporation. c. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[13]

  • Reading the MIC: a. After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). b. The MIC is the lowest concentration of the analog at which there is no visible growth.[7] c. The growth control should be turbid, and the sterility control should be clear. d. For compounds that may precipitate or are colored, a redox indicator like resazurin can be added. A color change (e.g., blue to pink) indicates bacterial growth, making the endpoint easier to determine.[9]

Data Presentation: MIC Values

Summarize the MIC data in a table for clear comparison of the activity of different analogs against various bacterial strains.

Compound IDAnalog StructureMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. A. baumannii
1 This compound3232
2 4-Chlorocinnamaldehyde6464
3 trans-Cinnamaldehyde (Ref)>256>256
4 Analog X......
5 Analog Y......
(Note: Data is illustrative. Actual values for this compound can vary but have been reported in the 32 µg/mL range against A. baumannii[1])

Characterizing Antimicrobial Dynamics: The Time-Kill Kinetic Assay

While the MIC provides information on growth inhibition, a time-kill assay reveals the rate at which an antimicrobial agent kills a bacterial population. This is crucial for distinguishing between bactericidal (killing) and bacteriostatic (inhibitory) activity.[14] A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum.[14]

Protocol: Time-Kill Kinetic Assay

Objective: To evaluate the rate and extent of bacterial killing by this compound analogs over time.

Materials:

  • Materials from the MIC assay protocol

  • Sterile culture tubes or flasks

  • Sterile saline for dilutions

  • Agar plates (e.g., Tryptic Soy Agar)

  • Plate spreader

  • Incubator

Workflow Diagram:

TimeKillAssay cluster_setup Experiment Setup cluster_sampling Sampling Over Time cluster_quantification Quantification cluster_analysis Data Analysis A Prepare Bacterial Culture (~5x10^5 - 1x10^6 CFU/mL) B Add Compound at Multiples of MIC (e.g., 1x, 2x, 4x MIC) A->B C Include Growth Control (No Compound) A->C D Incubate at 37°C with Shaking B->D C->D E Collect Aliquots at Time Points (0, 2, 4, 8, 24h) D->E F Perform Serial Dilutions of Aliquots E->F G Plate Dilutions on Agar F->G H Incubate Plates and Count Colonies (CFU) G->H I Calculate log10 CFU/mL for each Time Point H->I J Plot log10 CFU/mL vs. Time I->J

Caption: Workflow for the Time-Kill Kinetic Assay.

Step-by-Step Protocol:

  • Inoculum and Compound Preparation: a. Prepare an overnight culture of the target bacterium. Dilute it in fresh, pre-warmed CAMHB to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL. b. Prepare separate flasks for each condition: a growth control (no compound) and the test compound at various concentrations relative to its predetermined MIC (e.g., 1x, 2x, and 4x MIC).[15]

  • Sampling and Plating: a. Immediately after adding the compound (T=0), and at subsequent time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[15] b. Perform ten-fold serial dilutions of each aliquot in sterile saline. c. Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto agar plates. d. Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.

  • Data Analysis: a. Count the number of colonies on the plates to determine the CFU/mL for each time point. b. Convert the CFU/mL values to log₁₀ CFU/mL. c. Plot the mean log₁₀ CFU/mL versus time for each concentration and the growth control.

Data Presentation and Interpretation

A time-kill curve graphically displays the antimicrobial effect over time.

  • Bactericidal Activity: A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.[14]

  • Bacteriostatic Activity: Prevention of growth or a <3-log₁₀ reduction in CFU/mL compared to the initial inoculum, with bacterial counts remaining relatively stable.[1]

  • Indifference: The bacterial count follows the growth control curve.

Time (hours)Log₁₀ CFU/mL (Growth Control)Log₁₀ CFU/mL (Analog at 2x MIC)Log₁₀ Reduction
0 5.705.680.02
2 6.504.152.35
4 7.802.505.30
8 8.90<2.00>6.90
24 9.10<2.00>7.10
(Note: Data is illustrative, based on typical bactericidal profiles.)

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Compound precipitates in media Poor aqueous solubility; final DMSO concentration too high.Decrease the starting stock concentration to lower the final DMSO percentage. Incorporate a dispersing agent like 0.15% agarose into the broth.[11] Visually confirm solubility limit before starting the assay.[16]
Inconsistent MIC results Inoculum density is not standardized; improper serial dilution; compound instability.Always use a spectrophotometer to adjust the inoculum to a 0.5 McFarland standard.[13] Use calibrated pipettes and fresh tips for each dilution step. Prepare fresh compound dilutions for each experiment.
No inhibition zone in disk diffusion Poor diffusion of the hydrophobic compound in the agar.The disk diffusion method is generally not recommended for poorly soluble compounds like cinnamaldehyde analogs.[9] Broth or agar dilution methods are more reliable.
Growth in sterility control well Contamination of media, plates, or reagents.Use aseptic techniques throughout. Ensure all media and reagents are sterile before use.
Solvent control shows inhibition The concentration of the organic solvent (e.g., DMSO) is toxic to the bacteria.Perform a solvent toxicity titration to determine the maximum non-inhibitory concentration of the solvent for each bacterial strain. Ensure the final concentration in the assay is below this level.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound analogs as potential antimicrobial agents. By systematically determining MIC values and assessing killing kinetics, researchers can effectively screen compound libraries, identify lead candidates, and elucidate structure-activity relationships.

Future studies should aim to explore the mechanism of action of the most potent analogs. This could involve assays to measure membrane permeabilization, inhibition of key cellular processes like DNA replication or protein synthesis, and specific enzyme inhibition (e.g., FtsZ polymerization).[1] Furthermore, evaluating efficacy against bacterial biofilms is a critical next step, as biofilm-associated infections are notoriously difficult to treat.[14][17] By combining these in vitro assays, researchers can build a comprehensive profile of novel cinnamaldehyde derivatives, paving the way for their potential development as next-generation therapeutics to combat antimicrobial resistance.

References

Application Notes & Protocols: 4-Bromocinnamaldehyde as a Versatile Trifunctional Building Block for Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of trans-4-Bromocinnamaldehyde, a versatile and highly valuable building block for the synthesis of diverse molecular scaffolds in medicinal chemistry. Its unique structure, featuring three distinct reactive sites—an aryl bromide, an α,β-unsaturated aldehyde, and a conjugated π-system—offers a powerful platform for generating complex molecules through a variety of synthetic transformations. We present field-proven insights and detailed, step-by-step protocols for leveraging this trifunctional reagent in key synthetic operations, including palladium-catalyzed cross-coupling reactions (Heck, Suzuki, Sonogashira), Claisen-Schmidt condensations for chalcone synthesis, and cycloadditions for the formation of heterocyclic systems like pyrazolines. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 4-Bromocinnamaldehyde

In the landscape of modern drug discovery, the development of novel molecular architectures from readily available starting materials is paramount. trans-4-Bromocinnamaldehyde emerges as a preeminent starting material due to its inherent trifunctionality, which allows for selective and sequential chemical modifications.

  • Aryl Bromide Handle: The bromine atom on the phenyl ring serves as a classical handle for palladium-catalyzed cross-coupling reactions. This enables the introduction of a vast array of substituents, facilitating the construction of biaryl systems, styrenyl derivatives, and aryl-alkynes—all privileged scaffolds in medicinal chemistry.[1]

  • α,β-Unsaturated Aldehyde: This Michael acceptor and electrophilic carbonyl system is a cornerstone for forming carbon-carbon and carbon-heteroatom bonds. It is particularly effective in the synthesis of chalcones and various heterocyclic scaffolds, such as pyrazolines, which are known to possess a wide range of biological activities.[2][3]

  • Conjugated System: The extended π-system contributes to the molecule's reactivity and provides a rigid backbone, a desirable feature in designing ligands for specific biological targets.

Cinnamaldehyde and its derivatives have demonstrated a spectrum of pharmacological effects, including notable antimicrobial and antivirulence activities, underscoring the therapeutic potential of scaffolds derived from this core structure.[4][5] For instance, studies have shown that this compound exhibits potent antibacterial and antibiofilm activity against pathogenic bacteria like Vibrio parahaemolyticus and drug-resistant Acinetobacter baumannii.[4][6][7]

Physicochemical Properties and Safe Handling

Accurate characterization and safe handling are fundamental to successful experimentation.

Table 1: Physicochemical Properties of trans-4-Bromocinnamaldehyde
PropertyValueReference(s)
CAS Number 49678-04-8[8]
Molecular Formula C₉H₇BrO[9]
Molecular Weight 211.06 g/mol [9]
Appearance Light yellow solid[10]
Melting Point 78-82 °C[9]
Purity ≥97%[9]
InChI Key XYRAWLRFGKLUMW-OWOJBTEDSA-N[9]
Safety and Handling Protocol

trans-4-Bromocinnamaldehyde is classified as an irritant and is harmful if swallowed.[11][12] Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[12]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.[11]

  • Exposure Controls:

    • Eye Contact: Causes serious eye irritation. In case of contact, immediately rinse cautiously with water for several minutes.[12]

    • Skin Contact: Causes skin irritation. If contact occurs, wash the affected area with plenty of soap and water.[12]

    • Ingestion: Harmful if swallowed. Rinse mouth and seek medical attention if you feel unwell.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from direct sunlight.[12]

Synthetic Applications: Key Protocols and Mechanistic Insights

The true power of this compound lies in its synthetic versatility. The following sections provide detailed protocols for its transformation into key medicinal chemistry scaffolds.

A. Palladium-Catalyzed Cross-Coupling: Functionalizing the Aryl Core

The aryl bromide is an ideal starting point for building molecular complexity using palladium catalysis. These reactions are highly reliable and tolerate a wide range of functional groups.[13]

The Heck reaction couples the aryl bromide with an alkene, such as an acrylate, to extend the conjugated system—a common strategy for creating potent pharmacophores.[14][15]

Causality: The choice of a palladium(II) acetate precatalyst is common as it is reduced in situ to the active Pd(0) species.[16] A phosphine ligand stabilizes the palladium catalyst, and a base like triethylamine is required to neutralize the HBr generated during the catalytic cycle.[14]

Protocol 1: Heck Coupling of this compound with Ethyl Acrylate

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.06 eq).

  • Reagent Addition: Add anhydrous acetonitrile as the solvent, followed by ethyl acrylate (1.5 eq) and triethylamine (2.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the desired product.

Heck_Reaction_Workflow cluster_reactants Reactants & Catalyst cluster_process Process Reactant1 This compound Setup 1. Combine in Flask (Inert Atmosphere) Reactant1->Setup Reactant2 Ethyl Acrylate Reactant2->Setup Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Setup Base Triethylamine (Base) Base->Setup Reaction 2. Reflux in Acetonitrile Setup->Reaction Heat Workup 3. Cool & Filter through Celite Reaction->Workup Reaction Complete Purify 4. Column Chromatography Workup->Purify Product Ethyl (2E,4E)-5-(4-bromophenyl) penta-2,4-dienoate Purify->Product

Caption: Workflow for the Heck cross-coupling reaction.

The Suzuki-Miyaura reaction is one of the most powerful C-C bond-forming reactions, coupling the aryl bromide with a boronic acid to generate biaryl structures, which are prevalent in pharmaceuticals.[17][18]

Causality: This reaction requires a palladium catalyst and a base. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid to form a boronate species, which facilitates the key transmetalation step onto the palladium center.[19] The choice of solvent can influence reaction rates and yields; often a mixture like toluene/ethanol/water is effective.[20]

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and phenylboronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol.

  • Catalyst and Base: Add an aqueous solution of 2M potassium carbonate (2.5 eq). Bubble argon through the solution for 15 minutes to degas.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.04 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-90°C under an inert atmosphere and stir vigorously until TLC indicates consumption of the starting material.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Separate the organic layer, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue via flash column chromatography to obtain the biaryl product.

Suzuki_Mechanism Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X L₂ Pd0->PdII Oxidative Addition (Ar-X) PdII_Ar Ar-Pd(II)-Ar' L₂ PdII->PdII_Ar Transmetalation ArBX2 Ar'-B(OH)₂ Boronate Ar'-B(OH)₃⁻ ArBX2->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Activation Boronate->PdII_Ar PdII_Ar->Pd0 Reductive Elimination Product Ar-Ar' PdII_Ar->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

The Sonogashira coupling introduces a rigid alkyne linker by reacting the aryl bromide with a terminal alkyne.[21] This is invaluable for creating extended, linear scaffolds or for introducing a handle for subsequent "click chemistry" transformations.[22]

Causality: This reaction uniquely uses a dual-catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate.[23] This intermediate is more reactive and readily undergoes transmetalation with the palladium complex.[24] An amine base is used both to neutralize the generated HX and as a solvent.[25]

Protocol 3: Sonogashira Coupling with Phenylacetylene

  • Setup: To a Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq), and copper(I) iodide (CuI) (0.04 eq).

  • Solvent and Reagents: Evacuate and backfill the flask with argon three times. Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (3.0 eq).

  • Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC.

  • Workup: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a short plug of silica gel to remove salts and catalyst residues.

  • Purification: Concentrate the filtrate and purify the crude product by recrystallization or column chromatography.

B. Claisen-Schmidt Condensation: Accessing the Chalcone Scaffold

Chalcones (1,3-diaryl-2-propen-1-ones) are a major class of natural products with a broad range of biological activities.[26][27] this compound can be used to synthesize vinylogous chalcones, which are extended conjugated systems.

Causality: The Claisen-Schmidt reaction is a base-catalyzed aldol condensation.[28] The base (NaOH or KOH) deprotonates the α-carbon of a ketone (e.g., acetophenone) to form an enolate. This nucleophilic enolate then attacks the aldehyde carbonyl of this compound. The subsequent dehydration of the aldol adduct is rapid due to the formation of a highly conjugated system.[29]

Protocol 4: Synthesis of a Vinylogous Chalcone Derivative

  • Setup: In a flask, dissolve 4-bromoacetophenone (1.0 eq) and this compound (1.0 eq) in ethanol.

  • Base Addition: Cool the mixture in an ice bath (0-5°C). Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise with vigorous stirring.

  • Reaction: Continue stirring at room temperature for 4-6 hours. A precipitate will typically form.

  • Workup: Neutralize the reaction mixture with dilute HCl. Filter the precipitated solid and wash thoroughly with cold water to remove excess base.

  • Purification: Dry the crude solid. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure vinylogous chalcone product.

Chalcone_Synthesis Reactant1 4-Bromoacetophenone Intermediate Aldol Adduct (unstable) Reactant1->Intermediate Reactant2 This compound Reactant2->Intermediate Catalyst NaOH (aq) Ethanol Catalyst->Intermediate Condensation Product (1E,4E)-1,5-bis(4-bromophenyl) penta-1,4-dien-3-one Intermediate->Product - H₂O (Dehydration)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromocinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromocinnamaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable intermediate. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction: The Synthetic Utility of this compound

This compound is a key synthetic intermediate widely used in the pharmaceutical and fine chemical industries.[1][2] Its structure, featuring a reactive α,β-unsaturated aldehyde and a bromine-substituted aromatic ring, makes it a versatile precursor for a variety of more complex molecules through reactions like aldol condensations, Wittig reactions, and cross-coupling reactions.[2] Achieving a high yield of pure this compound is crucial for the efficiency and cost-effectiveness of subsequent synthetic steps. This guide addresses common synthetic routes and provides solutions to frequently encountered experimental issues.

Core Synthetic Methodologies

Several reliable methods exist for the synthesis of this compound. The choice of method often depends on the available starting materials, scale, and desired purity. Below are the most common and effective routes.

Claisen-Schmidt (Crossed Aldol) Condensation

This is a classic and widely used method involving the base-catalyzed reaction between an aldehyde with an α-hydrogen (acetaldehyde) and an aromatic aldehyde lacking α-hydrogens (4-bromobenzaldehyde).[3][4] The reaction proceeds through an aldol addition followed by a rapid dehydration to form the stable conjugated system.[4][5][6]

Reaction Mechanism: Claisen-Schmidt Condensation

Claisen_Schmidt cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration Acetaldehyde Acetaldehyde Enolate Enolate Intermediate Acetaldehyde->Enolate + OH⁻ Bromobenzaldehyde 4-Bromobenzaldehyde Base Base (e.g., NaOH) Alkoxide Alkoxide Adduct Enolate->Alkoxide + 4-Bromobenzaldehyde Aldol Aldol Adduct Alkoxide->Aldol + H₂O Product This compound Aldol->Product - H₂O (Base-catalyzed) Water H₂O Wittig_Reaction cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Elimination PhosphoniumSalt Phosphonium Salt (Ph₃P⁺CH₂CHO Cl⁻) Ylide Phosphonium Ylide (Ph₃P=CHCHO) PhosphoniumSalt->Ylide + Base Base Strong Base (e.g., NaH, n-BuLi) Betaine Betaine Intermediate Ylide->Betaine + 4-Bromobenzaldehyde Bromobenzaldehyde 4-Bromobenzaldehyde Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Product This compound Oxaphosphetane->Product Byproduct Triphenylphosphine oxide (Ph₃P=O) Oxaphosphetane->Byproduct Troubleshooting_Workflow Start Low Yield of This compound Check_Reaction Which reaction was used? Start->Check_Reaction Wittig Wittig Reaction Check_Reaction->Wittig Wittig CS Claisen-Schmidt Check_Reaction->CS Claisen-Schmidt Check_Ylide Was ylide formation successful? (Check for color change) Wittig->Check_Ylide Anhydrous Ensure anhydrous conditions. Use fresh, dry solvent. Check_Ylide->Anhydrous No SM_Purity_W Verify purity of starting materials. Check_Ylide->SM_Purity_W Yes Base_Quality Check base quality. Use fresh NaH or titrate n-BuLi. Anhydrous->Base_Quality Check_Side_Products TLC shows side products? CS->Check_Side_Products Self_Condensation Suspect acetaldehyde self-condensation. Check_Side_Products->Self_Condensation Yes Temp_Control Was temperature controlled during addition? Check_Side_Products->Temp_Control No Slow_Addition Solution: Add acetaldehyde slowly to cooled mixture. Self_Condensation->Slow_Addition Cooling Maintain 0-10 °C during additions. Temp_Control->Cooling No

References

Technical Support Center: Impurity Identification in 4-Bromocinnamaldehyde Synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Bromocinnamaldehyde synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) for identifying impurities using Thin-Layer Chromatography (TLC). Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experiments.

Introduction: The Synthetic Landscape of this compound

This compound is a valuable intermediate in organic synthesis. Its preparation, most commonly via a crossed aldol condensation or a Wittig reaction, can present challenges in achieving high purity.[1][2] Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of these reactions and identifying the presence of impurities. This guide will address common issues encountered during the TLC analysis of this specific synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm performing an aldol condensation between 4-bromobenzaldehyde and acetaldehyde. What are the most likely impurities I should be looking for on my TLC plate?

A1: In a crossed aldol condensation to form this compound, several impurities can arise from starting materials and side reactions. The primary species to monitor on your TLC plate are:

  • Unreacted 4-bromobenzaldehyde: This is a common impurity if the reaction does not go to completion. Due to its polarity, it will have a different Rf value than the more conjugated and less polar product.

  • Self-condensation product of acetaldehyde: Acetaldehyde can react with itself in a self-aldol condensation, especially if it's not added slowly to the reaction mixture.[1] This can lead to a variety of more polar, smaller molecules.

  • Aldol addition product: Before dehydration to the final cinnamaldehyde, a β-hydroxy aldehyde intermediate is formed. If the dehydration step is incomplete, this more polar intermediate may be present.[3]

Here is a logical workflow for identifying these potential impurities:

cluster_0 TLC Analysis Workflow Spot_Plate Spot TLC Plate: - Lane 1: 4-bromobenzaldehyde (SM) - Lane 2: Co-spot (SM + Rxn Mixture) - Lane 3: Reaction Mixture Develop_Plate Develop Plate in Appropriate Solvent System Spot_Plate->Develop_Plate Visualize Visualize Under UV Light and/or with a Stain Develop_Plate->Visualize Analyze Analyze Rf Values and Spot Characteristics Visualize->Analyze

Caption: Workflow for TLC analysis.

Q2: My TLC plate shows a streak instead of distinct spots for my reaction mixture. What's causing this and how can I fix it?

A2: Streaking on a TLC plate is a common issue that can obscure results. The primary causes and their solutions are:

  • Sample Overloading: Applying too much of the reaction mixture to the plate is the most frequent cause. The stationary phase becomes saturated, leading to a continuous streak rather than discrete bands.

    • Solution: Dilute your reaction mixture sample with a suitable solvent (e.g., ethyl acetate or dichloromethane) before spotting it on the TLC plate.[4][5]

  • Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel, causing them to move slowly and streak.

    • Solution: Adjust the polarity of your mobile phase. Adding a small amount of a more polar solvent (like methanol) or a modifier like acetic acid for acidic compounds can improve spot shape.[6]

  • Inappropriate Spotting Solvent: If the solvent used to dissolve the sample is too strong, it can pre-elute the sample on the plate, causing a distorted spot.

    • Solution: Use a less polar solvent for spotting, if possible, or ensure the spot is completely dry before developing the plate.

Q3: I see a spot on my TLC that I suspect is an impurity, but it has a very similar Rf to my product. How can I improve the separation?

A3: When the Rf values of your product and an impurity are very close, resolving them requires optimizing your TLC conditions. Here are several strategies:

  • Change the Solvent System: This is the most effective approach. The goal is to find a solvent system with a different selectivity for your compounds.

    • Strategy: If you are using a hexane/ethyl acetate system, try switching to a toluene/ethyl acetate or a dichloromethane/methanol system. Even small changes in the solvent ratio can significantly impact separation.[7]

  • Use a Longer TLC Plate: A longer plate allows for a greater distance of solvent travel, which can amplify small differences in Rf values.

  • Multiple Developments: You can run the same TLC plate in the same solvent system two or three times, allowing the plate to dry completely between each development. This can increase the separation between spots with close Rf values.

Solvent System (v/v) Typical Rf of this compound Typical Rf of 4-Bromobenzaldehyde Notes
Toluene:Ethyl Acetate (8:1:1)~0.55LowerGood starting point for separation.[8]
Cyclohexane:Ethyl Acetate (7:2)VariableLowerA less polar system that can offer different selectivity.[9]
Toluene:Ethyl Acetate:Formic Acid (19:1:0.1)~0.27LowerThe small amount of acid can improve spot shape.[10][11]
Q4: I'm not seeing any spots on my TLC plate after development, even though I'm sure the reaction is proceeding. What could be wrong?

A4: The absence of visible spots on a TLC plate can be perplexing. Here's a troubleshooting guide:

  • Visualization Method: this compound and its related aromatic compounds are UV active due to their conjugated systems. Visualization under a UV lamp (254 nm) should reveal dark spots.[12][13] If you are not using a UV lamp, you will likely not see anything.

    • Action: Always check your TLC plate under a UV lamp first.[14]

  • Sample Concentration: The concentration of your compounds in the spotted sample may be too low to be detected.[5]

    • Action: Try concentrating your sample before spotting, or apply the sample multiple times to the same spot, allowing the solvent to evaporate in between applications.[6]

  • Compound Volatility: While less likely for these compounds, highly volatile substances can evaporate from the plate during development.

  • Incorrect Solvent Level: Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples. If the baseline is submerged, your compounds will dissolve in the solvent reservoir instead of migrating up the plate.[5]

Here's a decision tree for troubleshooting invisible spots:

cluster_1 Troubleshooting Invisible Spots Start No Spots Visible on TLC Check_UV Viewed under UV (254 nm)? Start->Check_UV Use_UV Use a UV lamp Check_UV->Use_UV No Check_Conc Sample Concentrated Enough? Check_UV->Check_Conc Yes Use_UV->Check_Conc Concentrate Concentrate sample or multi-spot Check_Conc->Concentrate No Check_Solvent_Level Solvent Level Below Baseline? Check_Conc->Check_Solvent_Level Yes Success Spots Visible! Concentrate->Success Adjust_Level Adjust solvent level Check_Solvent_Level->Adjust_Level No Check_Solvent_Level->Success Yes Adjust_Level->Success

Caption: Decision tree for invisible TLC spots.

Q5: What kind of chemical stains can I use to visualize my spots if UV is not sufficient or if I want to get more information?

A5: While UV is the primary method for these compounds, chemical stains can provide additional information and visualize non-UV active impurities. Since you are working with an aldehyde, specific stains can be very effective:

  • 2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain reacts specifically with aldehydes and ketones to form yellow to orange spots.[15][16] It is an excellent choice for confirming the presence of your aldehyde product and any carbonyl-containing impurities.

  • p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups, including aldehydes, to give a range of colors.[16] This can be useful for differentiating between your product and other impurities based on the color of the spots.

  • Potassium Permanganate (KMnO4) Stain: This stain is a general oxidizing agent and will react with compounds that can be oxidized, such as aldehydes and the double bond in your cinnamaldehyde product. It will appear as yellow spots on a purple background.[14]

Experimental Protocol: Preparing and Using a DNPH Stain

  • Preparation: Dissolve 0.4 g of 2,4-dinitrophenylhydrazine in 100 mL of 2N hydrochloric acid. A small amount of ethanol (1 mL) can be added to aid dissolution.[15]

  • Application: After developing your TLC plate and marking any UV-active spots, gently dip the plate into the DNPH solution or spray it evenly with the reagent in a fume hood.

  • Visualization: Aldehydes and ketones will appear as yellow to orange spots, often immediately or with gentle heating.

References

Technical Support Center: Troubleshooting Low Conversion in the Witt-ig Reaction of 4-Bromocinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of the Wittig Reaction

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, prized for its reliability in constructing carbon-carbon double bonds from carbonyl compounds.[1] Its power lies in the unambiguous placement of the newly formed double bond.[1] However, when applying this reaction to specific substrates like 4-bromocinnamaldehyde, an α,β-unsaturated aldehyde, researchers can face challenges that lead to frustratingly low conversion rates.

This technical guide is designed to serve as a dedicated support hub for researchers, scientists, and drug development professionals encountering such difficulties. We will move beyond generic advice to provide in-depth, mechanistically-grounded troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you to diagnose the root cause of low yields and implement effective solutions.

Troubleshooting Hub & FAQs

This section directly addresses the most common failure points observed during the Wittig reaction with this compound.

Category 1: Issues with Ylide Formation & Stability

Q1: I'm seeing a significant amount of unreacted this compound in my final reaction mixture. My primary suspect is the ylide. What could have gone wrong?

A1: Incomplete conversion of the aldehyde is most often traced back to either insufficient formation or premature decomposition of the phosphorus ylide.[2] Let's break down the key factors:

  • Incomplete Deprotonation: The generation of the ylide requires the deprotonation of its corresponding phosphonium salt.[3][4] This is an equilibrium process, and the choice of base is critical. For non-stabilized ylides (e.g., those derived from simple alkyl halides), a very strong base is required to drive the equilibrium towards the ylide.[3][5] If the base is not strong enough, or if it is old and has degraded, you will have a low standing concentration of the ylide, leading to a sluggish reaction.

  • Moisture Contamination: Phosphorus ylides, particularly non-stabilized ones, are strong bases and are readily protonated and decomposed by water.[4] The presence of moisture in your solvent, on your glassware, or in the phosphonium salt itself will quench the ylide as it forms, drastically reducing its effective concentration. All reagents should be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Ylide Instability: Non-stabilized ylides are highly reactive and can be thermally unstable.[2][6] If the ylide is generated and then left to stand for too long, especially at room temperature, it can begin to decompose. It is often best to generate the ylide and use it in situ without prolonged storage.

Q2: My phosphonium salt is poorly soluble in my reaction solvent (THF), and the mixture is a thick slurry. Is this affecting my ylide formation?

A2: Yes, poor solubility can significantly hinder deprotonation. If the base cannot efficiently interact with the phosphonium salt, ylide generation will be slow and incomplete.

  • Solvent Choice: While THF is a common choice, you might consider a more polar aprotic solvent like DMSO for certain phosphonium salts, though this can affect stereoselectivity.

  • Sonication: Using an ultrasound bath can help to break up solid aggregates and increase the surface area available for the base to react, promoting more efficient deprotonation.

  • Freshness of Base: Ensure your base is fresh and active. For instance, solid bases like sodium hydride (NaH) can form an inactive oxide layer on their surface. It is good practice to wash NaH with dry hexanes before use to remove the mineral oil and any surface oxidation.

Category 2: Aldehyde-Specific Side Reactions

Q3: My TLC shows the consumption of this compound, but I'm not seeing a corresponding amount of my desired alkene product. What other reactions could be happening?

A3: this compound has two key structural features that make it susceptible to side reactions, especially under the basic conditions required for ylide formation: the aldehyde group and the α,β-unsaturation.

  • Cannizzaro Reaction: Aldehydes that lack α-hydrogens, like this compound, can undergo a disproportionation reaction in the presence of a strong base.[7][8][9] In this reaction, one molecule of the aldehyde is reduced to the corresponding alcohol (4-bromocinnamyl alcohol) while a second molecule is oxidized to the carboxylic acid (4-bromocinnamic acid).[9][10] This is a significant risk if the ylide concentration is low and the aldehyde is exposed to strong base for an extended period.[8]

  • Michael Addition: The β-carbon of the α,β-unsaturated system is electrophilic.[11] While less common with phosphorus ylides, other nucleophiles present in the reaction (including potentially the base or impurities) could theoretically add to this position.

  • Polymerization: Aldehydes, particularly reactive ones, can be prone to polymerization under basic conditions.[12]

Solution Pathway: The key to avoiding these side reactions is to ensure the Wittig reaction is faster than these competing pathways. This is achieved by having a high concentration of a reactive ylide ready to react as soon as the aldehyde is introduced. A common strategy is to add the aldehyde solution slowly to a pre-formed, cold solution of the ylide. This ensures the aldehyde is consumed by the desired pathway before it has a chance to undergo side reactions.

Category 3: Stereoselectivity and Product Isolation

Q4: My reaction worked, but I have a mixture of E/Z isomers. How can I improve the stereoselectivity?

A4: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[13][14]

  • Stabilized Ylides: Ylides with an electron-withdrawing group (e.g., an ester or ketone) attached to the carbanion are called "stabilized ylides." They are less reactive, and the intermediate steps of the Wittig mechanism are often reversible.[6] This allows for equilibration to the more thermodynamically stable intermediate, which leads predominantly to the (E)-alkene .[6][13][14]

  • Non-stabilized Ylides: Ylides with alkyl or hydrogen substituents are "non-stabilized." They are highly reactive, and the reaction is typically under kinetic control.[6][15] This pathway favors the formation of the (Z)-alkene .[13][14]

  • Semi-stabilized Ylides: Ylides bearing an aryl group (like a benzyl group) are considered "semi-stabilized" and often give poor E/Z selectivity.[3][13]

To control the outcome, you must choose the appropriate phosphonium salt precursor for your ylide.

Q5: I'm struggling to purify my product. There's a persistent, greasy byproduct that is difficult to remove by column chromatography.

A5: This is almost certainly triphenylphosphine oxide (TPPO), the stoichiometric byproduct of the Wittig reaction.[3][16] TPPO is notoriously difficult to separate from many organic products due to its moderate polarity and crystalline nature.

  • Precipitation/Crystallization: TPPO has low solubility in non-polar solvents like hexane, cyclohexane, or diethyl ether.[16][17] After the reaction workup, you can often remove a significant portion of TPPO by concentrating the crude mixture and triturating it with cold hexane. The TPPO will precipitate as a white solid and can be removed by filtration.[18]

  • Precipitation as a Metal Complex: TPPO forms insoluble complexes with certain metal salts. Adding a solution of MgCl₂ or ZnCl₂ to the crude product in a suitable solvent can precipitate the TPPO complex, which can then be filtered off.[19]

  • Alternative Reactions: For large-scale synthesis where TPPO removal is a major issue, consider the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction uses a phosphonate-stabilized carbanion and generates a water-soluble phosphate byproduct, which is easily removed during an aqueous workup.[2]

Visual & Data-Driven Guides

Troubleshooting Flowchart

The following diagram provides a logical decision tree to help diagnose the cause of low conversion.

Wittig_Troubleshooting start Low Conversion Observed tlc_check Analyze Crude TLC: Unreacted Aldehyde? start->tlc_check ylide_issue Primary Issue: Ylide Formation/Stability tlc_check->ylide_issue Yes side_reaction Primary Issue: Aldehyde Side Reaction tlc_check->side_reaction No check_base 1. Check Base - Is it strong enough? - Is it fresh/active? ylide_issue->check_base check_conditions 2. Check Conditions - Anhydrous solvent? - Inert atmosphere? - Temperature control? ylide_issue->check_conditions check_salt 3. Check Salt - Is it soluble? - Is it dry? ylide_issue->check_salt cannizzaro Suspect Cannizzaro Rxn - Aldehyde exposed to strong base for too long? side_reaction->cannizzaro polymer Suspect Polymerization - Aldehyde quality? - Freshly purified? side_reaction->polymer

Caption: A decision tree for troubleshooting low Wittig conversion.

Core Reaction Mechanism

This diagram illustrates the generally accepted [2+2] cycloaddition mechanism for the Wittig reaction under salt-free conditions.[15][16]

Wittig_Mechanism cluster_reactants Reactants cluster_intermediate [2+2] Cycloaddition cluster_products Products ylide R'HC=PPh₃ (Ylide) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane aldehyde 4-Br-Ar-CH=O (Aldehyde) aldehyde->oxaphosphetane alkene 4-Br-Ar-CH=CHR' (Alkene) oxaphosphetane->alkene Cycloreversion tppo O=PPh₃ (Triphenylphosphine Oxide) oxaphosphetane->tppo

Caption: The Wittig reaction mechanism.

Data Tables for Condition Optimization

Table 1: Common Bases for Ylide Generation

BasepKa of Conjugate AcidTypical SolventNotes
n-Butyllithium (n-BuLi)~50THF, Diethyl EtherVery strong, common for non-stabilized ylides. Must be handled under inert atmosphere.[5]
Sodium Hydride (NaH)~36THF, DMFStrong, heterogeneous base. Good for many ylides. Requires heating for less acidic salts.
Sodium Amide (NaNH₂)~38Liquid Ammonia, THFVery strong base. Effective but less common now due to the prevalence of n-BuLi.[5]
Potassium tert-butoxide (KOtBu)~19THF, t-BuOHStrong, but may not be sufficient for the least acidic phosphonium salts. Can cause side reactions.
Sodium Methoxide (NaOMe)~15.5MethanolGenerally only strong enough for stabilized ylides.[14]

Table 2: Common Solvents for the Wittig Reaction

SolventDielectric ConstantBoiling Point (°C)Notes
Tetrahydrofuran (THF)7.666Aprotic, good general-purpose solvent. Must be anhydrous.
Diethyl Ether4.335Aprotic, highly volatile. Good for low-temperature reactions. Must be anhydrous.
Dimethyl Sulfoxide (DMSO)47189Highly polar aprotic solvent. Can aid in dissolving phosphonium salts but can complicate workup.
Toluene2.4111Non-polar aprotic solvent. Can be useful, especially in Schlosser modifications.

Reference Experimental Protocol

This protocol provides a baseline procedure for the Wittig reaction of this compound with a non-stabilized ylide (methylenetriphenylphosphorane) as an example.

Objective: To synthesize 1-(4-bromophenyl)-1,3-butadiene.

Materials:

  • Methyltriphenylphosphonium bromide (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.0 eq)

  • This compound (1.0 eq)

Procedure:

  • Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum and allow it to cool to room temperature under a nitrogen or argon atmosphere.

  • Ylide Generation:

    • Add methyltriphenylphosphonium bromide to the flask.

    • Add anhydrous THF via syringe to create a suspension.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi dropwise via syringe. A deep orange or red color should develop, indicating the formation of the ylide.[2]

    • Allow the mixture to stir at 0 °C for 1 hour.

  • Wittig Reaction:

    • Dissolve this compound in a minimal amount of anhydrous THF in a separate flame-dried flask.

    • Slowly add the aldehyde solution to the cold ylide solution via syringe over 10-15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.

    • To the crude solid/oil, add cold hexanes and stir vigorously. The triphenylphosphine oxide should precipitate.

    • Filter the mixture, washing the solid with more cold hexanes.

    • The filtrate contains the product. Further purification can be achieved by column chromatography on silica gel if necessary.

References

Technical Support Center: Troubleshooting the Aldol Condensation of 4-Bromocinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the aldol condensation involving 4-bromocinnamaldehyde. This document is designed for researchers, chemists, and drug development professionals who utilize this important carbon-carbon bond-forming reaction. Our goal is to provide you with in-depth, field-proven insights to help you identify, minimize, and troubleshoot the formation of common side products, thereby optimizing your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Reaction Landscape

This section addresses fundamental questions about the reaction to provide a solid theoretical grounding before diving into specific troubleshooting scenarios.

Q1: What is the primary reaction pathway when this compound is reacted with an enolizable ketone?

The reaction between an aromatic aldehyde that cannot form an enolate (like this compound) and an enolizable ketone (e.g., acetone, acetophenone) is a crossed aldol condensation, specifically known as the Claisen-Schmidt condensation .[1][2] The ketone, in the presence of a base, is deprotonated at its α-carbon to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate typically dehydrates readily—often spontaneously or with gentle heating—to yield a highly conjugated α,β-unsaturated ketone, which is the desired final product.[3][4][5] This dehydration step is often irreversible and helps drive the reaction to completion.[6]

Q2: What makes this compound particularly susceptible to specific side reactions?

This compound has two key structural features that dictate its reactivity and potential for side product formation:

  • Lack of α-Hydrogens: The aldehyde carbonyl is attached to an sp²-hybridized carbon of a double bond, meaning it has no α-hydrogens.[3][4] This prevents it from self-condensing via an enolate mechanism but makes it a prime candidate for the Cannizzaro reaction under strong basic conditions.[7][8]

  • α,β-Unsaturated System: The conjugated double bond creates an additional electrophilic site at the β-carbon. While the carbonyl carbon is the "harder" and more reactive electrophilic site for the aldol addition, the β-carbon can be attacked by nucleophiles in a conjugate (Michael) addition.

Q3: What are the most common side products I should expect in this reaction?

When performing a Claisen-Schmidt condensation with this compound, you should be vigilant for the following principal side products:

  • Cannizzaro Products: 4-bromocinnamic acid and 4-bromocinnamyl alcohol, formed via disproportionation of the aldehyde in the presence of a strong base.[8][9][10]

  • Ketone Self-Condensation Product: Formed when the enolate of your ketone partner attacks another molecule of the same ketone instead of the target aldehyde.[3][11]

  • Michael Addition Adducts: While often less significant than the other side reactions, the enolate can potentially add to the β-carbon of the cinnamaldehyde system.

  • Polymeric/Tarry Materials: Strong bases can promote polymerization of aldehydes, leading to intractable residues and reduced yields.

Part 2: Troubleshooting Guide - From Symptoms to Solutions

This guide is structured in a problem-and-solution format to directly address common experimental challenges.

Issue 1: Low Yield of Desired Product with a Sticky, Oily, or Tarry Residue
Symptom Potential Cause(s) Diagnostic Check Recommended Solution(s)
Low yield; difficult-to-purify oily or tar-like substance is the main component.1. Cannizzaro Reaction: High local concentration of base disproportionates the aldehyde.[7][9] 2. Polymerization: Excessively strong base or high temperature can cause the aldehyde to polymerize.Analyze the crude product via NMR or LC-MS. Look for characteristic peaks of 4-bromocinnamyl alcohol and 4-bromocinnamate. The presence of a broad, unresolved hump in the NMR baseline suggests polymeric material.1. Control Base Concentration: Avoid using overly concentrated base. Using a lower concentration of NaOH or switching to a milder base like Ca(OH)₂ or Ba(OH)₂ can be effective.[12] 2. Temperature Management: Run the reaction at room temperature or below (e.g., in an ice bath) to minimize side reactions.[13] 3. Order of Addition: Add the aldehyde slowly to a mixture of the ketone and the base to ensure it reacts quickly rather than undergoing side reactions.
Issue 2: Complex Mixture of Products Observed on TLC/LC-MS
Symptom Potential Cause(s) Diagnostic Check Recommended Solution(s)
TLC plate shows multiple spots, including one that corresponds to the starting ketone and several product spots.1. Ketone Self-Condensation: The ketone enolate is reacting with itself.[11] This is a very common side-reaction in crossed aldol condensations. 2. Incomplete Reaction: The reaction has not gone to completion, leaving starting materials. 3. Formation of Mono- and Di-adducts: If using a ketone like acetone, it can react on one or both sides.[14][15]Compare TLC spots with pure starting materials. The self-condensation product of the ketone will likely have a different Rf value than the desired crossed-aldol product. Use LC-MS to identify the molecular weights of the various components.1. Slow Addition of Ketone: Add the enolizable ketone dropwise to the stirred solution of this compound and base.[6] This maintains a low concentration of the enolate, favoring reaction with the more electrophilic aldehyde over self-condensation.[5][11] 2. Use an Excess of Aldehyde: Employing a slight molar excess (e.g., 2.2 equivalents of aldehyde to 1 equivalent of a symmetrical ketone like acetone) can favor the formation of the di-substituted product. 3. Monitor Reaction Progress: Use TLC to monitor the consumption of the limiting reagent before quenching the reaction.[6][16]
Issue 3: Desired Product Fails to Crystallize or "Oils Out" During Recrystallization
Symptom Potential Cause(s) Diagnostic Check Recommended Solution(s)
The crude product is an oil, or upon cooling the recrystallization solution, an oil separates instead of crystals.1. Presence of Impurities: Even small amounts of side products (especially oily ones like 4-bromocinnamyl alcohol) can inhibit crystallization. 2. Incorrect Recrystallization Solvent: The chosen solvent may be too good a solvent even at low temperatures, or the product may be separating above its melting point.[17]Confirm product formation and assess purity via TLC or ¹H NMR of the crude oil.1. Pre-Purification: If impurities are significant, first attempt to purify the crude oil via column chromatography before recrystallization. 2. Optimize Recrystallization: Test multiple solvents or solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).[16][17] If oiling out occurs, try reheating the solution to dissolve the oil, add slightly more of the less-polar solvent (if in a mixed system), and allow it to cool much more slowly. Scratching the inside of the flask with a glass rod can initiate crystallization.[14]

Part 3: Visualizing the Chemistry

Understanding the interplay between the desired reaction and its competitors is key to troubleshooting.

Aldol_Pathways cluster_reactants Initial Reaction Mixture cluster_products Potential Products R This compound + Enolizable Ketone + Base (e.g., NaOH) P1 Desired Product (α,β-Unsaturated Ketone) R->P1 Main Pathway (Claisen-Schmidt) S1 Cannizzaro Products (Alcohol + Carboxylic Acid) R->S1 Side Reaction (High [Base]) S2 Ketone Self-Condensation Product R->S2 Side Reaction (High [Enolate]) S3 Polymeric Resin R->S3 Side Reaction (High Temp / High [Base])

Caption: Competing reaction pathways in the aldol condensation.

Troubleshooting_Workflow Start Experiment Complete: Low Yield or Impure Product TLC Analyze Crude via TLC/NMR Start->TLC Symptom1 Sticky Tar / Oily Residue? TLC->Symptom1 Yes Symptom2 Multiple Discrete Spots? TLC->Symptom2 No Cause1 Probable Cause: Cannizzaro / Polymerization Symptom1->Cause1 Cause2 Probable Cause: Ketone Self-Condensation Symptom2->Cause2 Solution1 Solution: - Lower Reaction Temperature - Reduce Base Concentration - Slow Reagent Addition Cause1->Solution1 Solution2 Solution: - Add Ketone Dropwise to Aldehyde - Use Aldehyde in Excess Cause2->Solution2 Purify Purify via Column Chromatography & Recrystallize Solution1->Purify Solution2->Purify

Caption: A logical workflow for troubleshooting poor reaction outcomes.

Part 4: Optimized Experimental Protocol

This protocol for a Claisen-Schmidt reaction between this compound and acetophenone is designed to minimize the formation of the side products discussed above.

Objective: Synthesize 1-(4-bromophenyl)-5-phenyl-penta-1,4-dien-3-one.

Materials:

  • This compound

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Acetic Acid (Glacial)

  • Magnetic Stir Plate and Stir Bar

  • Round Bottom Flask

  • Erlenmeyer Flask

  • Ice Bath

  • Büchner Funnel and Filter Flask

Procedure:

  • Prepare Solutions:

    • In a 250 mL Erlenmeyer flask, dissolve 1.0 g of NaOH in 10 mL of deionized water, then add 8 mL of 95% ethanol. Cool this solution in an ice bath to approximately 15-20°C.

    • In a separate small beaker, prepare a mixture of 2.11 g (10 mmol) of this compound and 1.20 g (10 mmol) of acetophenone.

  • Reaction Execution:

    • Place the flask containing the cooled NaOH solution on a magnetic stir plate and begin stirring.

    • Crucial Step: Using a Pasteur pipette, add the aldehyde-ketone mixture slowly and dropwise to the stirring basic solution over a period of 15-20 minutes. A precipitate should begin to form.

    • Scientist's Note: The slow addition prevents a buildup of the acetophenone enolate, minimizing its self-condensation.[6] this compound is significantly more electrophilic than acetophenone, so any enolate that forms should preferentially react with it if the enolate concentration is kept low.[11]

    • After the addition is complete, allow the mixture to stir vigorously at room temperature for an additional 30 minutes. Monitor the reaction by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate) to confirm the consumption of the starting materials.

  • Work-up and Isolation:

    • Isolate the crude solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with three 10 mL portions of cold deionized water to remove residual NaOH.

    • Neutralization Wash: Wash the cake with a cold solution of 5% acetic acid in water until the filtrate is no longer basic. This neutralizes any remaining base that could promote side reactions during drying or storage.

    • Finally, wash the cake with a small portion of cold 95% ethanol to remove any unreacted starting materials.

    • Press the solid between sheets of filter paper to remove excess solvent and then allow it to air-dry.

  • Purification (Recrystallization):

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of hot 95% ethanol to dissolve the solid completely. If it is too soluble, add hot water dropwise until the solution becomes slightly cloudy, then add a drop or two of ethanol to clarify.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.

    • Determine the mass and melting point of the purified product and characterize by NMR and/or IR spectroscopy.

References

Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 4-Bromocinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst loading in the Suzuki-Miyaura coupling of 4-Bromocinnamaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will address common challenges, provide detailed troubleshooting guides, and offer step-by-step protocols to ensure successful and efficient reactions.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered when performing the Suzuki coupling with this compound.

Q1: My reaction shows low to no conversion of this compound. What are the primary factors to investigate?

A1: When facing low or no conversion, a systematic evaluation of your reaction parameters is crucial. Start with the following:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are not degraded. Palladium(0) species are sensitive to air and moisture. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1]

  • Inert Atmosphere: The complete exclusion of oxygen is critical.[2] Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[1][3] Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Reagent Quality: Verify the purity of your this compound, boronic acid, and base. The stability of the boronic acid is a frequent point of failure; protodeboronation can consume your coupling partner.[2]

  • Base Selection: The base is not just a proton scavenger; it plays a critical role in activating the boronic acid for transmetalation.[4][5][6][7] For challenging substrates, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary.[2]

Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling is often a result of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote this unwanted pathway.[3] To mitigate this:

  • Rigorous Degassing: Employ robust degassing techniques for your solvents, such as freeze-pump-thaw cycles or sparging with an inert gas for an extended period.

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the propensity for homocoupling compared to Pd(II) sources that require in situ reduction.[3]

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration, disfavoring the homocoupling pathway.

Q3: My this compound starting material appears to be degrading. What could be the cause?

A3: The cinnamaldehyde moiety is susceptible to certain side reactions under Suzuki coupling conditions. Potential degradation pathways include:

  • Aldehyde Reduction or Oxidation: While less common, under certain conditions with specific ligands and bases, the aldehyde functional group could be susceptible to reduction or oxidation.

  • Michael Addition: The α,β-unsaturated system of the cinnamaldehyde can be a Michael acceptor. Certain nucleophiles present in the reaction mixture could potentially add to the double bond.

  • Polymerization: Aldehydes can be prone to polymerization, especially at elevated temperatures or in the presence of certain impurities.

To address potential degradation, consider lowering the reaction temperature, screening different bases, and ensuring high purity of all reagents.

Q4: What is a typical catalyst loading for the Suzuki coupling of an aryl bromide like this compound?

A4: For aryl bromides, a common starting point for palladium catalyst loading is in the range of 0.5 to 2.0 mol%.[8] However, with highly active modern catalysts, particularly those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), loadings can often be significantly reduced, sometimes to as low as 0.001 mol%.[7][9] The optimal loading will depend on the specific ligand, base, solvent, and temperature used. It is always advisable to start with a slightly higher loading and then optimize downwards.

II. Troubleshooting Guide: Optimizing Catalyst Loading

This section provides a more in-depth, systematic approach to resolving issues specifically related to catalyst loading.

Issue 1: Incomplete Conversion with Standard Catalyst Loading (1-2 mol%)

If you are observing incomplete conversion of your this compound even with a standard catalyst loading, the issue may not be the amount of catalyst but its activity or the reaction conditions.

Causality and Troubleshooting Steps:
  • Is the Catalyst Active? The most common reason for failure is an inactive catalyst.

    • Action: Use a freshly opened bottle of palladium precursor and ligand. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions are suitable for its reduction to the active Pd(0) species.[3] Consider using a pre-formed, air-stable Pd(0) precatalyst.

  • Is the Ligand Appropriate? The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.[10][11][12]

    • Action: For an electron-deficient aryl bromide like this compound, an electron-rich and bulky phosphine ligand is often beneficial.[13] Consider screening ligands such as SPhos, XPhos, or RuPhos.[14]

  • Is the Base Strong Enough? The base activates the boronic acid for transmetalation.[15]

    • Action: If you are using a mild base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[2][4]

Issue 2: Reaction Stalls After Partial Conversion

A reaction that starts but does not go to completion may indicate catalyst deactivation.

Causality and Troubleshooting Steps:
  • Catalyst Decomposition: The active Pd(0) species can be unstable over the course of the reaction, especially at elevated temperatures.

    • Action: Try lowering the reaction temperature. While this may slow the reaction rate, it can also prolong the catalyst lifetime. Alternatively, a more robust ligand that better stabilizes the palladium center may be required.

  • Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center and inhibit further catalytic activity.

    • Action: This is less common but can be investigated by adding a small amount of the purified product to a fresh reaction to see if it has an inhibitory effect.

Issue 3: High Catalyst Loading is Required for Full Conversion

While a high catalyst loading (e.g., >5 mol%) might drive the reaction to completion, it is economically and environmentally undesirable, especially in a drug development setting.[7] The goal is to achieve high turnover numbers (TON) and turnover frequencies (TOF).[16]

Causality and Troubleshooting Steps:
  • Suboptimal Reaction Parameters: If a high catalyst loading is necessary, it is a strong indicator that other reaction parameters are not optimal.

    • Action: Systematically re-evaluate the ligand, base, solvent, and temperature as outlined in the experimental protocol below. A Design of Experiments (DoE) approach can be highly effective in identifying the key factors and their interactions.[8]

  • Purity of Reagents: Impurities in the starting materials or solvent can act as catalyst poisons.

    • Action: Ensure the use of high-purity, anhydrous solvents and recrystallize or purify the this compound and boronic acid if necessary.

III. Experimental Protocols

This section provides detailed experimental procedures for optimizing catalyst loading and monitoring reaction progress.

Protocol 1: Small-Scale Catalyst Loading Screen

This protocol outlines a method for efficiently screening different catalyst loadings.

Reagents and Equipment:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Dioxane/water mixture)

  • Array of reaction vials (e.g., 2 mL microwave vials) with stir bars

  • Inert gas supply (Argon or Nitrogen)

  • Heating block or oil bath

  • Analytical balance

  • Syringes and needles

Procedure:

  • Stock Solution Preparation: To ensure accurate dispensing of small quantities, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent.

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the following to each reaction vial:

    • This compound (1.0 equiv, e.g., 0.1 mmol)

    • Arylboronic acid (1.2 - 1.5 equiv)

    • Base (2.0 - 3.0 equiv)

  • Catalyst Addition: Add the appropriate volume of the catalyst/ligand stock solution to each vial to achieve the desired catalyst loadings (e.g., 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%).

  • Solvent Addition: Add the degassed solvent to each vial to achieve a final concentration of 0.1 - 0.5 M with respect to the this compound.[2]

  • Reaction Execution: Seal the vials and place them in a preheated heating block (e.g., 80-100 °C) with vigorous stirring.[2]

  • Monitoring and Analysis: After a set time (e.g., 4 hours), cool the reactions to room temperature. Take an aliquot from each reaction, quench with a small amount of water, and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by GC-MS or LC-MS to determine the conversion of starting material and the formation of product.[1]

Data Presentation: Example Catalyst Loading Screen
EntryCatalyst Loading (mol%)Conversion (%)
12.0>99
21.0>99
30.598
40.185
50.0562

Based on this hypothetical data, a catalyst loading of 0.5 mol% appears to be optimal, providing excellent conversion while minimizing catalyst usage.

Protocol 2: Reaction Monitoring

Careful monitoring of the reaction progress is essential for optimization.

Methods:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the appearance of the product.[1][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide quantitative data on the reaction progress. By taking aliquots at regular intervals, a reaction profile can be generated.[18][19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, benchtop NMR can be used to directly monitor the reaction mixture without the need for workup.[21]

IV. Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' (Product) ArX Ar-X (this compound) Ar_prime_B Ar'-B(OR)₂ (Boronic Acid/Ester) Base Base (e.g., K₃PO₄) Optimization_Workflow start Start: Low Yield or Inefficient Reaction check_params Verify Core Parameters: - Inert Atmosphere - Reagent Purity - Active Catalyst start->check_params screen_ligands Screen Ligands & Bases check_params->screen_ligands initial_loading Run Initial Reaction (1-2 mol% Catalyst) screen_ligands->initial_loading analyze_conversion Analyze Conversion (GC/LC-MS) initial_loading->analyze_conversion optimize_down Systematically Decrease Catalyst Loading (e.g., 1% -> 0.5% -> 0.1%) analyze_conversion->optimize_down >95% Conversion troubleshoot Troubleshoot: - Catalyst Deactivation - Side Reactions analyze_conversion->troubleshoot <95% Conversion final_conditions Optimized Conditions Achieved optimize_down->final_conditions troubleshoot->check_params

References

preventing polymerization of 4-Bromocinnamaldehyde during reactions

Author: BenchChem Technical Support Team. Date: January 2026

<_ = "{" _ : "The user wants a technical support guide about preventing the polymerization of 4-Bromocinnamaldehyde.\n\nI need to structure this as a troubleshooting and FAQ guide for a scientific audience.\n\nThe core of the request is to explain why certain steps are taken (causality), ensure the advice is reliable, and back it up with citations and a full reference list.\n\nI also need to include tables for quantitative data and Graphviz diagrams for workflows and mechanisms.\n\nMental Sandbox Simulation: \n\n1. Structure: I'll start with a general introduction to the problem, then move into a structured FAQ format. The FAQs will cover:\n * Understanding the problem: Why does it polymerize?\n * Prevention strategies: Storage, reaction setup, inhibitors.\n * Troubleshooting: What to do when polymerization is observed?\n * Purification: How to remove polymers from the desired product.\n\n2. Causality (The "Why"): For each recommendation, I'll explain the underlying chemical principle. For example, when recommending an inhibitor like hydroquinone, I'll explain its role as a radical scavenger. When suggesting low temperatures, I'll explain how it reduces the rate of competing side reactions like aldol condensation.\n\n3. Trustworthiness & Citations: I'll ground the advice in established chemical principles. The search results provide information on:\n * The reactivity of α,β-unsaturated aldehydes in general.\n * The tendency of cinnamaldehyde derivatives to polymerize.\n * Common side reactions like aldol condensation.\n * The use of inhibitors like hydroquinone.\n * General lab troubleshooting principles.\n * Purification techniques.\n * Safety and storage information for the specific compound.\n I will synthesize this information and add in-text citations, then compile a full reference list at the end.\n\n4. Diagrams (Graphviz): \n * Polymerization Pathways: I can create a DOT script to illustrate the likely polymerization mechanisms (e.g., radical, anionic, aldol condensation). This will visually explain the problem.\n * Troubleshooting Flowchart: A logical decision tree would be perfect here. "Is the starting material pure?" -> Yes/No branches. "Is polymerization occurring during the reaction or workup?" -> Yes/No branches. This will guide the user through a diagnostic process.\n * Purification Workflow: A simple diagram showing the steps from a crude mixture to a pure product (e.g., Filtration -> Column Chromatography -> Recrystallization).\n\n5. Tables: \n * Inhibitor Comparison: I can create a table summarizing common inhibitors, their typical concentrations, and the mechanism by which they work (e.g., Radical Scavenger, Anionic Inhibitor).\n * Reaction Condition Summary: A table comparing "Problematic Conditions" vs. "Recommended Conditions" (e.g., High Temperature vs. Low Temperature, Presence of Strong Base vs. Use of Non-nucleophilic Base).\n\nConfidence Score: 5/5 - The plan is solid and directly addresses all parts of the user's detailed prompt. I have enough information from the search results to create a comprehensive and well-supported guide.\n\nKey Learnings from Search: \n* this compound, as an α,β-unsaturated aldehyde, is susceptible to polymerization.\n* The primary polymerization routes are likely radical-initiated, anionic, or through self-condensation (aldol-type reactions).\n* Inhibitors like hydroquinone are commonly used for unsaturated aldehydes. Alkylhydroxylamines are also mentioned as effective, especially in alcohol solutions at elevated temperatures.\n* Reaction conditions are critical. High temperatures, strong bases, and the presence of water can promote side reactions and polymerization.\n* The purity of the starting material is a crucial first check in troubleshooting.\n* Purification can involve techniques like column chromatography and recrystallization to remove polymeric byproducts.\n\nI will now proceed with generating the response based on this plan." }

A Guide to Preventing and Troubleshooting Polymerization During Synthetic Reactions

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. As an α,β-unsaturated aldehyde, this compound possesses inherent reactivity that, while synthetically useful, can also lead to undesired polymerization. This document provides in-depth, field-proven insights and troubleshooting protocols to help you mitigate these challenges, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound turned into an insoluble sludge. What is happening?

You are likely observing polymerization of your starting material. This compound, like other α,β-unsaturated carbonyl compounds, is susceptible to several polymerization pathways, especially under common reaction conditions. The extended conjugation between the aromatic ring, the double bond, and the aldehyde group makes the molecule reactive at multiple sites.

The primary mechanisms leading to polymerization include:

  • Aldol Condensation: Under basic or, in some cases, acidic conditions, the aldehyde can undergo self-condensation reactions, leading to the formation of oligomers and polymers. This is often a significant side reaction pathway.

  • Radical Polymerization: Trace impurities, exposure to air (oxygen), light, or elevated temperatures can initiate free-radical chain reactions across the vinyl group, resulting in high molecular weight polymers.

  • Anionic Polymerization: Strong nucleophiles or bases can initiate anionic polymerization at the β-carbon of the unsaturated system.

Understanding which pathway is dominant is the first step in effective troubleshooting.

Q2: How can I prevent polymerization before my reaction even starts?

Proactive measures related to storage and handling are critical for maintaining the stability of this compound.

Proper Storage and Handling Protocol:

  • Storage Conditions: Store the compound in a tightly sealed container in a cool (recommended 15–25 °C), dark, and dry place. Exposure to light and heat should be minimized as they can initiate polymerization.

  • Inert Atmosphere: For long-term storage or for high-purity applications, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. This prevents oxidation which can generate radical initiators.

  • Purity Check: Before use, always assess the purity of your this compound. The presence of acidic or basic impurities can catalyze polymerization. If in doubt, purification by recrystallization may be necessary. The melting point of the pure trans isomer is 78-82 °C. A broad or depressed melting point can indicate impurities.

Q3: What are the best practices for setting up a reaction to avoid polymerization?

Controlling the reaction environment is paramount. The following guidelines are designed to favor your desired transformation over competing polymerization pathways.

  • Temperature Control: Maintain the lowest possible temperature at which your desired reaction proceeds at a reasonable rate. Elevated temperatures significantly accelerate the rate of unwanted aldol condensations and radical reactions.

  • Reagent Addition: Add reagents in the correct order and at an appropriate rate. For instance, if your reaction involves a strong base, consider adding the this compound solution slowly to a cooled solution of the base and other reagents. This keeps the instantaneous concentration of the aldehyde low, minimizing self-condensation.

  • Atmosphere: Unless your reaction chemistry dictates otherwise, run reactions under an inert atmosphere (N₂ or Ar) to prevent oxygen from initiating radical polymerization.

  • Solvent Purity: Use pure, dry solvents. The presence of water can lead to unwanted side reactions with certain reagents and can sometimes facilitate polymerization.

Q4: Should I use a polymerization inhibitor? If so, which one and how much?

Yes, using an inhibitor can be a highly effective strategy, particularly in reactions requiring elevated temperatures or extended reaction times. The choice of inhibitor depends on the suspected polymerization mechanism.

InhibitorMechanism of ActionTypical ConcentrationBest For Preventing
Hydroquinone Radical Scavenger50 - 200 ppmRadical polymerization initiated by heat, light, or trace impurities.
Butylated Hydroxytoluene (BHT) Radical Scavenger100 - 500 ppmRadical polymerization; often used in solvents like THF.
Alkylhydroxylamines Radical Scavenger50 - 1000 ppmParticularly effective for unsaturated aldehydes in alcohol solutions at elevated temperatures.
Benzoquinone Radical Scavenger / Dienophile50 - 200 ppmRadical polymerization; can sometimes participate in Diels-Alder side reactions.

Important Consideration: Ensure the chosen inhibitor does not interfere with your desired reaction chemistry. For example, phenolic inhibitors like hydroquinone might be incompatible with strong oxidizing agents.

Troubleshooting Guide

This section provides a logical workflow for diagnosing and solving polymerization issues during your experiments.

Diagram: Troubleshooting Flowchart for Polymerization Issues

G A Polymerization Observed (Sludge, Low Yield) B When is it occurring? A->B C During Reaction B->C In-situ D During Workup / Purification B->D Post-reaction E Check Starting Material Purity (TLC, mp, NMR) C->E P Review Workup Procedure D->P F Is it pure? E->F G Purify by Recrystallization or Column Chromatography F->G No H Review Reaction Conditions F->H Yes I High Temperature? H->I J Strong Base/Acid? H->J K Air Exposure? H->K L Lower Temperature I->L Yes M Use Weaker/Non-nucleophilic Base or Milder Acid J->M Yes N Run under Inert Gas (N2/Ar) K->N Yes O Add Inhibitor (e.g., Hydroquinone) L->O M->O N->O Q Acidic/Basic Quench? P->Q R High Heat during Solvent Removal? P->R S Use Neutral Quench (e.g., NH4Cl) or Water Q->S Yes T Use Low Temperature Rotary Evaporation R->T Yes

Caption: A decision tree to systematically troubleshoot polymerization.

Experimental Protocols

Protocol 1: Purification of Polymer-Contaminated this compound

If polymerization has occurred, the resulting oligomers and polymers must be removed to isolate the desired monomer.

Objective: To separate monomeric this compound from polymeric byproducts.

Methodology: Flash Column Chromatography

  • Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).

  • Column Packing: Pack a glass column with the silica slurry. Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate/hexane mixture). The solvent should fully dissolve the monomer while leaving most of the polymer as an insoluble solid if possible. Filter off any insoluble polymer before loading.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The less polar monomer will elute before the more polar oligomers and polymers.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at a low temperature (<40°C) to prevent polymerization of the purified product.

Diagram: Polymer Purification Workflow

G cluster_0 Purification Steps A Crude Mixture (Monomer + Polymer) B Dissolve in Minimal Suitable Solvent A->B C Filter Insoluble Polymer B->C D Load onto Silica Column C->D E Elute with Solvent Gradient D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Solvent Removal (Low Temp) G->H I Pure Monomeric This compound H->I

Caption: Workflow for purifying this compound from polymers.

Understanding the Chemistry: Key Polymerization Pathways

A deeper understanding of the potential side reactions provides the foundation for rational experimental design.

Diagram: Potential Polymerization Mechanisms

G cluster_Aldol Aldol Condensation Pathway (Base-Catalyzed) cluster_Radical Free Radical Pathway A1 Aldehyde + OH⁻ A2 Enolate Intermediate A1->A2 Deprotonation A4 β-Hydroxy Aldehyde (Dimer) A2->A4 Nucleophilic Attack A3 Another Aldehyde Molecule A3->A4 A5 → Further Condensation → Polymer A4->A5 R1 Initiator (R•) R2 Vinyl Group Attack R1->R2 R3 Propagating Radical R2->R3 R5 Chain Growth → Polymer R3->R5 R4 Another Aldehyde Molecule R4->R5

Caption: Simplified view of Aldol and Radical polymerization pathways.

By anticipating these pathways, researchers can implement the preventative strategies outlined in this guide to ensure higher yields, better purity, and more reproducible results in their work with this compound.

Technical Support Center: A Researcher's Guide to Scaling Up the Synthesis of 4-Bromocinnamaldehyde for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromocinnamaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to synthesize this versatile building block on a scale suitable for library synthesis. As a senior application scientist, I will provide not just the "how," but also the critical "why" behind the procedural steps, drawing from established chemical principles and field-proven insights to ensure your success.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you are likely to encounter. We will delve into the nuances of reaction mechanisms, optimization strategies, and purification techniques to empower you to confidently and efficiently produce this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

The most robust and widely used method for synthesizing this compound on a laboratory scale and for library synthesis is the Claisen-Schmidt condensation . This is a type of crossed aldol condensation between 4-bromobenzaldehyde and acetaldehyde, typically catalyzed by a base like sodium hydroxide.[1][2]

The Claisen-Schmidt reaction is favored for its operational simplicity and the use of readily available and inexpensive starting materials.[3] The reaction involves the formation of an enolate from acetaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of 4-bromobenzaldehyde. A subsequent dehydration step yields the stable α,β-unsaturated product, this compound.[1]

Q2: What are the critical parameters to control for a successful scale-up of the Claisen-Schmidt condensation?

When scaling up this reaction, several parameters become critical to maintaining yield and purity:

  • Temperature Control: The reaction is exothermic, and maintaining a consistent temperature is crucial. Lower temperatures, typically between 0-25°C, are often employed to minimize side reactions.[4]

  • Rate of Addition: The slow, controlled addition of acetaldehyde to the mixture of 4-bromobenzaldehyde and the base is essential. This maintains a low concentration of the acetaldehyde enolate, which helps to prevent its self-condensation.[5]

  • Stoichiometry: The molar ratio of the reactants is a key factor. Using a slight excess of the more volatile reactant, acetaldehyde, can be beneficial, but a large excess should be avoided to minimize side reactions and simplify purification.

  • Catalyst Concentration: The concentration of the base catalyst (e.g., NaOH) needs to be carefully optimized. While a sufficient amount is needed to deprotonate acetaldehyde, an excessively high concentration can promote the Cannizzaro reaction of 4-bromobenzaldehyde.[6]

  • Efficient Mixing: As the reaction proceeds, the product may precipitate. Vigorous and efficient stirring is necessary to ensure homogeneity and complete reaction.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Acetaldehyde Volatility: Acetaldehyde has a very low boiling point (20.2 °C) and can evaporate from the reaction mixture, especially if the reaction is not adequately cooled. 2. Poor Quality Starting Materials: 4-bromobenzaldehyde can oxidize to 4-bromobenzoic acid upon prolonged exposure to air.[7] 3. Ineffective Catalyst: The base (e.g., NaOH pellets) may be old and have reacted with atmospheric CO2 to form sodium carbonate, reducing its effectiveness.1. Maintain the reaction temperature at the low end of the recommended range (e.g., 0-10 °C) using an ice bath. Ensure the reaction vessel is well-sealed. 2. Use freshly opened or purified 4-bromobenzaldehyde. Check the purity by melting point or TLC before starting. 3. Use a freshly prepared aqueous solution of NaOH or new pellets.
Formation of a White Precipitate (Carboxylic Acid) Cannizzaro Reaction: This is a common side reaction for aldehydes lacking α-hydrogens, like 4-bromobenzaldehyde, especially under high concentrations of a strong base.[8] Two molecules of the aldehyde disproportionate to form one molecule of the corresponding alcohol (4-bromobenzyl alcohol) and one molecule of the carboxylic acid (4-bromobenzoic acid).[9]1. Reduce Base Concentration: Use a more dilute solution of NaOH. 2. Control Temperature: Keep the reaction temperature low, as higher temperatures favor the Cannizzaro reaction. 3. Slow Addition of Base: If the protocol calls for adding the base to the aldehyde, do so slowly and with efficient cooling.
Formation of Multiple Byproducts (Complex Mixture on TLC) 1. Acetaldehyde Self-Condensation: The enolate of acetaldehyde can react with another molecule of acetaldehyde to form 3-hydroxybutanal, which can then dehydrate to crotonaldehyde.[10][11] 2. Michael Addition: The enolate of acetaldehyde can add to the β-carbon of the newly formed this compound product.[6]1. Slow Addition of Acetaldehyde: Add acetaldehyde dropwise to the reaction mixture containing 4-bromobenzaldehyde and the base. This keeps the instantaneous concentration of the enolate low.[5] 2. Control Stoichiometry: Avoid a large excess of acetaldehyde. 3. Monitor Reaction Progress: Use TLC to monitor the consumption of starting materials. Stop the reaction once the 4-bromobenzaldehyde is consumed to prevent further side reactions.
Product is an Oil Instead of a Solid 1. Presence of Impurities: The presence of side products, unreacted starting materials, or solvent can lower the melting point of the product, causing it to be an oil or a low-melting solid. 2. Incomplete Reaction: Significant amounts of unreacted 4-bromobenzaldehyde can lead to an oily product.1. Thorough Washing: During workup, wash the crude product thoroughly with cold water to remove any remaining base and water-soluble impurities. A subsequent wash with a cold, non-polar solvent like hexane can help remove non-polar impurities. 2. Recrystallization: If an oil is obtained, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, consider purification by column chromatography.[12] For recrystallization, a mixed solvent system like ethanol/water or ethyl acetate/hexane can be effective.[13]

Experimental Protocols

Protocol 1: Multi-Gram Scale Synthesis of this compound

This protocol is designed for a multi-gram synthesis, with careful attention to safety and scalability.

Materials:

  • 4-Bromobenzaldehyde (e.g., 18.5 g, 0.1 mol)

  • Acetaldehyde (e.g., 8.8 g, 0.2 mol, freshly distilled)

  • Sodium Hydroxide (e.g., 4.0 g, 0.1 mol)

  • Ethanol

  • Deionized Water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-bromobenzaldehyde in approximately 100 mL of ethanol.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • In a separate beaker, prepare a solution of sodium hydroxide in 50 mL of cold water.

  • Slowly add the sodium hydroxide solution to the stirred ethanolic solution of 4-bromobenzaldehyde, ensuring the temperature does not exceed 10 °C.

  • Once the base has been added, begin the slow, dropwise addition of acetaldehyde from the dropping funnel over a period of 1-2 hours. Maintain the temperature between 5-10 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at the same temperature for an additional 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Once the reaction is complete (as indicated by the consumption of 4-bromobenzaldehyde), slowly pour the reaction mixture into a beaker containing 500 mL of an ice-water mixture with vigorous stirring.

  • A yellow precipitate of this compound should form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[7]

Protocol 2: Purification by Recrystallization
  • Transfer the crude, air-dried this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid is very soluble, a mixed solvent system of ethanol and water can be used. Dissolve the solid in hot ethanol and then add water dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.[14]

  • Allow the solution to cool slowly to room temperature. Crystals of pure this compound should form.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven.

Diagrams and Visualizations

Claisen-Schmidt Condensation Workflow

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_aldehyde Dissolve 4-Bromobenzaldehyde in Ethanol mix Mix Aldehyde and Base (0-5 °C) prep_aldehyde->mix prep_base Prepare aq. NaOH Solution prep_base->mix add_acetaldehyde Slowly Add Acetaldehyde (5-10 °C) mix->add_acetaldehyde stir Stir for 2-3 hours add_acetaldehyde->stir quench Pour into Ice Water stir->quench precipitate Precipitate Product quench->precipitate filter Vacuum Filtration & Washing precipitate->filter recrystallize Recrystallization (Ethanol/Water) filter->recrystallize dry Dry Pure Product recrystallize->dry

Caption: Experimental workflow for the synthesis of this compound.

Key Reaction Mechanisms

G cluster_main Claisen-Schmidt Condensation (Desired Reaction) cluster_side1 Cannizzaro Reaction (Side Reaction) cluster_side2 Self-Condensation (Side Reaction) Acetaldehyde Acetaldehyde Enolate Enolate Acetaldehyde->Enolate NaOH Aldol Adduct Aldol Adduct Enolate->Aldol Adduct + 4-Bromobenzaldehyde This compound This compound Aldol Adduct->this compound - H2O 2 x 4-Bromobenzaldehyde 2 x 4-Bromobenzaldehyde 4-Bromobenzoic Acid + 4-Bromobenzyl Alcohol 4-Bromobenzoic Acid + 4-Bromobenzyl Alcohol 2 x 4-Bromobenzaldehyde->4-Bromobenzoic Acid + 4-Bromobenzyl Alcohol conc. NaOH 2 x Acetaldehyde 2 x Acetaldehyde Crotonaldehyde Crotonaldehyde 2 x Acetaldehyde->Crotonaldehyde NaOH

Caption: Main and competing side reaction pathways.

Safety Information

Chemical Safety:

  • 4-Bromobenzaldehyde: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][16][17]

  • Acetaldehyde: Extremely flammable liquid and vapor. Suspected of causing genetic defects and may cause cancer.[18][19] It is also an irritant and should be handled in a well-ventilated fume hood with appropriate PPE.[20][21][22] Store in a cool, well-ventilated area away from ignition sources.[21]

  • Sodium Hydroxide: Causes severe skin burns and eye damage.[6][23] It is highly corrosive.[6] Always wear chemical-resistant gloves and safety goggles when handling. When preparing solutions, always add sodium hydroxide to water, never the other way around, to dissipate the heat generated.[24]

Procedural Safety:

  • Exothermic Reaction: The Claisen-Schmidt condensation is exothermic. Proper cooling and controlled addition of reagents are necessary to prevent the reaction from running away.

  • Flammable Solvents: Ethanol is a flammable solvent. Ensure there are no open flames or ignition sources in the vicinity of the reaction setup.

By understanding the underlying chemistry and potential pitfalls, and by following these detailed protocols and safety guidelines, researchers can confidently and safely scale up the synthesis of this compound for their library synthesis needs.

References

Validation & Comparative

A Senior Scientist's Guide to the Structural Confirmation of 4-Bromocinnamaldehyde: An In-Depth 1H NMR Analysis and Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For a molecule like 4-Bromocinnamaldehyde, which features a rich tapestry of functional groups—an aromatic ring, an α,β-unsaturated aldehyde, and a halogen substituent—a multi-faceted analytical approach is not just recommended; it is imperative. This guide provides an in-depth exploration of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural elucidation of trans-4-Bromocinnamaldehyde. We will delve into the nuances of spectral interpretation, backed by a robust, field-proven experimental protocol. Furthermore, we will objectively compare the insights gleaned from ¹H NMR with those from Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), providing a holistic perspective on a comprehensive validation strategy.

Part 1: The Definitive Power of ¹H NMR Spectroscopy

¹H NMR spectroscopy is unparalleled in its ability to map the precise electronic environment and connectivity of protons within a molecule. For this compound, it provides a unique fingerprint that confirms not only the presence of all constituent protons but also their spatial relationships, including the crucial trans stereochemistry of the alkene.

Dissecting the ¹H NMR Spectrum of trans-4-Bromocinnamaldehyde

The structure of trans-4-Bromocinnamaldehyde presents four distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. The expected chemical shifts are influenced by factors such as electronegativity, conjugation, and magnetic anisotropy.

  • The Aldehydic Proton (H₁): This is the most deshielded proton, appearing far downfield due to the strong electron-withdrawing effect of the carbonyl oxygen. It is coupled to the adjacent vinylic proton (H₂), resulting in a doublet.

  • The Vinylic Protons (H₂ and H₃): These protons are part of the conjugated π-system. H₂ is coupled to both the aldehydic proton (H₁) and the other vinylic proton (H₃), appearing as a doublet of doublets. H₃ is coupled only to H₂, appearing as a doublet. The large coupling constant between H₂ and H₃ (~16 Hz) is a definitive indicator of a trans configuration[1][2].

  • The Aromatic Protons (H₄/H₄' and H₅/H₅'): The bromine atom and the cinnamyl group create a para-substituted aromatic ring. Due to symmetry, the protons ortho to the bromine (H₅/H₅') are chemically equivalent, as are the protons ortho to the cinnamyl group (H₄/H₄'). This results in an AA'BB' system, which often appears as two distinct doublets.

The predicted ¹H NMR spectral data in a typical deuterated solvent like Chloroform-d (CDCl₃) are summarized below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H₁ (Aldehyde)9.6 - 9.7Doublet (d)J₁₂ ≈ 7-8
H₃ (Vinylic)7.4 - 7.6Doublet (d)J₂₃ ≈ 16
H₄, H₄' (Aromatic)7.4 - 7.6Doublet (d)J₄₅ ≈ 8-9
H₅, H₅' (Aromatic)7.6 - 7.7Doublet (d)J₄₅ ≈ 8-9
H₂ (Vinylic)6.6 - 6.8Doublet of Doublets (dd)J₂₃ ≈ 16, J₁₂ ≈ 7-8

Note: The aromatic region may present as a more complex multiplet due to second-order effects, but the characteristic doublet of doublets for H₂ and the large coupling constant for H₃ are key diagnostic features.

Protocol for High-Quality ¹H NMR Sample Preparation

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation.[3] A flawed sample can lead to broad peaks, poor resolution, and spectral artifacts, compromising the integrity of the structural analysis.[4] The following protocol is a self-validating system designed to produce high-quality, reproducible results.

Step-by-Step Methodology:

  • Material Weighing: Accurately weigh 5-15 mg of this compound into a clean, dry glass vial. This concentration is optimal for obtaining a strong signal for a small molecule in a few minutes without causing line broadening due to high viscosity.[5][6]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the vial.[5][7] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

  • Ensure Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. A complete, homogenous solution is critical for achieving a uniform magnetic field during analysis.[4]

  • Filtration (Critical Step): Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube.[3][6] This step is crucial to remove any particulate matter, which can severely degrade spectral quality by distorting the magnetic field homogeneity.[3]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[6]

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Spectrometer Analysis weigh 1. Weigh Sample (5-15 mg) dissolve 2. Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve Homogeneous Solution filter 3. Filter into NMR Tube dissolve->filter Remove Particulates cap 4. Cap and Label Tube filter->cap Prevent Contamination insert 5. Insert into Spectrometer cap->insert acquire 6. Acquire Data (Lock, Shim, Run) insert->acquire process 7. Process FID (FT, Phase, Baseline) acquire->process data_out data_out process->data_out Final Spectrum Integrated_Analysis cluster_techniques Analytical Techniques cluster_info Information Provided nmr 1H NMR connectivity Proton Connectivity & Stereochemistry nmr->connectivity ir FT-IR functional_groups Functional Groups (C=O, C=C, C-Br) ir->functional_groups ms Mass Spec mw_formula Molecular Weight & Isotopic Pattern (Br) ms->mw_formula final_structure Confirmed Structure: trans-4-Bromocinnamaldehyde connectivity->final_structure functional_groups->final_structure mw_formula->final_structure

References

A Senior Application Scientist's Guide to Interpreting the Mass Spectrum of 4-Bromocinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone for molecular identification and structural elucidation. This guide provides an in-depth analysis of the mass spectrum of 4-Bromocinnamaldehyde, a compound of interest in synthetic chemistry and materials science. We will dissect its fragmentation patterns, compare it with analogous structures, and provide the foundational knowledge for researchers to confidently interpret similar spectra.

The Molecular Ion Peak: A Tale of Two Isotopes

The first and most telling feature in the mass spectrum of this compound (C₉H₇BrO) is the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine, which exists as a near 1:1 mixture of ⁷⁹Br and ⁸¹Br, the molecular ion will present as a pair of peaks of almost equal intensity, separated by 2 m/z units.[1][2][3][4] This characteristic "M" and "M+2" pattern is a definitive indicator of a monobrominated compound.

The expected molecular weight of this compound is approximately 210.06 g/mol .[5] Therefore, we anticipate the following molecular ion peaks:

  • M⁺: Corresponding to the molecule containing ⁷⁹Br, appearing at m/z = 210.

  • [M+2]⁺: Corresponding to the molecule containing ⁸¹Br, appearing at m/z = 212.

The relative intensity of these peaks should be approximately 1:1, a direct reflection of the natural abundance of the bromine isotopes.[2][3][4]

Fragmentation Analysis: Deconstructing this compound

Electron ionization (EI) mass spectrometry imparts significant energy into the analyte, leading to characteristic fragmentation.[6] For this compound, the fragmentation pathways are influenced by the aromatic ring, the aldehyde functional group, and the bromine substituent. Aromatic aldehydes are known to exhibit relatively strong molecular ion peaks due to the stability of the aromatic system.[7][8]

Key Fragmentation Pathways:

  • α-Cleavage: A common fragmentation for aldehydes is the cleavage of bonds adjacent to the carbonyl group.[7][9][10] This can result in two primary losses:

    • Loss of a Hydrogen Radical (M-1): This leads to the formation of a stable acylium ion. We would expect to see peaks at m/z 209 and 211, maintaining the isotopic bromine signature.

    • Loss of the Formyl Radical (M-29): The loss of the -CHO group results in a bromophenyl-ethenyl cation. This would generate peaks at m/z 181 and 183, again with a 1:1 intensity ratio.

  • Loss of Bromine: Halogens can be readily lost during fragmentation.[3] The loss of a bromine radical from the molecular ion would result in a peak at m/z 131, corresponding to the cinnamaldehyde cation.

  • Further Fragmentation of the Cinnamoyl Moiety: The cinnamoyl fragment itself can undergo further fragmentation, similar to what is observed in the mass spectrum of cinnamaldehyde.[11][12] Common fragments from cinnamaldehyde include:

    • m/z 131: [C₉H₇O]⁺ (Loss of H)

    • m/z 103: [C₈H₇]⁺ (Loss of CO from the m/z 131 fragment)

    • m/z 77: [C₆H₅]⁺ (Phenyl cation)

    • m/z 51: [C₄H₃]⁺

Comparative Spectral Analysis: Cinnamaldehyde and 4-Bromobenzaldehyde

To contextualize the mass spectrum of this compound, a comparison with related molecules is invaluable.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Spectral Features
This compound C₉H₇BrO~211.06M⁺/M+2 doublet at m/z 210/212 (1:1 ratio); Fragments showing Br isotopic pattern.
Cinnamaldehyde C₉H₈O~132.16[13][14]Molecular ion at m/z 132; Major fragments at m/z 131, 103, 77.[11][15]
4-Bromobenzaldehyde C₇H₅BrO~185.02[16]M⁺/M+2 doublet at m/z 184/186 (1:1 ratio); Loss of H (m/z 183/185) and CHO (m/z 155/157).[16][17]

This comparison highlights the diagnostic power of the bromine isotopic pattern and allows for the assignment of fragments based on the core cinnamaldehyde structure.

Experimental Protocol: Acquiring a Mass Spectrum

For researchers seeking to acquire a mass spectrum of this compound, the following is a general experimental workflow for a standard gas chromatography-mass spectrometry (GC-MS) system with electron ionization.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Separation:

    • Injection: Inject 1 µL of the sample solution into the GC inlet.

    • Column: Utilize a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

  • Mass Spectrometry Detection:

    • Ionization: Use a standard electron ionization source at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 40-300 to ensure capture of the molecular ion and key fragments.

    • Data Acquisition: Collect data in full scan mode to obtain the complete mass spectrum.

Logical Framework for Interpretation

The following diagram illustrates the logical workflow for interpreting the mass spectrum of an unknown compound suspected to be this compound.

Caption: A logical workflow for the identification of this compound from its mass spectrum.

Conclusion

The mass spectrum of this compound is characterized by a prominent molecular ion doublet with a 1:1 intensity ratio, a hallmark of a monobrominated compound. Its fragmentation is driven by the interplay of the stable aromatic ring and the reactive aldehyde functionality, leading to predictable losses of hydrogen, the formyl group, and the bromine atom. By comparing the spectrum to that of cinnamaldehyde and other related structures, a confident identification can be achieved. This guide provides the necessary framework for researchers to not only interpret the mass spectrum of this compound but also to apply these principles to other halogenated aromatic compounds.

References

A Comparative Guide to the Structure-Activity Relationship of Halogenated Cinnamaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of halogenated cinnamaldehyde derivatives. We will explore how the type, position, and number of halogen substitutions on the cinnamaldehyde scaffold influence its biological activities, with a focus on antimicrobial, antifungal, and anticancer properties. This document synthesizes findings from various studies to offer a comparative perspective, supported by experimental data and detailed protocols.

Introduction: The Versatile Cinnamaldehyde Scaffold

Cinnamaldehyde, the primary component of cinnamon bark oil, is a well-documented bioactive compound with a broad spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Its core structure, an α,β-unsaturated aldehyde, provides a reactive framework that can be readily modified to enhance its potency and selectivity. Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, iodine), is a common medicinal chemistry strategy to modulate a molecule's physicochemical properties, such as lipophilicity, electronic effects, and metabolic stability. This guide will dissect the impact of these modifications on the biological efficacy of cinnamaldehyde derivatives.

The Core Logic: How Halogenation Influences Bioactivity

The introduction of halogens to the cinnamaldehyde phenyl ring significantly alters its electronic and steric properties, which in turn dictates its interaction with biological targets. The electron-withdrawing nature of halogens can enhance the electrophilicity of the α,β-unsaturated system, a key feature for its proposed mechanism of action involving Michael addition reactions with nucleophilic residues in target proteins.[3] The position of the halogen (ortho, meta, para) further refines these electronic effects and influences the overall shape and lipophilicity of the molecule, affecting its ability to cross cell membranes and bind to its target.[4][5]

Caption: General structure of halogenated cinnamaldehyde.

Comparative Analysis of Biological Activities

The following sections provide a comparative overview of the antimicrobial, antifungal, and anticancer activities of various halogenated cinnamaldehyde derivatives, with quantitative data summarized in tables.

Antimicrobial Activity

Halogenated cinnamaldehyde derivatives have demonstrated significant potential as antimicrobial agents, particularly against drug-resistant bacteria. The nature and position of the halogen substituent play a crucial role in their potency.

Key Insights from Experimental Data:

  • Influence of Halogen Type: Studies have shown that bromo and chloro substitutions can lead to potent antibacterial activity. For instance, a 4-bromophenyl-substituted cinnamaldehyde analog (compound 4) exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against Acinetobacter baumannii, a pathogen known for its high intrinsic antimicrobial resistance.[6] In another study, 4-bromocinnamaldehyde and 4-chlorocinnamaldehyde displayed notable antibacterial and antivirulence activities against Vibrio parahaemolyticus.[7]

  • Positional Isomers: The position of the halogen on the phenyl ring significantly impacts activity. Para-substituted derivatives have often shown improved potency.[1] This is exemplified by the superior activity of 4-chlorocinnamaldehyde and this compound compared to the parent cinnamaldehyde.[2][7]

  • Multiple Halogenations: Di-halogenated derivatives have also shown promise. A di-chlorinated analog (compound 6) demonstrated an MIC of 64 μg/mL against A. baumannii.[6]

Table 1: Comparative Antimicrobial Activity (MIC, μg/mL) of Halogenated Cinnamaldehyde Derivatives

CompoundHalogenPositionTarget OrganismMIC (μg/mL)Reference
This compoundBromoparaAcinetobacter baumannii32[6]
Di-chlorocinnamaldehydeChlorodi-substitutedAcinetobacter baumannii64[6]
4-ChlorocinnamaldehydeChloroparaVibrio parahaemolyticus-[7]
This compoundBromoparaVibrio parahaemolyticus-[7]

Mechanism of Antimicrobial Action: A promising mechanism of action for these compounds is the inhibition of the bacterial cell division protein, FtsZ.[6] This protein is crucial for the formation of the divisome, and its inhibition leads to an elongated phenotype and ultimately cell death. In silico docking studies have predicted that these halogenated analogs bind in the interdomain cleft of FtsZ.[6]

Caption: Proposed mechanism of antimicrobial action.

Antifungal Activity

Halogenated cinnamaldehydes have also been investigated for their efficacy against various fungal pathogens, including fluconazole-resistant Candida albicans.

Key Insights from Experimental Data:

  • Efficacy against Resistant Strains: Both 2-chloro- and 4-chlorocinnamaldehyde have demonstrated significant antifungal activity against fluconazole-resistant C. albicans, with a minimum inhibitory concentration (MIC) of 25 μg/mL.[8][9]

  • Positional Influence: A study comparing 2-chloro and 4-chloro derivatives found both to be effective, suggesting that the position of the chlorine atom on the benzene ring can be varied while retaining potent antifungal activity.[8]

  • Inhibition of Biofilm Formation: Halogenated derivatives, including 4-bromo-, 4-chloro-, and 4-fluorocinnamaldehydes, have shown strong activity in inhibiting C. albicans biofilm formation.[10]

Table 2: Comparative Antifungal Activity (MIC, μg/mL) of Halogenated Cinnamaldehyde Derivatives

CompoundHalogenPositionTarget OrganismMIC (μg/mL)Reference
2-ChlorocinnamaldehydeChloroorthoCandida albicans (Fluconazole-resistant)25[8]
4-ChlorocinnamaldehydeChloroparaCandida albicans (Fluconazole-resistant)25[8]
α-BromocinnamaldehydeBromoalphaDermatomycotic fungi0.61 - 9.76[11]
α-ChlorocinnamaldehydeChloroalphaVarious pathogenic fungiPotent activity[11]
Anticancer Activity

The anticancer potential of halogenated cinnamaldehyde derivatives has been explored against various cancer cell lines, with promising results indicating their ability to induce cytotoxicity.

Key Insights from Experimental Data:

  • Potent Cytotoxicity: A bromoethane chalcone derivative of cinnamaldehyde (compound 5n) exhibited significant cytotoxicity against DU145 (prostate), SKBR-3 (breast), and HEPG2 (liver) cancer cell lines with IC50 values of 8.719 μM, 7.689 μM, and 9.380 μM, respectively.[12]

  • Di-halogenated Derivatives: A 2,3-dichloro benzyl chalcone derivative (compound 5b) also demonstrated notable activity against SKBR-3 and HEPG2 cell lines.[12]

  • Positional Effects: While a systematic study on the anticancer activity of ortho-, meta-, and para-halogenated cinnamaldehydes is still needed, molecular docking studies on other substituted cinnamaldehyde derivatives suggest that the position of the substituent significantly influences the binding affinity to various anticancer targets.[13][14][15]

Table 3: Comparative Anticancer Activity (IC50, μM) of Halogenated Cinnamaldehyde Derivatives

CompoundHalogen ModificationCancer Cell LineIC50 (μM)Reference
Bromoethane chalcone derivative (5n)BromoDU145 (Prostate)8.719[12]
Bromoethane chalcone derivative (5n)BromoSKBR-3 (Breast)7.689[12]
Bromoethane chalcone derivative (5n)BromoHEPG2 (Liver)9.380[12]
2,3-Dichloro benzyl chalcone derivative (5b)ChloroSKBR-3 (Breast)7.871[12]
2,3-Dichloro benzyl chalcone derivative (5b)ChloroHEPG2 (Liver)9.190[12]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key assays used in evaluating the biological activity of halogenated cinnamaldehyde derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is adapted from established guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[16][17][18][19][20]

Materials:

  • Sterile 96-well microtiter plates

  • Test compound (halogenated cinnamaldehyde derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Sterile diluent (e.g., saline)

  • Incubator

  • Microplate reader (optional, for quantitative reading)

Procedure:

  • Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound. b. In a 96-well plate, add 100 μL of sterile broth to all wells. c. Add 100 μL of the stock solution to the first column of wells, creating a 1:2 dilution. d. Perform serial two-fold dilutions by transferring 100 μL from the first column to the second, and so on, across the plate. Discard 100 μL from the last column of dilutions.

  • Inoculum Preparation: a. Grow the bacterial strain overnight in the appropriate broth. b. Dilute the overnight culture to achieve a standardized inoculum density (e.g., 0.5 McFarland standard). c. Further dilute the standardized inoculum in broth to the final desired concentration (typically 5 x 10^5 CFU/mL).

  • Inoculation and Incubation: a. Add 100 μL of the prepared bacterial inoculum to each well containing the compound dilutions. b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). c. Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: a. After incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Caption: Workflow for MIC determination.

Cytotoxicity Screening: MTT Assay for IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.[3][21][22][23][24]

Materials:

  • Adherent cancer cell line of interest

  • Sterile 96-well plates

  • Complete cell culture medium

  • Test compound (halogenated cinnamaldehyde derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μL of complete medium. c. Incubate the plate overnight in a CO2 incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium. b. Remove the old medium from the wells and add 100 μL of the compound dilutions. c. Include a vehicle control (medium with the same concentration of solvent used for the compound) and an untreated control (medium only). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. After the treatment period, add 10-20 μL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization and Absorbance Reading: a. Carefully remove the medium containing MTT. b. Add 100-150 μL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate for about 10 minutes to ensure complete dissolution. d. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: a. Calculate the percentage of cell viability for each compound concentration relative to the untreated control. b. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

The halogenation of the cinnamaldehyde scaffold is a highly effective strategy for enhancing its biological activities. The structure-activity relationship studies reveal that the type and position of the halogen substituent are critical determinants of antimicrobial, antifungal, and anticancer potency. Specifically, bromo and chloro substitutions, particularly at the para-position, have consistently demonstrated improved efficacy.

Future research should focus on a more systematic and comprehensive evaluation of a wider range of halogenated derivatives, including iodo- and multi-halogenated compounds, to further refine the SAR. Investigating the detailed molecular mechanisms of action against various targets will be crucial for the rational design of next-generation cinnamaldehyde-based therapeutics. The promising in vitro data presented in this guide warrant further in vivo studies to assess the safety and efficacy of these compounds in preclinical models.

References

A Comparative Guide to the Synthesis of 4-Bromocinnamaldehyde: Traditional vs. Novel Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and reliable production of key intermediates is paramount. 4-Bromocinnamaldehyde, a versatile building block, is crucial for the synthesis of a variety of complex molecules. This guide provides a comprehensive comparison of a novel synthetic approach—the Oxidative Heck Reaction—against two established methods: the Vilsmeier-Haack and Wittig reactions. This analysis, grounded in experimental data, aims to equip researchers with the insights needed to make informed decisions for their synthetic strategies.

At a Glance: Comparative Analysis of Synthetic Routes

MetricVilsmeier-Haack ReactionWittig ReactionNovel Route: Oxidative Heck Reaction
Starting Materials 4-Bromostyrene4-Bromobenzaldehyde, Acetaldehyde4-Bromophenylboronic Acid, Acrolein
Key Reagents N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃)Triphenylphosphine, Strong Base (e.g., n-BuLi)Palladium(II) Acetate, 2,9-Dimethyl-1,10-phenanthroline, p-Benzoquinone
Reported Yield Moderate to Good (Specific data for 4-bromostyrene is scarce)Good to Excellent (Typically >70%)Good (Reported up to 78% for similar substrates)[1]
Product Purity Generally requires significant purificationGood, but can contain triphenylphosphine oxide byproductHigh, with good stereoselectivity for the (E)-isomer[1]
Reaction Conditions Harsh, requires stoichiometric amounts of POCl₃Requires stoichiometric phosphonium salt and strong baseMild, catalytic palladium, base-free[1]
Key Advantages Utilizes a readily available starting material.High yields and reliable C=C bond formation.Mild conditions, high stereoselectivity, catalytic process.
Key Disadvantages Use of hazardous reagents, potential for side reactions.Generation of stoichiometric triphenylphosphine oxide waste.Requires a boronic acid derivative, palladium catalyst can be costly.

Delving Deeper: Mechanistic Insights and Experimental Choices

The selection of a synthetic route is a critical decision influenced by factors such as atom economy, reagent toxicity, and operational simplicity. Here, we dissect the causality behind the experimental choices for each method.

The Vilsmeier-Haack Reaction: A Classical Formylation Approach

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich alkenes and aromatic compounds.[2][3][4][5] The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from DMF and POCl₃. This electrophilic species then attacks the alkene, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the aldehyde.

The choice of 4-bromostyrene as a starting material is logical due to its commercial availability. However, the electron-withdrawing nature of the bromine atom can decrease the nucleophilicity of the double bond, potentially requiring harsher reaction conditions compared to unsubstituted styrene. The use of stoichiometric and corrosive POCl₃ is a significant drawback, necessitating careful handling and waste disposal.

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Iminium_salt Iminium Salt Intermediate Vilsmeier_reagent->Iminium_salt Bromostyrene 4-Bromostyrene Bromostyrene->Iminium_salt Electrophilic Attack Product This compound Iminium_salt->Product Hydrolysis H2O H₂O (Workup) H2O->Product Wittig_Reaction Phosphonium_Salt Acetaldehyde-derived Phosphonium Salt Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Base Strong Base Base->Ylide Deprotonation Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Bromobenzaldehyde 4-Bromobenzaldehyde Bromobenzaldehyde->Oxaphosphetane Product This compound Oxaphosphetane->Product Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct Oxidative_Heck cluster_cat_cycle Catalytic Cycle PdII Pd(II) Catalyst ArylPdII Aryl-Pd(II) Intermediate PdII->ArylPdII Transmetalation Alkene_Complex Alkene-Pd(II) Complex ArylPdII->Alkene_Complex Coordination Insertion_Product Migratory Insertion Product Alkene_Complex->Insertion_Product Migratory Insertion Pd0 Pd(0) Insertion_Product->Pd0 β-Hydride Elimination Product This compound Insertion_Product->Product Pd0->PdII Oxidation Reduced_Oxidant Reduced Oxidant Pd0->Reduced_Oxidant Boronic_Acid 4-Bromophenyl- boronic Acid Boronic_Acid->ArylPdII Acrolein Acrolein Acrolein->Alkene_Complex Oxidant Oxidant (e.g., p-Benzoquinone) Oxidant->PdII

References

comparing the cytotoxicity of 4-Bromocinnamaldehyde and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Cytotoxicity of 4-Bromocinnamaldehyde and Its Derivatives for Researchers and Drug Development Professionals

Introduction: The Quest for Enhanced Anticancer Agents

Cinnamaldehyde, the primary bioactive compound isolated from cinnamon, has long been a subject of interest in pharmacological research due to its diverse therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] In the relentless pursuit of more potent and selective anticancer agents, medicinal chemists have turned to modifying the basic cinnamaldehyde scaffold. The synthesis of various derivatives aims to enhance bioavailability, target specificity, and cytotoxic efficacy. Among these, halogenated derivatives, particularly those containing bromine, have shown significant promise.

This guide provides a comprehensive comparison of the cytotoxicity of this compound and its related derivatives. We will delve into the experimental data that highlights their performance against various cancer cell lines, elucidate the underlying mechanisms of action, and provide detailed, field-proven protocols for assessing their cytotoxic effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Comparative Cytotoxicity: A Data-Driven Analysis

The introduction of a bromine atom at the fourth position of the phenyl ring of cinnamaldehyde can significantly influence its electronic properties and, consequently, its biological activity. The following table summarizes the cytotoxic activity (IC50 values) of this compound derivatives and the parent compound against a panel of human cancer cell lines, as reported in various studies.

Table 1: Comparative Cytotoxicity (IC50) of Cinnamaldehyde and Its Bromo-Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
CinnamaldehydeDU145 (Prostate)22.35 ± 1.6
SKBR-3 (Breast)13.90 ± 1.6
HEPG2 (Liver)21.84 ± 1.0
4-Bromo Benzyl ChalconeDU145 (Prostate)16.91 ± 2.3
SKBR-3 (Breast)15.71 ± 2.8
α-BromocinnamaldehydeE. coli (Exponential Phase)~950 (200 µg/mL)
4-Bromophenyl-substituted cinnamaldehyde analogA. baumannii~152 (32 µg/mL)[3]

Note: The data for α-bromocinnamaldehyde and the 4-bromophenyl-substituted analog are against bacterial strains but are included to demonstrate the bioactivity of bromo-derivatives.

From the available data, it is evident that the derivatization of cinnamaldehyde can modulate its cytotoxic potential. For instance, 4-bromo benzyl chalcone shows comparable or slightly enhanced activity against DU145 and SKBR-3 cell lines compared to the parent cinnamaldehyde.[4] It is important to note that direct comparisons can be challenging due to variations in experimental conditions and the specific derivatives tested across different studies. However, the general trend suggests that the addition of a bromine atom is a viable strategy for enhancing the cytotoxic effects of cinnamaldehyde.

Unraveling the Mechanisms of Action: How Do These Compounds Kill Cancer Cells?

The cytotoxic effects of cinnamaldehyde and its derivatives are not merely a result of non-specific toxicity but are mediated through the modulation of specific cellular signaling pathways that govern cell survival, proliferation, and death.

Induction of Apoptosis

A primary mechanism by which cinnamaldehyde derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5][6] This often involves the activation of caspase enzymes, which are key executioners of apoptosis. For example, treatment of cancer cells with cinnamaldehyde-based chalcone derivatives has been shown to lead to a significant increase in the number of apoptotic cells and the activation of caspase-3.[5]

apoptosis_pathway cluster_stimulus Cytotoxic Stimulus cluster_pathways Apoptotic Pathways This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion induces stress Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Cytochrome c release Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by this compound.

In Vitro Experimental Methodologies: A Guide to Reliable Cytotoxicity Assessment

To ensure the generation of robust and reproducible data, it is crucial to employ well-validated experimental protocols. The following section provides detailed, step-by-step methodologies for two standard in vitro cytotoxicity assays: the MTT assay and the LDH assay.[7][8]

cytotoxicity_workflow Cell_Seeding Seed cells in a 96-well plate Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Compound_Treatment Treat with this compound derivatives Incubation1->Compound_Treatment Incubation2 Incubate for 24-72 hours Compound_Treatment->Incubation2 Assay_Reagent Add MTT or LDH reagent Incubation2->Assay_Reagent Incubation3 Incubate as per protocol Assay_Reagent->Incubation3 Data_Acquisition Measure absorbance/fluorescence Incubation3->Data_Acquisition Data_Analysis Calculate IC50 values Data_Acquisition->Data_Analysis

Caption: Generalized workflow for in vitro cytotoxicity assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of viable cells.[8] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound and its derivatives

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric assay that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound and its derivatives

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the desired incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Data Acquisition: Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Conclusion and Future Perspectives

The exploration of this compound and its derivatives as potential anticancer agents has yielded promising results. The available data suggests that the introduction of a bromine atom can enhance the cytotoxic activity of the parent cinnamaldehyde molecule. The primary mechanism of action appears to be the induction of apoptosis, a hallmark of effective cancer therapeutics.

The standardized protocols provided in this guide offer a reliable framework for the in vitro evaluation of these compounds. For future research, it is recommended to expand the library of bromo-substituted cinnamaldehyde derivatives and to conduct more comprehensive head-to-head comparisons against a wider range of cancer cell lines. Furthermore, in vivo studies are warranted to assess the efficacy and safety of the most potent derivatives in preclinical animal models. The continued investigation of these compounds holds the potential for the development of novel and effective anticancer drugs.

References

A Comparative Guide to the Analytical Characterization of 4-Bromocinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity and Identity in Drug Development

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of chemical entities is paramount. 4-Bromocinnamaldehyde, a versatile intermediate in the synthesis of various pharmacologically active compounds, is no exception.[1] Its purity, identity, and stability directly impact the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive overview of the analytical standards and methodologies for the thorough characterization of this compound, offering a comparative analysis of key techniques. Our approach is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH), ensuring that the described protocols are robust, reliable, and suitable for their intended purpose.[2]

The core of a successful analytical strategy lies not just in the selection of appropriate techniques, but in understanding the underlying chemical principles that govern the experimental outcomes. This guide will delve into the "why" behind the "how," providing insights into the experimental choices that lead to a self-validating analytical workflow.

I. Foundational Analytical Standards: Identity, Purity, and Strength

The characterization of any pharmaceutical intermediate, including this compound, revolves around establishing its identity, purity, and strength. A multi-tiered analytical approach is essential, as no single technique can provide a complete picture. The primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

A Comparative Overview of Key Analytical Techniques
Technique Primary Application for this compound Strengths Limitations
¹H and ¹³C NMR Definitive structure elucidation and identification.Provides detailed information on molecular structure, connectivity, and stereochemistry.Relatively low sensitivity compared to MS; may not detect trace impurities.
FTIR Spectroscopy Functional group identification.Rapid, non-destructive, and provides a unique "fingerprint" of the molecule.Limited structural information; not ideal for quantifying mixtures.
Mass Spectrometry Molecular weight determination and fragmentation analysis for structural confirmation.Extremely high sensitivity; can detect trace impurities and confirm elemental composition.Isomeric compounds can be difficult to distinguish without chromatography.
HPLC Purity assessment and quantification of impurities.High-resolution separation of components in a mixture; highly quantitative and reproducible.Method development can be time-consuming; requires a suitable chromophore for UV detection.

II. Structural Elucidation and Identification

The first step in characterizing a batch of this compound is to confirm its chemical structure unequivocally. A combination of NMR, FTIR, and MS is the gold standard for this purpose.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most detailed information about the molecular structure. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of trans-4-Bromocinnamaldehyde is expected to show distinct signals for the aldehydic proton, the vinylic protons, and the aromatic protons. The trans configuration of the double bond is confirmed by the large coupling constant (typically >15 Hz) between the two vinylic protons.[3]

Expected ¹H NMR Chemical Shifts and Coupling Constants for trans-4-Bromocinnamaldehyde (in CDCl₃):

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
Aldehydic (-CHO)9.6 - 9.7Doublet (d)~7.5Deshielded by the carbonyl group and coupled to the adjacent vinylic proton.
Vinylic (Ar-CH=)7.4 - 7.5Doublet (d)~16Deshielded by the aromatic ring and the carbonyl group; large J value confirms trans geometry.
Vinylic (=CH-CHO)6.6 - 6.7Doublet of Doublets (dd)~16, ~7.5Coupled to both the other vinylic proton and the aldehydic proton.
Aromatic (ortho to vinyl)~7.5Doublet (d)~8.5Deshielded by the electron-withdrawing vinyl aldehyde group.
Aromatic (ortho to Br)~7.6Doublet (d)~8.5Deshielded by the electronegative bromine atom.

Note: The expected values are based on spectral data from structurally similar compounds like cinnamaldehyde and other substituted cinnamaldehydes.[4][5][6]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon atoms and their chemical environment.

Expected ¹³C NMR Chemical Shifts for trans-4-Bromocinnamaldehyde (in CDCl₃):

Carbon Expected Chemical Shift (δ, ppm) Rationale
Carbonyl (C=O)192 - 194Highly deshielded due to the electronegative oxygen atom.
Vinylic (Ar-CH=)150 - 152Deshielded by conjugation with the aromatic ring and carbonyl group.
Vinylic (=CH-CHO)128 - 130Less deshielded than the other vinylic carbon.
Aromatic (C-Br)126 - 128Shielded by the bromine atom's inductive effect but deshielded by resonance.
Aromatic (CH ortho to vinyl)129 - 131Influenced by the vinyl aldehyde substituent.
Aromatic (CH ortho to Br)132 - 134Influenced by the bromine substituent.
Aromatic (ipso to vinyl)134 - 136Quaternary carbon attached to the vinyl group.

Note: The expected values are based on data from cinnamaldehyde and related aromatic compounds.[3]

Experimental Protocol: NMR Analysis of this compound

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Assign all peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

B. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound will exhibit characteristic absorption bands for the aldehyde, alkene, and aromatic moieties.[7]

Characteristic FTIR Absorption Bands for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aldehyde C-HStretch2820-2850 and 2720-2750Medium (often appears as a doublet)
Carbonyl C=OStretch1680-1700Strong
Alkene C=CStretch1620-1640Medium
Aromatic C=CStretch~1600 and ~1480Medium to Strong
trans-Alkene C-HOut-of-plane bend960-980Strong
Aromatic C-HOut-of-plane bend800-840Strong (indicative of 1,4-disubstitution)
C-BrStretch500-600Medium to Strong

Note: These are typical ranges and the exact positions can vary slightly.[8]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with the neat solid sample.[9]

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in this compound.

C. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through fragmentation analysis. For this compound (C₉H₇BrO), the presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2) with approximately equal intensity.[10]

Expected Mass Spectrum Fragmentation for this compound:

  • Molecular Ion (M⁺): m/z 210 and 212 (due to ⁷⁹Br and ⁸¹Br isotopes).

  • Key Fragments:

    • [M-H]⁺ (m/z 209/211): Loss of a hydrogen atom.

    • [M-CHO]⁺ (m/z 181/183): Loss of the formyl radical, a common fragmentation for aldehydes.[11]

    • [C₇H₄Br]⁺ (m/z 155/157): Bromophenyl cation.

    • [C₆H₅]⁺ (m/z 77): Phenyl cation (loss of Br and C₃H₂O).

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of bromine.

  • Analysis: Identify the molecular ion peak and propose structures for the major fragment ions to confirm the structure of this compound.

III. Purity Assessment and Impurity Profiling

Once the identity of this compound is confirmed, the next critical step is to assess its purity and identify any potential impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolving power and quantitative accuracy.

A. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

A well-developed and validated HPLC method can separate this compound from its starting materials, by-products, and degradation products. Given its conjugated system, this compound has a strong UV chromophore, making UV detection highly suitable. A reversed-phase HPLC method is typically the first choice for a molecule of this polarity.

Potential Impurities in this compound:

  • Starting Materials: 4-Bromobenzaldehyde and acetaldehyde (or acetone, depending on the synthesis).

  • By-products: Products of self-condensation of acetaldehyde or side reactions involving 4-bromobenzaldehyde.

  • Degradation Products: Oxidation of the aldehyde to 4-bromocinnamic acid.

A robust HPLC method must be able to resolve all these potential impurities from the main peak.

Illustrative HPLC Method for Cinnamaldehyde (Adaptable for this compound):

A validated HPLC method for the parent compound, cinnamaldehyde, provides a strong starting point for method development for its bromo-derivative.[2]

Parameter Condition Rationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Good retention for moderately polar aromatic compounds.
Mobile Phase Acetonitrile and 0.04% acetic acid in water (e.g., 60:40 v/v)Provides good separation and peak shape for aldehydes. The acid suppresses the ionization of any acidic impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 280 nmA wavelength near the λmax of the conjugated system, providing high sensitivity.
Column Temperature 29°CControlled temperature ensures reproducible retention times.
Injection Volume 20 µLA typical volume for analytical HPLC.

Method Validation:

Any HPLC method used for purity determination must be validated according to ICH guidelines to demonstrate its suitability.[12] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities.

  • Linearity: A linear relationship between the analyte concentration and the detector response over a defined range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Workflow for HPLC Method Development and Validation

References

A Researcher's Guide to Navigating Cross-Reactivity of 4-Bromocinnamaldehyde in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the allure of novel bioactive compounds is often tempered by the practical challenges of their experimental validation. 4-Bromocinnamaldehyde, a derivative of the naturally occurring cinnamaldehyde, has demonstrated promising antimicrobial and anti-inflammatory properties.[1][2] However, its chemical structure—specifically the α,β-unsaturated aldehyde moiety—harbors a significant potential for cross-reactivity in common biological assays, leading to misleading results and a misinterpretation of its true biological activity. This guide provides an in-depth analysis of the potential cross-reactivity of this compound, offering insights into its mechanisms of interference and providing experimental protocols to identify and mitigate these off-target effects.

The Double-Edged Sword: The Chemistry of this compound

The biological activity of this compound and its parent compound, cinnamaldehyde, is largely attributed to the electrophilic nature of the α,β-unsaturated aldehyde group.[3][4] This functional group can readily react with biological nucleophiles, primarily through two mechanisms:

  • Michael Addition: The β-carbon of the unsaturated system is susceptible to nucleophilic attack, most notably from the thiol groups of cysteine residues in proteins.[5][6] This covalent modification can alter the structure and function of a wide range of proteins, including enzymes and receptors.

  • Schiff Base Formation: The aldehyde group can react with primary amines, such as the ε-amino group of lysine residues in proteins, to form a Schiff base (imine).[7][8] This is another form of covalent modification that can impact protein function.

This inherent reactivity, while responsible for its desired biological effects, also positions this compound as a potential Pan-Assay Interference Compound (PAINS) .[9][10] PAINS are molecules that tend to show activity in a wide variety of high-throughput screening assays due to non-specific interactions rather than a specific, targeted effect.[11][12] For α,β-unsaturated aldehydes, this promiscuity arises from their ability to covalently modify numerous proteins, leading to a range of off-target effects that can be mistaken for genuine bioactivity.[7][13]

Potential for Cross-Reactivity in Common Biological Assays: A Comparative Analysis

The following sections detail the potential for this compound to interfere with common in vitro assays and compare its likely behavior to that of an ideal, non-interfering compound.

Cytotoxicity Assays: The Challenge of Redox-Active Compounds

Cytotoxicity is a fundamental parameter assessed for any potential therapeutic agent. Two of the most common methods are the MTT and LDH assays.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial dehydrogenases in living cells.[14][15]

Potential Interference by this compound:

The α,β-unsaturated aldehyde moiety in this compound can interfere with the MTT assay in several ways:

  • Direct Reduction of MTT: As a redox-active compound, it may directly reduce MTT to formazan, independent of cellular enzymatic activity. This would lead to an overestimation of cell viability (a false negative for cytotoxicity).[16]

  • Reaction with Intracellular Thiols: By reacting with intracellular thiols like glutathione, this compound can induce oxidative stress.[6] This can alter the redox state of the cell and affect the activity of the mitochondrial dehydrogenases responsible for MTT reduction, leading to either an over- or underestimation of viability depending on the cellular response.

  • Inhibition of Dehydrogenases: Covalent modification of the dehydrogenase enzymes themselves could inhibit their activity, leading to a decrease in formazan production and an overestimation of cytotoxicity (a false positive).

Comparison with an Ideal Compound:

FeatureThis compound (Potential)Ideal Non-Interfering Compound
Mechanism of Action Covalent modification, redox cyclingSpecific interaction with a defined cellular target
MTT Assay Readout May be artificially inflated or deflatedDirectly correlates with cellular metabolic activity
Interpretation Ambiguous without proper controlsClear indication of cytotoxicity

b) LDH (Lactate Dehydrogenase) Assay

The LDH assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[7][17]

Potential Interference by this compound:

The primary concern with this compound in an LDH assay is the direct inhibition of the LDH enzyme itself.

  • Covalent Modification of LDH: As a Michael acceptor, this compound can covalently bind to nucleophilic residues (like cysteine and histidine) on the LDH enzyme.[14] This has been demonstrated for the similar α,β-unsaturated aldehyde, 4-hydroxy-2-nonenal (HNE), which was shown to adduct to LDH and decrease its activity.[14] Such inhibition would lead to an underestimation of LDH activity in the supernatant, masking the true extent of cytotoxicity (a false negative).

Comparison with an Ideal Compound:

FeatureThis compound (Potential)Ideal Non-Interfering Compound
Interaction with LDH Covalent modification and inhibitionNo direct interaction
LDH Assay Readout Underestimation of released LDHAccurate measurement of released LDH
Interpretation Risk of overlooking cytotoxic effectsReliable measure of membrane integrity
Anti-inflammatory Assays: Non-Specific Protein Interactions

In vitro anti-inflammatory activity is often screened using protein denaturation and red blood cell membrane stabilization assays.

a) Protein Denaturation Assay

This assay assesses the ability of a compound to inhibit the heat- or chemically-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.[13][18] The principle is that anti-inflammatory compounds can stabilize proteins and prevent their denaturation.

Potential Interference by this compound:

The electrophilic nature of this compound can lead to non-specific interactions with the assay protein.

  • Covalent Modification of Albumin: The compound can react with the numerous nucleophilic residues on the surface of albumin (cysteine, lysine, histidine). This covalent modification could alter the protein's conformation and aggregation properties, potentially mimicking a stabilizing effect and leading to a false-positive result for anti-inflammatory activity.

Comparison with an Ideal Compound:

FeatureThis compound (Potential)Ideal Non-Interfering Compound
Interaction with Albumin Covalent modificationNon-covalent, stabilizing interaction
Protein Denaturation Readout Apparent inhibition of denaturationTrue reflection of protein stabilization
Interpretation Potential for misleading anti-inflammatory claimsValidated anti-inflammatory potential

b) Red Blood Cell (RBC) Membrane Stabilization Assay

This assay evaluates the ability of a compound to protect red blood cell membranes from lysis induced by hypotonic solutions or heat.[19] Stabilization of the RBC membrane is considered indicative of anti-inflammatory activity.

Potential Interference by this compound:

Aldehydes, in general, have been shown to induce hemolysis.[18]

  • Direct Hemolytic Activity: Instead of stabilizing the membrane, this compound could potentially damage the RBC membrane through covalent modification of membrane proteins or by inducing oxidative stress, leading to hemolysis. This would counteract any potential stabilizing effect and could lead to a false-negative result for anti-inflammatory activity.

Comparison with an Ideal Compound:

FeatureThis compound (Potential)Ideal Non-Interfering Compound
Effect on RBCs Potential for hemolysisMembrane stabilization
Assay Readout Underestimation of membrane stabilizationAccurate measure of membrane protection
Interpretation Misleading assessment of anti-inflammatory effectReliable indication of membrane-stabilizing properties

Experimental Protocols for a Self-Validating System

To ensure the trustworthiness of your data, it is crucial to perform control experiments to rule out assay interference. The following protocols are designed to be integrated into your workflow when evaluating this compound or other potentially reactive compounds.

Experimental Workflow for Identifying Assay Interference

G cluster_0 Initial Screening cluster_1 Interference Assessment cluster_2 Data Interpretation A Perform Primary Assay (e.g., Cytotoxicity, Anti-inflammatory) B Cell-Free Assay Control (Compound + Assay Reagents) A->B C Pre-incubation with Nucleophile (e.g., NAC, DTT) A->C D Orthogonal Assay A->D E Compare Primary and Control Results B->E C->E D->E F Assess True Biological Activity E->F

Caption: Workflow for identifying and mitigating assay interference.

Detailed Methodologies

1. Cell-Free Control for MTT Assay

  • Objective: To determine if this compound directly reduces MTT.

  • Protocol:

    • Prepare a 96-well plate with cell culture medium but without cells.

    • Add this compound at the same concentrations used in your cytotoxicity experiment.

    • Add MTT solution (final concentration 0.5 mg/mL).[11]

    • Incubate for 1-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or SDS-HCl).[14]

    • Read the absorbance at 570 nm.

  • Interpretation: An increase in absorbance in the absence of cells indicates direct reduction of MTT by the compound.

2. LDH Inhibition Control

  • Objective: To determine if this compound inhibits LDH activity.

  • Protocol:

    • In a 96-well plate, add a known amount of purified LDH (commercially available) to the assay buffer.

    • Add this compound at various concentrations.

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature.

    • Initiate the LDH reaction by adding the substrate mix (e.g., lactate and NAD+).[17]

    • Measure the absorbance or fluorescence according to the kit manufacturer's instructions.

  • Interpretation: A decrease in the signal compared to the vehicle control indicates direct inhibition of LDH by the compound.

3. Nucleophile Competition Assay

  • Objective: To determine if the observed activity is due to covalent modification by the Michael acceptor.

  • Protocol:

    • Perform your primary assay (e.g., cytotoxicity, enzyme inhibition) in parallel with a condition where this compound is pre-incubated with a high concentration of a nucleophile like N-acetylcysteine (NAC) or dithiothreitol (DTT) for 30-60 minutes before adding it to the assay system.[7]

  • Interpretation: If the biological activity of this compound is significantly reduced in the presence of the competing nucleophile, it strongly suggests that the activity is mediated by covalent modification.

4. Orthogonal Assays

  • Objective: To confirm the biological activity using an assay with a different detection method and underlying principle.

  • Example: If the MTT assay suggests cytotoxicity, confirm this with a method that measures membrane integrity (e.g., LDH assay, after confirming no direct LDH inhibition) or a caspase activity assay for apoptosis. If an anti-inflammatory effect is observed in the protein denaturation assay, attempt to validate this in a cell-based assay by measuring the inhibition of inflammatory cytokine production (e.g., TNF-α, IL-6) using ELISA.

Signaling Pathways and Mechanisms of Interference

The reactivity of this compound can be visualized in the context of cellular pathways and assay mechanisms.

Michael Addition and Covalent Modification

G cluster_0 This compound cluster_1 Biological Nucleophiles cluster_2 Consequences A α,β-Unsaturated Aldehyde B Protein Thiols (Cysteine) A->B Michael Addition / Schiff Base C Protein Amines (Lysine) A->C Michael Addition / Schiff Base D Glutathione (GSH) A->D Michael Addition / Schiff Base E Covalent Adduct Formation B->E C->E D->E H Oxidative Stress D->H Depletion F Altered Protein Function E->F G Assay Interference F->G H->G

Caption: Mechanism of covalent modification by this compound.

Conclusion: A Call for Rigorous Validation

This compound is a compound of interest with potential therapeutic applications. However, its inherent chemical reactivity necessitates a cautious and rigorous approach to its biological evaluation. Researchers must be aware of its potential to act as a PAINS and design experiments that can distinguish between true, specific biological activity and non-specific assay interference. By incorporating the control experiments and orthogonal validation strategies outlined in this guide, the scientific community can ensure the integrity of their findings and build a more reliable foundation for the development of new therapeutic agents. The principles discussed here extend beyond this compound to a wide range of other electrophilic compounds, emphasizing the importance of understanding the chemistry of our biological probes to generate robust and reproducible data.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromocinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The proper disposal of 4-Bromocinnamaldehyde, a halogenated aromatic aldehyde, is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive framework for researchers and drug development professionals to manage and dispose of this compound. The core principle is that all this compound waste is classified as hazardous halogenated organic waste and must be managed by a licensed disposal facility. This document outlines the essential steps from hazard assessment and personnel protection to spill management and the approved, compliant disposal pathway. Additionally, it explores a laboratory-scale chemical deactivation protocol for specific, dilute aqueous waste streams, emphasizing that such procedures must be validated and approved by institutional safety officers.

Hazard Identification and Risk Assessment

Understanding the specific hazards of this compound is the foundation of its safe management. It is a combustible solid that presents significant health risks upon exposure. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of its dust.[1]

Table 1: Summary of this compound Hazards

Hazard Category GHS Classification Key Hazard Statements Source(s)
Acute Toxicity (Oral) Category 4 H302: Harmful if swallowed. [1][2][3]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation. [1][2][3]
Eye Damage/Irritation Category 2 / 2A H319: Causes serious eye irritation. [1][2][3]
Respiratory Irritation STOT SE 3 H335: May cause respiratory irritation. [1][3]
Physical Hazards Combustible Solid Classified as a combustible solid.

| Environmental Hazards | WGK 3 | Water Hazard Class 3 (severely hazardous to water).| |

  • Expert Insight: The presence of both a reactive aldehyde group and a halogen (bromine) on an aromatic ring structure necessitates a cautious approach. The aldehyde functional group can be irritating and sensitizing, while the halogenated nature places it in a specific category for environmental disposal due to the potential formation of persistent and toxic byproducts upon improper treatment.[4][5]

Regulatory Framework for Disposal

Due to its chemical structure, this compound falls under strict regulatory classifications for hazardous waste.

  • Halogenated Organic Compound: The carbon-bromine bond classifies this compound as a halogenated organic.[5] According to U.S. Environmental Protection Agency (EPA) guidelines and similar international regulations, halogenated organic wastes must be segregated from non-halogenated streams.[4][6]

  • Rationale for Segregation: Halogenated wastes typically require high-temperature incineration with specialized flue gas scrubbing systems to prevent the release of toxic and acidic gases (like hydrogen bromide) and other pollutants.[4][7] Mixing these wastes with non-halogenated solvents complicates and increases the cost of disposal.

Personnel Protection and Safety Measures

Strict adherence to personal protective equipment (PPE) protocols is mandatory when handling this compound in any capacity, including disposal.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale Source(s)
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Prevents skin irritation and absorption. Always use proper glove removal technique. [2][7]
Eye/Face Protection Safety glasses with side-shields or tight-sealing goggles. A face shield is recommended when handling larger quantities or spill risks are high. Protects against dust particles and splashes, preventing serious eye irritation. [1][2][7]
Respiratory Protection For handling bulk powder outside of a fume hood, a dust mask (e.g., N95) is required. Use only in well-ventilated areas. Prevents respiratory tract irritation from airborne dust. [1]

| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing. |[1][7] |

Spill Management Protocol

Immediate and correct response to a spill is critical to mitigate exposure and prevent environmental contamination. The procedure varies based on the spill size.

Immediate Actions for Any Spill:

  • Alert Personnel: Notify colleagues in the immediate area.

  • Isolate the Area: Restrict access to the spill zone.

  • Assess the Hazard: If the spill is large or in a poorly ventilated area, evacuate and contact your institution's Environmental Health & Safety (EHS) office immediately.[8]

Protocol for Small, Contained Spills (Solid Powder)
  • Don PPE: Ensure all PPE listed in Table 2 is worn.

  • Containment: Prevent further spread of the dust. Avoid creating dust clouds.

  • Clean-up: Gently sweep up the solid material using a brush and dustpan or pick it up with appropriate tools.[7][9] Place the material into a suitable, labeled container for hazardous waste.

  • Decontamination: Wipe the spill area with a damp paper towel. Be cautious not to use excessive solvent that could spread the contamination.

  • Dispose of Materials: All contaminated cleaning materials (gloves, paper towels, etc.) must be placed in the same hazardous waste container.[10]

  • Wash Hands: Wash hands thoroughly with soap and water after the cleanup is complete.[7]

Spill_Response_Workflow spill Spill of this compound Occurs assess Assess Spill Size & Location spill->assess is_large Is the spill large (>10g) or in a poorly ventilated area? assess->is_large evacuate Evacuate Area Alert EHS/Safety Office is_large->evacuate Yes don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) is_large->don_ppe No contain Contain Spill Prevent dust from spreading don_ppe->contain cleanup Gently sweep solid into Hazardous Waste Container contain->cleanup decontaminate Wipe area with damp towel cleanup->decontaminate package Place all contaminated materials in the same waste container decontaminate->package wash Wash hands thoroughly package->wash

Caption: Spill response decision workflow for this compound.

Standard Disposal Procedure (Bulk & Unused Material)

The only universally accepted and compliant method for disposing of bulk, surplus, or non-recyclable this compound is through a licensed hazardous waste disposal company.[2][9]

Step-by-Step Disposal Protocol
  • Waste Identification: This material is Halogenated Organic Solid Waste .

  • Segregation: It is crucial to segregate this waste from all other waste streams, especially non-halogenated organic solvents, aqueous waste, and reactive chemicals.[5][9]

  • Containerization:

    • Use a designated, chemically compatible, and sealable container (e.g., a high-density polyethylene (HDPE) pail or drum).[9]

    • The container must be in good condition, free of leaks or damage.

    • Keep the container closed at all times except when adding waste.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding the first quantity of waste.[9]

    • Clearly write the full chemical name: "this compound".

    • Maintain an accurate log of the amount of waste added.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Pickup and Disposal: Contact your institution's EHS office to arrange for the pickup and final disposal by a certified hazardous waste contractor.

Disposal_Workflow start Generate this compound Waste identify Identify as 'Halogenated Organic Solid Waste' start->identify get_container Obtain a designated, compatible waste container identify->get_container label_container Affix 'Hazardous Waste' Label Write full chemical name get_container->label_container add_waste Transfer waste into container Log the amount label_container->add_waste seal Securely seal the container add_waste->seal store Store in designated Satellite Accumulation Area seal->store contact_ehs Contact EHS for pickup by a licensed disposal company store->contact_ehs

Caption: Standard procedure for segregating and disposing of this compound.

Laboratory-Scale Chemical Deactivation (For Dilute Aqueous Waste Streams)

Disclaimer: This procedure is intended only for treating small quantities of dilute aqueous solutions (e.g., from a reaction quench or extraction) and should not be used for bulk solid disposal. This protocol must be reviewed and explicitly approved by your institution's chemical safety committee or EHS office before implementation. The effectiveness of the neutralization must be validated.

Principle of Deactivation: Aldehydes can be oxidized to their corresponding carboxylic acids, which are generally less volatile and less toxic.[11][12] This protocol uses potassium permanganate (KMnO₄) to oxidize this compound to 4-bromocinnamic acid. The carbon-carbon double bond will also be oxidized.[12]

Protocol: Permanganate Oxidation of Dilute this compound Waste

This protocol is adapted for 0.01 mol of the aldehyde.

  • Preparation: In a fume hood, prepare a flask of appropriate size equipped with a magnetic stirrer. The flask should be large enough to accommodate the reaction volume and potential foaming.

  • Dilution: Dilute the aqueous waste stream containing no more than 2.11 g (0.01 mol) of this compound with water to a total volume of approximately 150 mL.

  • Acidification: While stirring, slowly add dilute sulfuric acid (e.g., 3 M) until the pH of the solution is ~3.

  • Oxidant Preparation: In a separate beaker, dissolve ~4.2 g (0.026 mol, a 30% excess) of potassium permanganate in 100 mL of water. Caution: Do not add solid KMnO₄ directly to concentrated acidic solutions, as this can form explosive manganese heptoxide (Mn₂O₇).[12]

  • Reaction: Slowly add the potassium permanganate solution dropwise to the stirring acidic aldehyde solution. The reaction is exothermic; control the addition rate to maintain a temperature below 40 °C. The purple color of the permanganate will disappear as it reacts. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Completion Check: Continue adding permanganate solution until a faint purple or pink color persists for at least 15-20 minutes, indicating the aldehyde has been fully consumed.

  • Quenching: If excess permanganate remains, quench it by adding a small amount of solid sodium bisulfite until the purple color disappears completely.

  • Neutralization & Disposal: Neutralize the final solution to a pH between 6 and 8 with sodium bicarbonate or sodium hydroxide. Allow the manganese dioxide solid to settle. The entire neutralized slurry must be collected as hazardous waste containing heavy metals (manganese) for disposal through your EHS office. Do not pour this solution down the drain.

Final Disposition

Ultimately, the responsibility for the final, compliant disposal of this compound rests with certified professionals. Your institutional EHS office serves as the crucial liaison, ensuring that the waste you have carefully segregated, containerized, and labeled is transferred to a facility capable of destroying it in an environmentally sound manner, typically via high-temperature incineration.[4][9]

References

A Researcher's Guide to the Safe Handling of 4-Bromocinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work necessitates the handling of a diverse array of chemical compounds. Among these is 4-Bromocinnamaldehyde, a valuable reagent whose properties require meticulous safety and handling protocols. This guide, born from extensive experience in laboratory safety and chemical management, provides an in-depth, procedural framework for the safe use of this compound. Our objective is to move beyond mere compliance, fostering a deep-seated culture of safety that protects both the researcher and the integrity of the research.

Understanding the Hazard Profile of this compound

This compound is classified primarily as a serious eye irritant and a potential skin irritant.[1][2][3] While not acutely toxic, its aldehyde functional group and halogenated nature demand respect and careful handling to prevent reversible inflammatory effects on tissues at the site of contact.[4] The primary routes of exposure are through eye contact, skin contact, and inhalation of dust particles.[1][2]

The causality behind these hazards lies in the chemical reactivity of the aldehyde group, which can react with biological macromolecules, and the irritant nature of many halogenated organic compounds. Understanding this is the first step in establishing a self-validating system of safety protocols.

Core Principles of Handling: An Ounce of Prevention

A proactive approach to safety is paramount. Before any work with this compound commences, a thorough review of the Safety Data Sheet (SDS) is mandatory.[1][2][3] Furthermore, all personnel must be trained on the specific procedures outlined in this guide.[5]

Operational Plan: From Receipt to Reaction

This section provides a step-by-step methodology for the safe handling of this compound in a laboratory setting.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage. Should the integrity of the packaging be compromised, do not open it. Isolate the package in a fume hood and consult your institution's Environmental Health and Safety (EHS) department.

  • Labeling : Ensure the manufacturer's label is intact and legible. It should include the chemical name, hazard pictograms, and precautionary statements.[1]

  • Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][6] The storage container must be kept tightly closed to prevent the release of any dust or vapors.[2][6] It is advisable to store it below eye level to minimize the risk of dropping and spillage.[4]

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection and proper use of PPE are critical for minimizing exposure.[7] The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety GogglesMust provide a complete seal around the eyes to protect against dust and splashes.[1][4]
Hands Nitrile GlovesInspect gloves for any tears or perforations before use. For prolonged handling or in case of a spill, consider double-gloving. Change gloves immediately if they become contaminated.[1]
Body Laboratory CoatA long-sleeved, fully-buttoned lab coat is required to protect the skin and clothing from contamination.[4]
Respiratory N95 Dust MaskRecommended when handling larger quantities of the solid to minimize inhalation of dust particles.[8]

The causality behind these choices is directly linked to the hazard profile of this compound. Safety goggles are essential due to its classification as a serious eye irritant.[1] Nitrile gloves provide adequate protection against incidental skin contact, which is a potential route of irritation. A lab coat acts as a removable barrier, preventing the contamination of personal clothing. A dust mask is a prudent measure against the inhalation of fine particles, a common risk with solid chemicals.

Handling Procedures

All handling of this compound should be conducted within a certified chemical fume hood to control potential exposure to dust and vapors.[4][9]

  • Preparation : Before starting work, ensure the fume hood is functioning correctly.[4] Assemble all necessary equipment, such as spatulas, weigh boats, and reaction vessels, within the fume hood to minimize movement in and out of the containment area.

  • Weighing and Transfer :

    • Place a weigh boat on the analytical balance inside the fume hood.

    • Carefully open the container of this compound.

    • Using a clean spatula, transfer the desired amount of the solid to the weigh boat. Avoid creating dust by handling the material gently.

    • Securely close the primary container.

    • Transfer the weighed compound to the reaction vessel. If dissolving in a solvent, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling :

    • Decontaminate any surfaces within the fume hood that may have come into contact with this compound using a suitable laboratory cleaner.

    • Carefully remove PPE, starting with the most contaminated items first (gloves), to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[10]

Emergency Response: Spill Management

In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the steps for managing a small-scale spill of this compound within a laboratory setting. For large spills, evacuate the area and contact your institution's EHS department immediately.[11]

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Preparation Preparation cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Alert Alert others in the area Evacuate Evacuate non-essential personnel Alert->Evacuate Immediate Assess Assess the spill size Evacuate->Assess Don_PPE Don appropriate PPE: - Safety Goggles - Nitrile Gloves (double) - Lab Coat - N95 Dust Mask Assess->Don_PPE If spill is small & manageable Cover Gently cover the spill with a moist paper towel to prevent dust generation Don_PPE->Cover Absorb Use an inert absorbent material (e.g., vermiculite, sand) Cover->Absorb Collect Carefully sweep the material into a designated hazardous waste container Absorb->Collect Decontaminate Clean the spill area with soap and water Collect->Decontaminate Dispose Seal and label the waste container for 'Halogenated Organic Waste' Decontaminate->Dispose Remove_PPE Remove PPE carefully Dispose->Remove_PPE Wash Wash hands thoroughly Remove_PPE->Wash

Caption: Workflow for managing a small chemical spill of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This compound and any materials contaminated with it are considered hazardous waste.

Waste Segregation

The key to proper disposal is correct segregation at the point of generation. This compound is a halogenated organic compound .[12] Therefore, all waste associated with it must be placed in a designated "Halogenated Organic Waste" container.[12][13]

Why is this segregation critical? Halogenated organic compounds require specific disposal methods, often high-temperature incineration, to prevent the formation of toxic byproducts.[14] Mixing them with non-halogenated waste streams can complicate and increase the cost of disposal.[13]

Disposal Procedures
  • Solid Waste : All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container designated for halogenated organic solids.[15]

  • Liquid Waste : Any solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic liquids.[6][16]

  • Container Labeling : All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[6]

  • Final Disposal : Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed waste disposal contractor.[3][17] Never dispose of this compound down the drain or in the regular trash.[1][16]

By adhering to these detailed operational and disposal plans, we not only ensure the safety of our laboratory personnel but also uphold our commitment to responsible scientific practice. This guide serves as a living document, to be reviewed and adapted as new information becomes available, ensuring that our pursuit of scientific advancement is always grounded in a culture of safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.